3-(Pyrimidin-2-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVIRIPSFVHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450344 | |
| Record name | 2-Pyrimidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260441-09-6 | |
| Record name | 2-Pyrimidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 3-(Pyrimidin-2-yl)propan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, explore logical synthetic pathways, discuss its reactivity and spectral characterization, and contextualize its potential within the broader landscape of pyrimidine-based therapeutics.
The pyrimidine ring system is a cornerstone of medicinal chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1] This inherent biocompatibility has made pyrimidine derivatives a privileged scaffold in drug design. The landscape of FDA-approved drugs is rich with pyrimidine-containing molecules, demonstrating a vast range of biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2]
Compounds like Minoxidil (an antihypertensive and hair-loss treatment) and various kinase inhibitors used in oncology underscore the versatility of this heterocycle.[3][4] The pyrimidine core's ability to engage in hydrogen bonding and π-stacking interactions allows it to bind effectively to a multitude of biological targets.[2] this compound represents a valuable synthon in this class, featuring a reactive primary alcohol group appended to the pyrimidine core, offering a strategic point for molecular elaboration in the synthesis of novel therapeutic agents.
Physicochemical Properties
This compound is a colorless liquid under standard conditions.[5] Its key physical and chemical properties are summarized below, derived from available safety and chemical data.
| Property | Value | Reference |
| CAS Number | 146313-05-9 | [5] |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 214 °C (at 760 mmHg) | [5] |
| Melting Point | -32 °C | [5] |
| Flash Point | 140 °C | [5] |
| Odor | Odorless | [5] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are not widely published in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the construction of the substituted side-chain on a pre-formed pyrimidine ring.
One plausible approach begins with the reaction of 2-aminopyrimidine with methyl acrylate, followed by reduction of the resulting ester. This mirrors synthetic strategies for related N-substituted pyrimidine compounds.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of Methyl 3-(pyrimidin-2-yl)propanoate:
-
To a solution of 2-aminopyrimidine (1.0 eq) in glacial acetic acid, add methyl acrylate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting amino-ester intermediate is then subjected to a diazotization reaction using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C), followed by hydrolysis upon warming to replace the amino group with a hydrogen.
-
Extract the final ester product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Reduction to this compound:
-
Dissolve the purified methyl 3-(pyrimidin-2-yl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (1.5-2.0 eq).
-
Allow the reaction to stir at room temperature for 2-4 hours until TLC analysis indicates complete conversion.
-
Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield this compound.
-
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the pyrimidine ring and the propyl side chain. The pyrimidine protons would appear in the aromatic region (typically δ 8.5-9.0 ppm for the proton between the nitrogens and δ 7.0-7.5 ppm for the other two). The propyl chain would exhibit three distinct multiplets: a triplet for the CH₂ adjacent to the pyrimidine ring (approx. δ 3.0-3.2 ppm), a triplet for the CH₂-OH group (approx. δ 3.6-3.8 ppm), and a multiplet for the central CH₂ group (approx. δ 2.0-2.2 ppm). The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would show seven distinct signals. The pyrimidine carbons would resonate in the range of δ 110-160 ppm. The three aliphatic carbons of the propyl chain would appear in the upfield region (δ 25-65 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region.[7]
-
Mass Spectrometry: The mass spectrum (electron impact) would show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely involve the loss of water (M-18) and cleavage of the propyl chain.
Reactivity and Applications in Drug Design
The chemical reactivity of this compound is dominated by the primary alcohol and the pyrimidine ring, making it a versatile building block.
Key Reactions
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(pyrimidin-2-yl)propanal[8], using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid using stronger agents like potassium permanganate (KMnO₄).
-
Esterification/Etherification: The hydroxyl group readily reacts with acyl chlorides, acid anhydrides, or carboxylic acids (under Fischer esterification conditions) to form esters. It can also be converted to an ether via Williamson ether synthesis.
-
Nucleophilic Substitution: The alcohol can be converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of amines, azides, or other functional groups.
Role as a Synthon in Medicinal Chemistry
The molecule's bifunctional nature—a nucleophilic/modifiable alcohol and an aromatic, hydrogen-bond accepting pyrimidine ring—is highly valuable. It can be used as a key intermediate in the synthesis of more complex molecules targeting a wide range of diseases.[1]
Caption: Reactivity and potential as a synthetic intermediate.
The pyrimidine moiety can act as a hinge-binding motif in kinase inhibitors, while the side chain can be elaborated to occupy adjacent hydrophobic pockets or form additional interactions to improve potency and selectivity.[9]
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care in accordance with good industrial hygiene and safety practices.[5]
-
Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any vapors. Avoid contact with skin and eyes. Keep away from open flames, hot surfaces, and sources of ignition.[5]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. It should be stored in an area designated for flammable materials.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[5]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek medical attention.[5]
Conclusion
This compound is a valuable chemical building block with significant potential for application in drug discovery and development. Its straightforward, predictable reactivity combined with the privileged nature of the pyrimidine scaffold makes it an attractive starting point for the synthesis of novel, biologically active compounds. This guide provides the foundational knowledge necessary for researchers to effectively incorporate this versatile synthon into their research programs.
References
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PubChem. 3-(Pyrimidin-2-yl)propanal. Available at: [Link].
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PubChem. 3-(Pyrimidin-2-ylamino)-3-thiophen-2-ylpropan-1-ol. Available at: [Link].
-
PubChem. 3-(Pyridin-2-yl)propan-1-amine. Available at: [Link].
-
ResearchGate. Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. (2020-01-15). Available at: [Link].
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Available at: [Link].
-
PubChemLite. 3-(pyrimidin-4-yl)propan-1-ol. Available at: [Link].
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Available at: [Link].
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MDPI. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2017-07-28). Available at: [Link].
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ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link].
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MDPI. Recent Advances in Pyrimidine-Based Drugs. (2023). Available at: [Link].
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PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Available at: [Link].
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MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024-07-18). Available at: [Link].
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MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). Available at: [Link].
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Wikipedia. Minoxidil. Available at: [Link].
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)propan-1-ol
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core properties, synthesis, characterization, applications, and safety protocols, offering field-proven insights to facilitate its effective use in research and development.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of modern drug discovery, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and natural products, including the nucleobases of DNA and RNA.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an exceptional scaffold for designing molecules that can interact with a wide range of biological targets.[2] Pyrimidine derivatives have demonstrated a remarkable breadth of therapeutic applications, from anticancer agents and antivirals to treatments for neurological and cardiovascular diseases.[1][2]
Within this important class of compounds, this compound emerges as a versatile synthon. Its structure combines the key pyrimidine heterocycle with a flexible propanol side chain, offering two distinct points for chemical modification. The terminal hydroxyl group is readily functionalized, allowing for the extension of the molecule and the introduction of new pharmacophoric features, making it a valuable precursor for creating libraries of novel drug candidates.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. This compound is definitively identified by its Chemical Abstracts Service (CAS) number.
CAS Number : 260441-09-6[3]
The key physicochemical properties of this compound, derived from its structure, are summarized below. These values are critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O | Calculated |
| Molecular Weight | 138.17 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| Appearance | Likely a liquid or low-melting solid | [4] |
| Purity | Typically >95% for research grades | [4][5] |
Synthesis Protocol: A Validated Approach
The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 3-(Pyrimidin-2-yl)propanal (CAS: 260441-07-4).[6] This method is favored for its high yield, operational simplicity, and the commercial availability of the starting material.
Causality of Experimental Choices:
-
Reducing Agent : Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting the aromatic pyrimidine ring. Its ease of handling and safety profile are superior to more powerful reagents like lithium aluminum hydride (LiAlH₄).
-
Solvent : Anhydrous methanol or ethanol is an ideal solvent. It readily dissolves both the aldehyde substrate and the NaBH₄, facilitating a homogenous reaction. Its protic nature also aids in the quenching of the borate ester intermediate to yield the final alcohol product.
-
Temperature Control : The reaction is initiated at 0°C (ice bath). This is a critical control point to moderate the initial exothermic reaction upon addition of NaBH₄, preventing potential side reactions and ensuring selectivity.
Step-by-Step Experimental Protocol:
-
Reaction Setup : A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 3-(Pyrimidin-2-yl)propanal (5.0 g, 36.7 mmol).
-
Dissolution : Anhydrous methanol (100 mL) is added, and the mixture is stirred until the aldehyde is fully dissolved.
-
Cooling : The flask is submerged in an ice-water bath and stirred for 15 minutes to bring the internal temperature to 0-5°C.
-
Reagent Addition : Sodium borohydride (1.5 g, 39.6 mmol, 1.1 equivalents) is added portion-wise over 20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Progression : After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour, followed by 2 hours at room temperature to ensure the reaction goes to completion.
-
Quenching : The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~7. This neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Solvent Removal : The methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction : The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing & Drying : The combined organic phase is washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
Purification : The crude product is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield this compound as a pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
Structural confirmation and purity assessment are non-negotiable for ensuring the validity of downstream experiments. The following techniques are standard for characterizing the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : This is the primary tool for structural elucidation. Expected signals would include a triplet for the pyrimidine C4-H, a doublet for the C5-H, a triplet for the methylene group adjacent to the hydroxyl (-CH₂OH), and multiplets for the other two methylene groups.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance) : Confirms the carbon skeleton, with distinct signals expected for the pyrimidine ring carbons and the three aliphatic carbons of the side chain.
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : A broad absorption band in the range of 3200-3600 cm⁻¹ is a key indicator of the O-H stretch of the alcohol functional group.[7]
-
MS (Mass Spectrometry) : Provides the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 139.08.
-
Purity Analysis (HPLC/GC) : High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the final compound, which should typically exceed 95% for use in drug discovery applications.
Applications in Drug Development
This compound is not an end-product but a strategic starting material. Its value lies in its potential to be elaborated into more complex and potent drug candidates.
Role as a Key Building Block:
The terminal hydroxyl group is a synthetic handle that can be readily converted into other functional groups (e.g., halides, amines, esters, ethers), allowing for the connection of this pyrimidine-containing fragment to other molecular scaffolds. This is a common strategy in fragment-based drug discovery (FBDD) and lead optimization.
Potential Therapeutic Areas:
Given the wide-ranging activities of pyrimidine derivatives, molecules derived from this building block could be explored for various therapeutic targets, including but not limited to:
-
Kinase Inhibitors : A significant number of FDA-approved kinase inhibitors feature a pyrimidine core.
-
Antiviral Agents : Pyrimidine analogues are central to many antiviral therapies.[1]
-
CNS Agents : The pyrimidine scaffold is also found in drugs targeting the central nervous system.[2]
Logical Relationship Diagram
Caption: Role of the title compound as a precursor in drug discovery.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care based on the known hazards of structurally related amino- and hydroxy-alkyl heterocyclic compounds.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[10] Avoid contact with skin, eyes, and clothing.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10][11]
-
First Aid :
Conclusion
This compound (CAS: 260441-09-6) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from the corresponding aldehyde, combined with the strategic importance of the pyrimidine scaffold, positions it as a key starting material for the development of novel therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively integrate this compound into their discovery workflows.
References
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PubChem. 3-(Pyrimidin-2-ylamino)-3-thiophen-2-ylpropan-1-ol.[Link]
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PubChem. 3-(Pyrimidin-2-yl)propanal.[Link]
-
ResearchGate. Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives.[Link]
-
PubChem. 3-[(Pyrimidin-2-yl)amino]propane-1-thiol.[Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.[Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.[Link]
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PubChemLite. 3-(pyrimidin-4-yl)propan-1-ol.[Link]
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MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[Link]
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ResearchGate. IR, NMR spectral data of pyrimidine derivatives.[Link]
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MDPI. Recent Advances in Pyrimidine-Based Drugs.[Link]
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Spectroscopic and Structural Elucidation of 3-(Pyrimidin-2-yl)propan-1-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3-(pyrimidin-2-yl)propan-1-ol (CAS No. 260441-09-6). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application and development. This document details the predicted proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data. Each section includes an in-depth analysis of the expected spectral features, grounded in established principles of spectroscopic interpretation. Furthermore, this guide outlines standardized protocols for the acquisition of this spectroscopic data, ensuring reproducibility and reliability in experimental workflows. The insights provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrimidine-based compounds.
Introduction
The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, forming the core of nucleobases and a wide array of therapeutic agents[1]. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity and potential applications. This compound, with its combination of a heteroaromatic pyrimidine ring and a flexible propanol side chain, presents an interesting structural motif. The presence of the hydroxyl group and the nitrogen atoms of the pyrimidine ring offers multiple sites for hydrogen bonding and further chemical modification.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the electronic environment of the protons, with the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group exerting a significant influence.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet (d) | 2H | H-4, H-6 |
| ~7.2 | Triplet (t) | 1H | H-5 |
| ~3.7 | Triplet (t) | 2H | H-9 |
| ~3.0 | Triplet (t) | 2H | H-7 |
| ~2.0 | Quintet (p) | 2H | H-8 |
| Variable | Singlet (s, broad) | 1H | O-H |
Interpretation and Rationale:
-
Pyrimidine Protons (H-4, H-6, H-5): The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum. The two equivalent protons at the C-4 and C-6 positions (H-4, H-6) are deshielded by the adjacent nitrogen atoms and are predicted to resonate at approximately 8.7 ppm as a doublet. The proton at the C-5 position (H-5) will be coupled to the H-4 and H-6 protons, resulting in a triplet at a slightly upfield position, around 7.2 ppm.
-
Propanol Chain Protons (H-7, H-8, H-9): The methylene group adjacent to the pyrimidine ring (H-7) is deshielded and is expected to appear as a triplet around 3.0 ppm. The methylene group adjacent to the hydroxyl group (H-9) will be the most deshielded of the aliphatic protons, resonating at approximately 3.7 ppm as a triplet. The central methylene group (H-8) will be coupled to both H-7 and H-9, resulting in a more complex multiplet, likely a quintet or a triplet of triplets, around 2.0 ppm.
-
Hydroxyl Proton (O-H): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet that can exchange with deuterium oxide (D₂O).
Caption: Predicted ¹H NMR correlations for this compound.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2 |
| ~157 | C-4, C-6 |
| ~120 | C-5 |
| ~62 | C-9 |
| ~38 | C-7 |
| ~30 | C-8 |
Interpretation and Rationale:
-
Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atom at the C-2 position, situated between two nitrogen atoms, is expected to be the most deshielded, with a predicted chemical shift of around 168 ppm. The equivalent carbons at the C-4 and C-6 positions are also significantly deshielded and are predicted to resonate at approximately 157 ppm. The C-5 carbon will appear at a more upfield position, around 120 ppm.
-
Propanol Chain Carbons (C-7, C-8, C-9): The carbon atom bonded to the hydroxyl group (C-9) is the most deshielded of the aliphatic carbons, with an expected chemical shift of about 62 ppm. The carbon adjacent to the pyrimidine ring (C-7) is predicted to be at around 38 ppm, while the central carbon (C-8) will be the most shielded, with a chemical shift of approximately 30 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1570, ~1470 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Interpretation and Rationale:
-
O-H Stretch: The most prominent feature will be a broad, strong absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the stretching vibration of an alcohol O-H group involved in hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as medium intensity bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propanol chain will be observed as medium intensity bands in the 2950-2850 cm⁻¹ range.
-
Pyrimidine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will give rise to a series of medium to strong absorption bands in the 1600-1470 cm⁻¹ region.
-
C-O Stretch: A strong absorption band around 1050 cm⁻¹ is expected, corresponding to the C-O stretching vibration of the primary alcohol.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a transparent pellet.
-
-
Instrument Setup:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Detector: DTGS or MCT detector.
-
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Background Correction: Acquire a background spectrum of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 138 | [M]⁺˙ (Molecular Ion) |
| 121 | [M - OH]⁺ |
| 109 | [M - CH₂OH]⁺ |
| 95 | [M - C₃H₆O]⁺˙ |
| 79 | [C₄H₃N₂]⁺ (Pyrimidine ring fragment) |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at an m/z of 138, corresponding to the molecular weight of this compound (C₇H₁₀N₂O).
-
Key Fragmentation Pathways: The fragmentation of substituted pyrimidines is often initiated by the loss of substituents, followed by the cleavage of the pyrimidine ring itself[2].
-
Loss of the hydroxyl radical (-OH) would result in a fragment at m/z 121.
-
Alpha-cleavage with the loss of the CH₂OH radical is a common fragmentation for primary alcohols, leading to a fragment at m/z 109.
-
Cleavage of the propanol chain could lead to the loss of a neutral C₃H₆O molecule, resulting in a fragment at m/z 95.
-
Fragmentation of the pyrimidine ring itself is also expected, with a characteristic fragment at m/z 79 corresponding to the pyrimidinyl cation.
-
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra. Electrospray Ionization (ESI) can also be used, particularly with LC-MS, which would likely show a prominent protonated molecule at m/z 139 ([M+H]⁺).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire data over a mass range of m/z 50-300.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive structural profile of the molecule. The outlined experimental protocols provide a standardized approach for the acquisition of high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers, aiding in the confirmation of synthesis and facilitating the further development and application of this and related pyrimidine derivatives.
References
-
PubChem. 3-(Pyrimidin-2-yl)propanal. [Link]
-
Capot Chemical. Specifications of 3-Pyrimidin-2-YL-propan-1-ol. [Link]
-
Scribd. Che Menu. [Link]
-
Gomha, S. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038. [Link]
Sources
Introduction: Elucidating the Structure of a Versatile Heterocycle
An In-Depth Technical Guide to the Mass Spectrometry of 3-(Pyrimidin-2-yl)propan-1-ol
This compound is a heterocyclic compound featuring a pyrimidine core linked to a propanol side chain. The pyrimidine ring is a fundamental unit in various biologically significant molecules, including nucleic acids, and its derivatives are cornerstones in medicinal chemistry, often exhibiting diverse pharmacological activities.[1][2] The analysis and structural confirmation of such molecules are paramount in drug discovery, process chemistry, and metabolomics. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, providing not only precise molecular weight information but also a detailed structural fingerprint through controlled fragmentation.
This guide offers an in-depth exploration of the mass spectrometric behavior of this compound. We will move beyond procedural lists to explain the causal relationships behind experimental choices, from ionization method selection to the interpretation of fragmentation pathways. This document is designed for researchers and drug development professionals seeking to develop robust analytical methods for this and structurally related compounds.
Chapter 1: Physicochemical Properties & Ionization Suitability
The molecular structure of this compound dictates its behavior within the mass spectrometer. Understanding these properties is the first step in rational method development.
-
Molecular Formula: C₇H₁₀N₂O[3]
-
Average Molecular Weight: 138.17 g/mol [3]
-
Monoisotopic Mass: 138.07931 Da
-
Key Structural Features:
-
A basic pyrimidine ring with two nitrogen atoms, which are readily protonated.
-
A primary alcohol (-CH₂OH) functional group, which is polar and can participate in hydrogen bonding.
-
A flexible three-carbon alkyl chain connecting the two moieties.
-
Choosing the Right Ionization Technique
The polarity and basicity of the molecule make it an ideal candidate for "soft" ionization techniques, particularly Electrospray Ionization (ESI) . In positive-ion mode ESI (+ESI), the nitrogen atoms on the pyrimidine ring are easily protonated in an acidic solution, leading to the highly stable protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 139.0871. This technique is preferred for quantitative analysis and for obtaining a clear molecular ion precursor for tandem mass spectrometry (MS/MS) experiments.
Alternatively, a "hard" ionization technique like Electron Ionization (EI) can be employed, typically in conjunction with Gas Chromatography (GC-MS). EI uses a high-energy electron beam (70 eV) that causes extensive and reproducible fragmentation.[1][4] While the molecular ion peak ([M]⁺• at m/z 138.0793) may be less abundant or even absent, the resulting fragmentation pattern is highly characteristic and invaluable for unambiguous library-based identification and structural elucidation.[5]
Chapter 2: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
The true power of mass spectrometry for structural analysis is realized through tandem MS (MS/MS). In this process, the protonated molecule ([M+H]⁺, m/z 139.1) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions reveal the molecule's underlying structure.
The fragmentation of this compound is driven by the preferential cleavage of the flexible alkyl chain and the stability of the resulting pyrimidine-containing cation.
Predicted Fragmentation Pathway
The logical flow of fragmentation events is visualized below. The primary fragmentation routes involve the neutral loss of water from the alcohol group and various cleavages along the propyl side chain.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of this compound.
Interpretation of Key Fragments
| m/z (Monoisotopic) | Proposed Formula | Description of Loss | Mechanistic Rationale |
| 139.0871 | [C₇H₁₁N₂O]⁺ | [M+H]⁺ Precursor Ion | Protonated molecule formed via ESI. |
| 121.0766 | [C₇H₉N₂]⁺ | Neutral Loss of Water (-18.01 Da) | A classic fragmentation for protonated alcohols, involving the elimination of the hydroxyl group and a proton from the adjacent carbon. |
| 107.0609 | [C₆H₇N₂]⁺ | Loss of Formaldehyde (-30.01 Da) | Rearrangement and loss of the terminal CH₂O group. |
| 79.0347 | [C₄H₃N₂]⁺ | Pyrimidine Cation | Cleavage of the C-C bond beta to the pyrimidine ring, resulting in the stable, charge-retaining pyrimidine moiety. This is often a highly abundant and diagnostic ion. |
| 31.0184 | [CH₃O]⁺ | Alpha-Cleavage Product | Cleavage of the C1-C2 bond of the propanol chain, a characteristic fragmentation for primary alcohols.[6][7] The charge may be retained by either fragment. |
Chapter 3: A Practical Guide to Analysis: Experimental Protocol
This section provides a self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
Caption: Standard LC-MS/MS workflow for analysis of this compound.
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution using a mixture of 50:50 water:acetonitrile to create working standards for calibration (e.g., 1-1000 ng/mL).
-
Sample Preparation: For samples in a complex matrix (e.g., plasma, tissue), a protein precipitation or solid-phase extraction (SPE) step may be required to remove interferences. The final extract should be reconstituted in the initial mobile phase conditions.
-
QC Check: Fortify the final solution with 0.1% formic acid. This provides a source of protons to ensure efficient ionization in +ESI mode.
-
-
Liquid Chromatography (LC) Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides good retention for this moderately polar compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: A triple quadrupole (QqQ), Q-TOF, or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Key Transitions (for QqQ in MRM mode):
-
Quantitative: 139.1 -> 121.1
-
Qualitative/Confirmatory: 139.1 -> 79.0
-
-
Source Parameters (instrument-dependent, must be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Desolvation Gas (N₂) Flow: ~800 L/hr
-
Desolvation Temperature: ~400 °C
-
-
Analyzer Parameters:
-
Full Scan (for TOF/Orbitrap): m/z 50-250 to confirm the precursor mass.
-
MS/MS Scan: Isolate the precursor at m/z 139.1. Apply a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation pattern and confirm fragment identities.
-
-
Chapter 4: Conclusion and Broader Applications
The mass spectrometric analysis of this compound is a clear example of rational method development based on fundamental chemical principles. By leveraging ESI for soft ionization and CID for fragmentation, a robust and specific method can be established for its detection and quantification. The characteristic neutral loss of water (m/z 121.1) and the formation of the stable pyrimidine cation (m/z 79.0) serve as highly reliable identifiers in any MS/MS experiment. This detailed understanding is crucial for applications in pharmaceutical quality control, pharmacokinetic studies, and the verification of synthetic pathways in drug discovery programs.
References
-
Gao, H., et al. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. Available at: [Link]4]
-
El-Kashef, H. S., et al. (2002). Electron ionization mass spectra of some fused pyrimidinone derivatives. Journal of Chemical Research.[5]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]1]
-
PubChem. (n.d.). 3-(Pyrimidin-2-yl)propanal. National Center for Biotechnology Information. Available at: [Link]]
-
Capot Chemical Co., Ltd. (n.d.). Specifications of 3-Pyrimidin-2-YL-propan-1-ol. Available at: [Link]3]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]6]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Available at: [Link]7]
-
El-Gohary, N. S. M., & Shaaban, M. R. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.[2]
-
Patel, K. D., et al. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of PharmTech Research.[8]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. capotchem.com [capotchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. sphinxsai.com [sphinxsai.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 3-(Pyrimidin-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the nucleus of a vast array of therapeutic agents. The functionalization of this heterocycle offers a rich tapestry of chemical diversity, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 3-(Pyrimidin-2-yl)propan-1-ol (CAS No: 260441-09-6) represents a simple yet intriguing building block within this chemical space. Its structure, featuring a basic pyrimidine ring and a flexible propanol chain, presents a unique combination of hydrogen bonding capabilities and lipophilicity that is of significant interest in the design of novel molecular entities.
This technical guide serves as a comprehensive resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of this compound and its analogs. While this specific molecule is not extensively characterized in publicly available literature, this guide provides a robust framework of established analytical protocols and expert insights for its complete physicochemical profiling. By detailing the causality behind experimental choices and adhering to principles of self-validating systems, this document aims to empower scientists to generate high-quality, reliable data essential for advancing their research endeavors.
Core Molecular Attributes
Before delving into experimental characterization, it is essential to establish the fundamental molecular properties of this compound. These attributes form the basis for interpreting experimental data and predicting the molecule's behavior.
| Property | Value | Source |
| CAS Number | 260441-09-6 | Capot Chemical[1] |
| Molecular Formula | C₇H₁₀N₂O | Capot Chemical[1] |
| Molecular Weight | 138.17 g/mol | Capot Chemical[1] |
| Canonical SMILES | C1=CN=C(N=C1)CCCO | |
| InChI Key | Not Available |
Thermal Properties: Melting and Boiling Point Determination
The melting and boiling points are critical physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces. For this compound, the presence of a hydroxyl group and the nitrogen atoms in the pyrimidine ring suggests the potential for significant hydrogen bonding, which would be expected to result in a relatively high melting and boiling point for its molecular weight.
Note: As of the latest literature survey, experimentally determined melting and boiling points for this compound have not been reported. The following protocols outline the standard methodologies for their determination.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, which appears as an endothermic peak on the thermogram, and can also reveal other thermal events such as polymorphic transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during heating.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to 25 °C.
-
Define a heating rate of 10 °C/min.
-
Set the final temperature to a point sufficiently above the expected melting point (e.g., 250 °C).
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.
-
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point Determination by Ebulliometry
Rationale: For a non-volatile compound, the boiling point is a key indicator of its volatility. Ebulliometry provides a precise measurement of the boiling point at a given pressure. Given the expected hydrogen bonding, a relatively high boiling point is anticipated.
Experimental Protocol:
-
Apparatus Setup: Assemble a standard ebulliometer apparatus, which includes a boiling flask, a condenser, and a calibrated thermometer or thermocouple.
-
Sample Introduction: Place a sample of this compound (typically 5-10 mL) and a few boiling chips into the boiling flask.
-
Heating: Gently heat the sample to a steady boil.
-
Equilibrium: Allow the system to reach thermal equilibrium, where the temperature of the vapor is constant.
-
Measurement: Record the temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the ambient atmospheric pressure.
-
Pressure Correction: If necessary, correct the observed boiling point to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, administration, and bioavailability. The dual nature of this compound, with its polar alcohol and pyrimidine functionalities and its nonpolar hydrocarbon backbone, suggests a nuanced solubility profile.
Experimental Protocol (Isothermal Shake-Flask Method):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Anticipated Solubility Profile (Illustrative):
| Solvent | Polarity Index | Expected Solubility |
| Water | 10.2 | Soluble |
| Methanol | 5.1 | Freely Soluble |
| Ethanol | 4.3 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |
| Dichloromethane | 3.1 | Sparingly Soluble |
| Toluene | 2.4 | Slightly Soluble |
| Hexane | 0.1 | Insoluble |
Acidity and Basicity: pKa Determination
The pKa values of a molecule are fundamental to understanding its ionization state at different pH values, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. The pyrimidine ring contains two nitrogen atoms which are basic and can be protonated. The pKa of unsubstituted pyrimidine is approximately 1.3. The propanol hydroxyl group is very weakly acidic, with an expected pKa well above 14.
Note: The experimental pKa of this compound has not been reported. The following protocol describes a common method for its determination.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol-water to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa of the pyrimidine nitrogens.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. Specialized software is often used for more accurate determination from the titration data.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. For this compound, NMR, IR, and mass spectrometry are indispensable tools for structural confirmation and purity assessment.
Note: As no public experimental spectra for this compound are available, the following sections describe the expected spectral features and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ) and Multiplicities:
-
Pyrimidine Protons: The proton at the 5-position of the pyrimidine ring would appear as a triplet, while the protons at the 4- and 6-positions would appear as a doublet. These aromatic protons would resonate in the downfield region, typically between δ 7.0 and 9.0 ppm.
-
Propanol Chain Protons:
-
The methylene group adjacent to the pyrimidine ring (-CH₂-) would likely be a triplet.
-
The central methylene group (-CH₂-) would be a multiplet (sextet).
-
The methylene group attached to the hydroxyl group (-CH₂OH) would be a triplet.
-
The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent. Its identity can be confirmed by D₂O exchange, which would cause the peak to disappear.
-
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring would resonate in the aromatic region (δ 120-160 ppm).
-
Propanol Chain Carbons: The three distinct carbon atoms of the propanol chain would appear in the aliphatic region (δ 20-70 ppm).
-
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
-
Expected Characteristic Absorptions (cm⁻¹):
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹.
-
C=N and C=C Stretch (Pyrimidine Ring): A series of absorptions in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.
-
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum by averaging a number of scans (e.g., 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (138.17 m/z).
-
Major Fragments: Fragmentation is likely to occur at the C-C bonds of the propanol chain. Common fragments would include the loss of water (M-18), and cleavage to form the pyrimidinemethyl cation or related fragments.
-
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume of the solution into the gas chromatograph (GC) inlet.
-
Separation: The compound will be vaporized and separated from any impurities on the GC column.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.
Conclusion
While a comprehensive experimental dataset for this compound is not currently available in the public domain, this technical guide provides the essential theoretical framework and detailed experimental protocols necessary for its thorough physicochemical characterization. The methodologies outlined herein for determining thermal properties, solubility, pKa, and spectroscopic signatures are robust and widely accepted in the fields of chemical research and drug development. By following these guidelines, researchers can confidently generate the critical data needed to unlock the full potential of this and other novel pyrimidine-based compounds in their scientific pursuits.
References
Sources
starting materials for 3-(Pyrimidin-2-yl)propan-1-ol synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-(Pyrimidin-2-yl)propan-1-ol
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, characterized by a flexible three-carbon linker attached to the C2 position of the pyrimidine ring. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis. This technical guide provides a comprehensive analysis of the principal synthetic routes to this target molecule, focusing on the rationale behind the choice of precursors. We will explore state-of-the-art palladium-catalyzed cross-coupling reactions, robust Grignard-based carbon-carbon bond formations, and classical functional group interconversions. Each section presents a detailed examination of the core chemical principles, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations inherent to each pathway, offering researchers a holistic framework for synthetic design.
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core scaffold of nucleobases such as cytosine, thymine, and uracil.[1][2] Its prevalence in biologically active molecules makes it a privileged structure in drug discovery. Specifically, 2-substituted pyrimidines bearing functionalized alkyl chains are of significant interest as they allow for the exploration of chemical space around a rigid aromatic core. This compound serves as a key intermediate, providing a primary alcohol handle for further elaboration into esters, ethers, amines, or for direct integration into larger molecular architectures.
The synthesis of this molecule presents a classic challenge in organic chemistry: the regioselective formation of a carbon-carbon bond at the electron-deficient C2 position of the pyrimidine ring and the introduction of a three-carbon chain with a terminal alcohol. The choice of strategy is fundamentally dictated by the availability, stability, and reactivity of the initial building blocks. This guide will dissect the most effective approaches, providing the necessary insights for researchers to make informed decisions based on their specific experimental context.
Chapter 1: Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for C-C bond formation in modern organic synthesis.[3] These methods offer mild reaction conditions and exceptional functional group tolerance, making them highly suitable for the synthesis of complex heterocyclic molecules.
The Heck Reaction: Coupling of Halopyrimidines with Allyl Alcohol
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene.[4] This strategy allows for the direct installation of a three-carbon chain, which can then be saturated in a subsequent step.
Core Concept: The catalytic cycle of the Heck reaction typically involves the oxidative addition of a Pd(0) catalyst to the carbon-halogen bond, followed by coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[5]
Starting Materials:
-
Halopyrimidine: The reactivity of the halopyrimidine is critical and follows the general trend: I > Br > OTf > Cl.[6] 2-Iodo- and 2-bromopyrimidine are highly effective substrates that react under mild conditions. While 2-chloropyrimidine is more commercially attractive due to lower cost, its lower reactivity often necessitates more forcing conditions, specialized ligands, or higher catalyst loading to overcome the stronger C-Cl bond.[6][7]
-
Alkene Partner: Allyl alcohol is the ideal three-carbon synthon for this approach, as it directly incorporates the required carbon skeleton and the terminal hydroxyl group.
Experimental Protocol:
Step 1: Heck Coupling of 2-Bromopyrimidine and Allyl Alcohol
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromopyrimidine (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq.).
-
Add a solvent such as acetonitrile or DMF, followed by a base, typically triethylamine (Et₃N, 2.0 eq.).
-
Add allyl alcohol (1.5 eq.) to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting halopyrimidine is consumed.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 3-(pyrimidin-2-yl)prop-2-en-1-ol, by column chromatography.
Step 2: Catalytic Hydrogenation
-
Dissolve the purified 3-(pyrimidin-2-yl)prop-2-en-1-ol from Step 1 in a solvent such as ethanol or methanol.
-
Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C, ~5 mol%).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂) using a balloon or a Parr hydrogenator.
-
Stir the reaction at room temperature until complete saturation of the double bond is confirmed by NMR spectroscopy.[8]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.[9][10]
Visualization of the Heck Reaction Workflow:
Caption: Workflow for the Heck Reaction route.
The Sonogashira Coupling: Alkynylation and Subsequent Reduction
The Sonogashira coupling provides an alternative route by forming a C-C bond between a halopyrimidine and a terminal alkyne.[11] This method introduces an alkyne functionality that can be fully reduced to the desired propyl chain.
Core Concept: This reaction employs a dual catalytic system, typically a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate, enhancing the reaction rate.[12][13]
Starting Materials:
-
Halopyrimidine: As with the Heck reaction, 2-iodo- or 2-bromopyrimidine are the preferred starting materials for their high reactivity.[6]
-
Alkyne Partner: Propargyl alcohol (prop-2-yn-1-ol) is the direct three-carbon source, containing the necessary terminal alkyne and hydroxyl group.
Experimental Protocol:
Step 1: Sonogashira Coupling of 2-Iodopyrimidine and Propargyl Alcohol
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodopyrimidine (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Add a solvent system of THF and an amine base like triethylamine or diisopropylamine.
-
Add propargyl alcohol (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the crude 3-(pyrimidin-2-yl)prop-2-yn-1-ol by column chromatography.
Step 2: Complete Catalytic Hydrogenation
-
Dissolve the alkynol product from Step 1 in ethanol or a similar solvent.
-
Add a hydrogenation catalyst, such as 10% Pd/C or platinum oxide (PtO₂).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until hydrogen uptake ceases. This process reduces the triple bond completely to a single bond.
-
Filter the catalyst through Celite and remove the solvent under reduced pressure to obtain the final product.
Visualization of the Sonogashira Coupling Workflow:
Caption: Workflow for the Sonogashira Coupling route.
Chapter 2: Synthesis via Grignard Reagents
Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds by the addition of an organomagnesium halide to an electrophilic carbon.[14][15]
Core Concept: The carbon atom bound to magnesium in a Grignard reagent is highly nucleophilic and will attack electrophilic centers. When using halogenated pyrimidines, the reaction can proceed via a metal-catalyzed cross-coupling mechanism or, in some cases, a nucleophilic aromatic substitution (SₙAr) pathway.[7][16]
Starting Materials:
-
Pyrimidine Core: 2-Halopyrimidines (Cl, Br) are common starting points. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, but side reactions can occur.[7]
-
Grignard Reagent: A three-carbon Grignard reagent with a protected alcohol is required to prevent the highly basic Grignard reagent from deprotonating the hydroxyl group. Common protecting groups include tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS). The reagent is prepared from the corresponding protected 3-bromo- or 3-chloropropanol.
Experimental Protocol:
Step 1: Preparation of (3-(tert-Butyldimethylsilyloxy)propyl)magnesium bromide
-
In a flame-dried, three-necked flask under argon, place magnesium turnings (1.2 eq.).
-
Add a small amount of anhydrous THF and an iodine crystal to activate the magnesium.
-
Slowly add a solution of 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.0 eq.) in anhydrous THF to initiate the reaction.
-
Once the exothermic reaction begins, continue the addition at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour.
Step 2: Coupling with 2-Chloropyrimidine
-
In a separate flask, dissolve 2-chloropyrimidine (1.0 eq.) in anhydrous THF.
-
Cool the Grignard reagent prepared in Step 1 to 0 °C.
-
Slowly transfer the 2-chloropyrimidine solution to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry, and concentrate.
Step 3: Deprotection
-
Dissolve the crude protected product in THF.
-
Add a deprotection agent, such as tetrabutylammonium fluoride (TBAF, 1.1 eq.), and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to yield this compound.
Visualization of the Grignard Reaction Workflow:
Caption: Workflow for the Grignard Reaction route.
Chapter 3: Synthesis via Functional Group Interconversion
An alternative to building the C-C bond is to start with a pyrimidine derivative that already contains a carbon chain, and then modify the functional group at the terminus of the chain.
The Wittig Reaction and Subsequent Reduction
The Wittig reaction is a highly reliable method for converting aldehydes or ketones into alkenes.[17][18] This approach allows for a two-step chain extension and functionalization.
Core Concept: The reaction involves a phosphonium ylide (Wittig reagent) attacking a carbonyl group to form a four-membered oxaphosphetane intermediate.[19] This intermediate then collapses to form a stable triphenylphosphine oxide and the desired alkene.[20]
Starting Materials:
-
Pyrimidine Core: Pyrimidine-2-carboxaldehyde is the key starting material.
-
Wittig Reagent Precursor: An ethyltriphenylphosphonium salt (e.g., bromide or iodide) is used to generate the required two-carbon ylide.
-
Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is needed to deprotonate the phosphonium salt to form the ylide.[21]
Experimental Protocol:
Step 1: Ylide Formation and Wittig Reaction
-
Suspend ethyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base like n-BuLi dropwise until the characteristic orange-red color of the ylide persists.
-
Stir for 30 minutes, then add a solution of pyrimidine-2-carboxaldehyde (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract with an organic solvent.
-
The major byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography. Purify the resulting 2-(prop-1-en-1-yl)pyrimidine (a mixture of E/Z isomers).
Step 2: Catalytic Hydrogenation
-
Following the same procedure as described in the Heck reaction protocol (Section 1.1, Step 2), hydrogenate the alkene mixture using H₂ and Pd/C to obtain the final product.
Conclusion: A Comparative Overview
The optimal choice of starting materials and synthetic route for this compound depends on factors such as scale, cost, available equipment, and desired purity.
| Synthetic Route | Key Starting Materials | Number of Steps | Advantages | Disadvantages |
| Heck Reaction | 2-Halopyrimidine, Allyl Alcohol | 2 | High functional group tolerance, reliable, uses readily available materials. | Requires palladium catalyst, final hydrogenation step needed. |
| Sonogashira Coupling | 2-Halopyrimidine, Propargyl Alcohol | 2 | Mild conditions, robust C-C bond formation. | Requires dual Pd/Cu catalyst system, final hydrogenation step needed. |
| Grignard Reaction | 2-Halopyrimidine, Protected 3-Halopropanol | 3 | Utilizes classical and powerful C-C bond formation, cost-effective reagents. | Requires strictly anhydrous conditions, protection/deprotection steps add to the process. |
| Wittig Reaction | Pyrimidine-2-carboxaldehyde, Ethylphosphonium Salt | 2 | Well-established reaction, good for building complexity from a simple aldehyde. | Requires strong base, produces stoichiometric phosphine oxide waste, may form E/Z mixtures. |
For laboratory-scale synthesis where flexibility and reliability are key, the palladium-catalyzed Heck and Sonogashira reactions offer the most robust and modern approaches. For larger-scale industrial applications, a Grignard-based route might be more cost-effective, provided the stringent anhydrous conditions can be managed efficiently. The Wittig reaction serves as a viable alternative, particularly if pyrimidine-2-carboxaldehyde is a readily available precursor.
References
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Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC, National Center for Biotechnology Information. [Link]
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General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]
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ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ResearchGate. [Link]
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Synthesis of 2-n-dodecylamino-4-(3-hydroxypropylamino)pyrimidine. PrepChem.com. [Link]
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Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. ResearchGate. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]
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Grignard reaction. Wikipedia. [Link]
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Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Publications. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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Computational studies of pyrimidine ring-opening. ResearchGate. [Link]
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Nucleophilic ring opening of 2‐pyrone. ResearchGate. [Link]
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The Wittig Reaction. Master Organic Chemistry. [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]
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New monoclinic ruthenium dioxide with highly selective hydrogenation activity. RSC Publishing. [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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Wittig Reaction. Chemistry LibreTexts. [Link]
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The Wittig Reaction. Chemistry LibreTexts. [Link]
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Multifaceted catalytic hydrogenation of amides via diverse activation of a sterically confined bipyridine–ruthenium framework. PMC, National Center for Biotechnology Information. [Link]
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Catalytic hydrogenation. YouTube. [Link]
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Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. [Link]
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Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC, National Center for Biotechnology Information. [Link]
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Pyrimidine. Wikipedia. [Link]
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Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. PubMed. [Link]
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Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. [Link]
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Pyrimidines. University of Liverpool. [Link]
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retrosynthetic analysis of 3-(Pyrimidin-2-yl)propan-1-ol
An In-Depth Technical Guide to the Retrosynthetic Analysis of 3-(Pyrimidin-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core linked to a propanol side chain. This structural motif is of significant interest in medicinal chemistry and drug development, as the pyrimidine ring is a key component in numerous bioactive molecules, including nucleic acids and various therapeutic agents.[1] A robust and flexible synthetic strategy is paramount for the exploration of its derivatives in structure-activity relationship (SAR) studies. This guide provides a detailed , presenting multiple strategic disconnections and offering practical, field-proven insights into the forward synthesis. The methodologies discussed are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Pillar 1: Strategic Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For this compound, we can envision two primary strategic approaches:
-
Strategy A: C-C Bond Disconnection. This approach focuses on disconnecting the bond between the pyrimidine ring and the propyl side chain. It treats the pyrimidine core as a pre-formed building block.
-
Strategy B: Ring-Formation Disconnection. This is a more fundamental approach where the pyrimidine ring itself is deconstructed, building the heterocyclic core as a key part of the synthesis.
Strategy A: Disconnection of the C2-Propyl Bond
This is often the most direct and versatile strategy. The key disconnection is the C2-C bond of the pyrimidine ring. This leads to a pyrimidine synthon and a 3-hydroxypropyl synthon.
Caption: Retrosynthetic analysis via C-C bond disconnection.
This disconnection can be approached with two polarity considerations:
-
Path 1: Pyrimidine as the Nucleophile. The pyrimidine ring bears a negative charge (anionic synthon), which attacks an electrophilic 3-carbon unit. The synthetic equivalent for the pyrimidine anion is typically an organometallic species like a 2-lithiopyrimidine or a 2-pyrimidyl Grignard reagent.[2] The electrophilic partner would be an epoxide (like propylene oxide) or a 3-halopropanol derivative, where the hydroxyl group is protected to prevent interference.
-
Path 2: Pyrimidine as the Electrophile. This is often more practical. The pyrimidine ring is rendered electrophilic at the C2 position by a leaving group, typically a halogen (e.g., 2-chloropyrimidine). This reacts with a nucleophilic 3-carbon unit, such as a 3-hydroxypropyl Grignard reagent.[3]
Strategy B: Disconnection of the Pyrimidine Ring (Pinner Synthesis)
A classical and powerful method for constructing the pyrimidine core is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5][6][7] Retrosynthetically, this involves breaking two N-C bonds and one C-C bond of the ring.
Caption: Retrosynthetic analysis via Pinner pyrimidine synthesis.
For our target molecule, this strategy requires a 1,3-dicarbonyl compound that already contains the 3-hydroxypropyl side chain. A more practical variant involves using a simple 1,3-dicarbonyl equivalent, such as malondialdehyde or 1,1,3,3-tetramethoxypropane, to first form the pyrimidine ring, and then introducing the side chain in a subsequent step, which converges with Strategy A.
Pillar 2: Forward Synthesis & Experimental Protocols
Route 1: Forward Synthesis via C-C Cross-Coupling (Strategy A)
This is arguably the most reliable and scalable approach. It utilizes a transition-metal-catalyzed cross-coupling reaction, such as a Kumada coupling, between an electrophilic pyrimidine and a nucleophilic side chain.[3]
Workflow Diagram:
Caption: Synthetic workflow for Route 1 (Kumada Coupling).
Experimental Protocol: Kumada Coupling
Step 1: Protection of 3-Bromo-1-propanol
-
To a stirred solution of 3-bromo-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 eq).
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(3-bromopropoxy)tetrahydro-2H-pyran.
Causality: The hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent it from reacting during the subsequent Grignard formation and coupling steps. The THP group is stable to basic and organometallic conditions but is easily removed under mild acidic conditions.
Step 2: Formation of the Grignard Reagent
-
Under an inert atmosphere (N₂ or Ar), activate magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be used as an initiator.
-
Add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (1.2 eq) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting grey solution is the Grignard reagent, (3-(tetrahydro-2H-pyran-2-yloxy)propyl)magnesium bromide.
Step 3: Kumada Cross-Coupling
-
In a separate flask under an inert atmosphere, dissolve 2-chloropyrimidine (1.0 eq) and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add the freshly prepared Grignard reagent from Step 2 dropwise via cannula.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
Causality: The palladium catalyst is essential for facilitating the cross-coupling. Pd(dppf)Cl₂ is often chosen for its efficiency in coupling heteroaryl chlorides with alkyl Grignard reagents. The mechanism involves oxidative addition of the 2-chloropyrimidine to the Pd(0) species, transmetalation with the Grignard reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.
Step 4: Deprotection
-
Extract the quenched reaction mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl (aq). This step serves to both remove inorganic salts and cleave the THP protecting group.
-
Stir the biphasic mixture for 1-2 hours at room temperature.
-
Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Route 2: Forward Synthesis via Pinner Condensation (Strategy B)
This route builds the pyrimidine ring from acyclic precursors. While potentially longer, it can be advantageous if substituted pyrimidines are desired.
Workflow Diagram:
Sources
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The Ascendant Trajectory of Pyrimidine Propanol Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] This technical guide delves into a specific, yet burgeoning, subclass: pyrimidine propanol derivatives. We will navigate the synthetic intricacies, explore the diverse biological activities, and dissect the critical structure-activity relationships (SAR) that govern the efficacy of these compounds. This guide is designed to be a comprehensive resource, providing both foundational knowledge and actionable experimental insights for researchers actively engaged in the pursuit of novel therapeutics.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and pharmacology.[2][3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the machinery of life. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine nucleus a highly attractive starting point for the design of novel drugs.[1][3] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]
The Propanol Moiety: A Key Modulator of Physicochemical and Biological Properties
The introduction of a propanol group onto the pyrimidine scaffold imparts a unique set of physicochemical characteristics that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the three-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations within a binding pocket. The strategic placement and substitution of the propanol moiety are critical determinants of a compound's biological activity.
Synthetic Strategies for Pyrimidine Propanol Derivatives
The synthesis of pyrimidine propanol derivatives can be achieved through various established and innovative methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring and the specific isomer of the propanol side chain.
Nucleophilic Substitution Approaches
A common and versatile method involves the nucleophilic substitution of a leaving group on the pyrimidine ring with an appropriate propanol-containing nucleophile. For instance, 3-amino-1-propanol can be reacted with a suitably activated pyrimidine precursor.
Experimental Protocol: Synthesis of N-(3-hydroxypropyl)pyrimidin-4-amine Derivatives
This protocol is a generalized representation based on common synthetic transformations.
-
Starting Material Preparation: A 2,4-dichloropyrimidine derivative is often used as a versatile starting material.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichloropyrimidine derivative (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Nucleophile: Add 3-amino-1-propanol (1.1 equivalents) to the reaction mixture.
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), is added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired N-(3-hydroxypropyl)pyrimidin-4-amine derivative.
Multi-component Reactions
One-pot, multi-component reactions, such as the Biginelli reaction, offer an efficient and atom-economical approach to constructing highly functionalized dihydropyrimidines, which can be further modified to introduce a propanol side chain.[7]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to introduce carbon-based substituents onto the pyrimidine ring, which can then be further elaborated to form a propanol moiety.[8]
Biological Activities and Therapeutic Potential
Pyrimidine propanol derivatives have emerged as promising candidates in several therapeutic areas, most notably in oncology and inflammatory diseases.
Anticancer Activity
A significant body of research has focused on the development of pyrimidine propanol derivatives as potent anticancer agents.[9] These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[10]
Table 1: Examples of Pyrimidine Propanol Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidine-based | Protein Kinase D (PKD) | 17-35 nM | [2] |
| Pyrimidine-based | Cyclin-Dependent Kinase 2 (CDK2) | < 20 nM | [1] |
| Pyrimidine-4-yl-ethanol derivatives | ROS1 | Not specified | [4] |
The propanol side chain in these inhibitors often extends into the solvent-exposed region of the ATP-binding pocket, where it can be modified to enhance potency and selectivity.
Signaling Pathway Diagram: Kinase Inhibition by Pyrimidine Propanol Derivatives
Caption: Inhibition of receptor tyrosine kinase signaling by a pyrimidine propanol derivative.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[11][12] The introduction of a propanol moiety can modulate the selectivity and potency of these inhibitors.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the chemical structure of pyrimidine propanol derivatives and the subsequent evaluation of their biological activity are crucial for lead optimization. SAR studies provide invaluable insights into the key structural features required for potent and selective biological activity.
Key SAR Insights:
-
Position of the Propanol Chain: The point of attachment of the propanol chain to the pyrimidine ring significantly impacts activity. Substitution at the 2, 4, or 6 positions can lead to distinct biological profiles.
-
Substitution on the Pyrimidine Ring: The nature and position of other substituents on the pyrimidine core are critical. Electron-donating or withdrawing groups can influence the electronic properties of the ring and its ability to interact with target proteins.[3]
-
Modifications of the Propanol Chain: Alterations to the propanol side chain, such as the introduction of additional functional groups or chiral centers, can fine-tune the compound's binding affinity and selectivity.
Workflow for SAR Studies
Caption: Iterative workflow for structure-activity relationship studies.
Future Perspectives
The field of pyrimidine propanol derivatives is ripe with opportunities for further exploration. The development of more selective and potent kinase inhibitors remains a high priority. Furthermore, the exploration of these compounds for other therapeutic applications, such as neurodegenerative diseases and infectious diseases, warrants investigation. Advances in computational chemistry and structure-based drug design will undoubtedly accelerate the discovery and optimization of novel pyrimidine propanol derivatives with improved therapeutic profiles.
References
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Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. (2021). Bioorganic & Medicinal Chemistry. [Link]
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Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation. (2018). Chemical Biology & Drug Design. [Link]
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Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). Medicinal Chemistry. [Link]
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Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Pharmaceuticals. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2022). Egyptian Journal of Chemistry. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules. [Link]
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An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. [Link]
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Introduction: The Imperative of Structural Certainty
An In-depth Technical Guide for the Structural Elucidation of 3-(Pyrimidin-2-yl)propan-1-ol
Audience: Researchers, scientists, and drug development professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antivirals and anticancer drugs.[1][2] Its derivatives are of immense interest in drug discovery, making the unambiguous structural confirmation of novel analogues like this compound a critical, non-negotiable step in the development pipeline.[3][4] The precise arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile.[1]
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of this compound. Moving beyond a mere recitation of techniques, we will explore the underlying scientific rationale for experimental choices, presenting a cohesive, multi-technique approach that ensures a self-validating and trustworthy structural assignment.
Logical Workflow for Structural Elucidation
Caption: Overall workflow for the structural elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Expertise & Rationale: Experimental Choices
The choice of a deuterated solvent is the first critical decision. For this compound, which possesses both a polar alcohol group and a moderately polar pyrimidine ring, Deuterated Chloroform (CDCl₃) is a common starting point. However, the acidic proton of the hydroxyl group may exchange or exhibit a very broad signal. DMSO-d₆ is an excellent alternative; it forms a hydrogen bond with the -OH group, resulting in a well-defined, observable triplet, thus providing valuable structural information.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following signals.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Label | Structure Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|---|
| H-a | Pyrimidine C5-H | ~7.20 - 7.40 | Triplet (t) | 1H | J ≈ 4.8 - 5.0 | Aromatic proton coupled to two adjacent nitrogen atoms, shifted upfield relative to H-b. |
| H-b | Pyrimidine C4-H , C6-H | ~8.60 - 8.80 | Doublet (d) | 2H | J ≈ 4.8 - 5.0 | Aromatic protons adjacent to one nitrogen, deshielded by the electronegative N atoms. |
| H-c | CH₂ -CH₂-CH₂-OH | ~3.10 - 3.30 | Triplet (t) | 2H | J ≈ 7.0 - 7.5 | Methylene group alpha to the electron-withdrawing pyrimidine ring, significantly deshielded. |
| H-d | CH₂-CH₂ -CH₂-OH | ~2.00 - 2.20 | Quintet (quin) | 2H | J ≈ 7.0 - 7.5 | Methylene group coupled to both H-c and H-e, resulting in a quintet. |
| H-e | CH₂-CH₂-CH₂ -OH | ~3.70 - 3.90 | Triplet (t) | 2H | J ≈ 7.0 - 7.5 | Methylene group attached to the electronegative oxygen atom. |
| H-f | CH₂-CH₂-CH₂-OH | Variable (e.g., ~4.5 in DMSO-d₆) | Triplet (t) | 1H | J ≈ 5.0 - 5.5 | Hydroxyl proton, position is solvent-dependent. In DMSO, it couples to the adjacent CH₂ (H-e). |
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum identifies all unique carbon atoms. The chemical shifts are indicative of their electronic environment (sp², sp³, attached to heteroatoms).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Label | Structure Position | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C-1 | C 2-Pyrimidine | ~168 - 172 | The most deshielded carbon, directly attached to two nitrogen atoms. |
| C-2 | C 4, C 6-Pyrimidine | ~157 - 160 | Aromatic carbons adjacent to one nitrogen atom. |
| C-3 | C 5-Pyrimidine | ~118 - 122 | Aromatic carbon between two CH groups, least deshielded of the ring carbons. |
| C-4 | C H₂-CH₂-CH₂-OH | ~38 - 42 | Aliphatic carbon alpha to the pyrimidine ring. |
| C-5 | CH₂-C H₂-CH₂-OH | ~28 - 32 | Central aliphatic carbon of the propyl chain. |
| C-6 | CH₂-CH₂-C H₂-OH | ~60 - 64 | Aliphatic carbon attached to the electronegative oxygen atom. |
2D NMR: Confirming Connectivity
For unambiguous assignment, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings. We would expect to see correlations between H-a/H-b on the pyrimidine ring and, crucially, a clear correlation path from H-c to H-d and from H-d to H-e, confirming the propyl chain's integrity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to connect the fragments. A critical correlation would be observed from the H-c protons (at ~3.15 ppm) to the C-1 pyrimidine carbon (at ~170 ppm), unequivocally proving the attachment of the propyl chain to the C2 position of the pyrimidine ring.
Caption: Key 2D NMR correlations for confirming connectivity.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.
Expertise & Rationale: Ionization Techniques
-
Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation. While this can make the molecular ion peak weak or absent, the resulting fragments are highly informative for structural elucidation.[5]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically yields the protonated molecule [M+H]⁺, providing a clear determination of the molecular weight. This is the preferred method for confirming the mass of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive method for confirming the elemental formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it can distinguish between compounds with the same nominal mass.
Table 3: Predicted HRMS Data for C₇H₁₀N₂O
| Adduct | Ion Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | [C₇H₁₁N₂O]⁺ | 139.08660 | Within 5 ppm |
| [M+Na]⁺ | [C₇H₁₀N₂ONa]⁺ | 161.06854 | Within 5 ppm |
The expected molecular weight of the neutral molecule is 138.17 g/mol . The observation of an ion at m/z 139.0866 (for example) would strongly validate the chemical formula C₇H₁₀N₂O.
Fragmentation Analysis
The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentations for this compound would likely involve:
-
Loss of water (-18 Da): From the alcohol moiety, leading to a fragment at m/z 120.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to a fragment at m/z 108 (loss of CH₂OH).
-
Benzylic-type cleavage: Cleavage of the bond between the first and second carbons of the propyl chain is highly favorable, leading to a stable pyrimidin-2-ylmethyl cation at m/z 95. This is often a dominant peak.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition: Acquire data in positive ion mode, scanning a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the exact mass of the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition, comparing it to the theoretical formula.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[6]
Expertise & Rationale: Interpreting the Spectrum
For this compound, the IR spectrum provides clear, confirmatory evidence for key structural features. The most prominent feature will be the alcohol O-H stretch. The C=N and C=C stretching vibrations of the pyrimidine ring provide a characteristic fingerprint.[7]
Table 4: Key Predicted IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
|---|---|---|---|
| 3500 - 3200 | Alcohol (O-H) | Stretching | Broad, strong absorption, indicative of hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H | Stretching | Weak to medium absorptions, typical for sp² C-H bonds. |
| 2960 - 2850 | Aliphatic C-H | Stretching | Medium to strong absorptions from the propyl chain. |
| ~1600 - 1450 | Pyrimidine C=N, C=C | Ring Stretching | Multiple sharp, medium-to-strong bands characteristic of the heteroaromatic ring.[8] |
| ~1260 - 1000 | Alcohol C-O | Stretching | Strong, sharp absorption. |
Protocol 3: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal.
-
Analysis: Identify the key absorption bands and correlate them to the expected functional groups.
Single-Crystal X-ray Diffraction: The Definitive Structure
When an unambiguous 3D structure is required, or in cases of complex stereochemistry, single-crystal X-ray diffraction is the gold standard.[9] It provides the precise spatial coordinates of every atom in the crystal lattice, confirming connectivity, bond lengths, bond angles, and absolute configuration.[10]
Protocol 4: X-ray Crystallography
-
Crystal Growth: Grow a high-quality single crystal of the compound. This is often the most challenging step and can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[1]
-
Data Collection: Mount a suitable crystal on a diffractometer and place it in an intense X-ray beam. The instrument measures the angles and intensities of the diffracted X-rays as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This initial model is then computationally refined to best fit the experimental data.[9]
Conclusion: A Symphony of Data
References
- BenchChem. (2025). Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. Benchchem.
- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing.
- Hudgins, D. M., & Sandford, S. A. (1998). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, ACS Publications.
- BenchChem. (2025). Structural Elucidation of Novel Pyrido[2,3-d]pyrimidine Nucleosides: An In-depth Technical Guide. Benchchem.
- El-Gazzar, A. B. A., et al. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
- Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry.
- Aryal, S. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes.
- Rao, C. N. R. (2025). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate.
- Rani, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Jana, P., et al. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. SciSpace.
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Wikipedia. (n.d.). X-ray crystallography.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- Taylor, R. D., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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Solubility Profile of 3-(Pyrimidin-2-yl)propan-1-ol in Organic Solvents
An In-Depth Technical Guide
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Pyrimidin-2-yl)propan-1-ol. Lacking specific published experimental data for this exact molecule, this document establishes a robust theoretical framework based on its molecular structure, predicts its solubility across a range of common organic solvents, and presents a detailed, self-validating experimental protocol for researchers to determine its precise solubility profile. The principles and methodologies outlined herein are designed to empower scientists to make informed decisions, anticipate challenges, and strategically design their experimental and formulation workflows.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic compound featuring a pyrimidine ring linked to a propanol side chain. The pyrimidine moiety is a well-known pharmacophore found in numerous therapeutic agents, while the hydroxyl group of the propanol chain introduces polarity and hydrogen bonding capabilities. Understanding the solubility of this molecule is not merely an academic exercise; it is fundamental to its practical application in medicine.
Key considerations include:
-
Synthesis and Purification: Selecting appropriate solvents is essential for reaction efficiency, controlling reaction pathways, and enabling effective purification methods like crystallization.
-
Formulation Development: Poor solubility is a major hurdle in developing effective drug delivery systems. A thorough understanding of a compound's solubility is required to select appropriate excipients and formulation strategies to ensure adequate drug loading and release.[1]
-
Bioavailability: The therapeutic efficacy of a drug is often linked to its ability to dissolve in physiological fluids, a process that is frequently modeled and understood through its behavior in various solvent systems.
This guide will first deconstruct the molecular features of this compound to predict its interactions with different solvent classes. It will then provide a rigorous experimental workflow for the empirical determination of its solubility.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is dictated by the interplay of its distinct structural components:
-
The Pyrimidine Ring: This aromatic heterocycle contains two nitrogen atoms, which are electronegative and act as hydrogen bond acceptors. The ring itself contributes to the molecule's overall polarity. Pyrimidine and its derivatives are known to be soluble in water and many organic solvents, including alcohols and ethers.[3]
-
The Propanol Side Chain (-CH₂CH₂CH₂OH): This component is bifunctional.
-
The hydroxyl (-OH) group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature strongly promotes solubility in polar protic solvents like water and alcohols.[4][5][6]
-
The three-carbon alkyl chain is non-polar and contributes hydrophobic character. While short, this chain will enhance solubility in less polar solvents compared to a molecule with only the pyrimidine and hydroxyl groups.[7]
-
Based on this hybrid structure, we can anticipate a broad solubility profile, with the highest solubility likely in polar protic and polar aprotic solvents that can engage in hydrogen bonding.
Predicted Solubility Profile
The following table synthesizes the theoretical analysis into a predictive guide for selecting appropriate solvents. These predictions should be confirmed experimentally using the protocol described in the next section. Solubility is categorized as High (>50 mg/mL), Moderate (10-50 mg/mL), Low (1-10 mg/mL), or Insoluble (<1 mg/mL).
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl group of the solute can form strong hydrogen bonds with these solvents. The pyrimidine ring also contributes to favorable polar interactions.[8][9] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | Strong dipole-dipole interactions are expected. Solvents like DMSO and DMF are excellent hydrogen bond acceptors, readily interacting with the solute's -OH group. Solubility in ACN and THF may be slightly lower but still significant.[8][10] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar. While some dipole interactions are possible, the lack of hydrogen bonding capability limits solubility compared to more polar classes. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Primarily non-polar interactions (van der Waals forces) with the alkyl chain and pyrimidine ring. The polar -OH group significantly hinders solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Dominated by non-polar van der Waals forces. The highly polar functional groups of the solute make it incompatible with these non-polar solvents. |
| Ethers | Diethyl Ether | Low | Diethyl ether is a weak hydrogen bond acceptor and has low polarity, resulting in limited interaction with the solute's polar groups. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent and a good hydrogen bond acceptor, suggesting moderate solubility. |
Experimental Protocol: Quantitative Solubility Determination
This section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a gold standard in solubility measurement.[11]
Materials and Equipment
-
This compound (solid, purity >99%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (±0.01 mg)
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis Spectrophotometer.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" is critical and means that undissolved solid should be clearly visible after the equilibration period. A starting point is ~100 mg of solute per 1-2 mL of solvent.
-
Accurately add a known volume of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended. For compounds that may form stable solvates, 48-72 hours may be necessary.
-
Self-Validation Check: To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h). Equilibrium is reached when consecutive measurements are statistically identical.
-
-
Sample Collection and Preparation:
-
Remove vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticulates.
-
Causality Note: The filtration step must be rapid to prevent temperature changes that could cause the solute to precipitate.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
The calibration curve must be prepared using accurately weighed standards of this compound.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
The final solubility is reported in units such as mg/mL or mol/L at the specified temperature.
-
Troubleshooting and Optimization Strategies
Researchers may encounter challenges, most commonly low solubility in the desired solvent.[12] The following strategies can be employed:
-
Temperature Variation: Solubility typically increases with temperature.[3][8] Running the solubility assessment at elevated temperatures (e.g., 37 °C) can identify solvents that may be viable for specific applications, such as heated crystallizations.
-
Use of Co-solvents: If solubility in a single solvent is insufficient, a binary solvent system can be explored. For example, adding a small amount of a highly favorable solvent (like methanol) to a less favorable one (like dichloromethane) can significantly enhance solubility.
-
pH Adjustment: While this guide focuses on organic solvents, if an aqueous or partially aqueous system is used, the pH can be a powerful tool. The pyrimidine ring is weakly basic. Lowering the pH of an aqueous solution will protonate the nitrogen atoms, forming a salt that is likely to be much more water-soluble.[3][12]
Conclusion
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Ghaffari, A., Taylor, R. L., & Riniker, S. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(16), 13177–13226.
- Gervasio, J., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Verstraelen, T., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11).
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
-
Aditya Dye Chem. (n.d.). N-Propanol (Normal Propyl Alcohol). Retrieved from [Link]
-
Gnee. (2026, January 5). What is propanol chemical most soluble in? Retrieved from [Link]
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Lab Alley. (2025, September 3). Propanol Chemical Overview. Retrieved from [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
- BenchChem. (2025, December). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Baluja, S., & Talavia, D. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(7-8), 735-739.
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Srikanth, A. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132479800, 3-(Pyrimidin-2-ylamino)-3-thiophen-2-ylpropan-1-ol. PubChem. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18758694, 3-(Pyrimidin-2-yl)propanal. PubChem. Retrieved from [Link].
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University of Luxembourg. (n.d.). 3-(pyrimidin-4-yl)propan-1-ol. PubChemLite. Retrieved from [Link]
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An In-depth Technical Guide to the Stability Studies of 3-(Pyrimidin-2-yl)propan-1-ol
Foreword: Proactive Stability Profiling in Drug Development
In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is not merely a regulatory checkbox but a fundamental cornerstone of a successful therapeutic program. A comprehensive stability profile informs critical decisions, from formulation and packaging to storage conditions and shelf-life determination. This guide provides a detailed technical framework for designing and executing robust stability studies for the novel heterocyclic compound, 3-(Pyrimidin-2-yl)propan-1-ol. By integrating established regulatory principles with practical, field-proven insights, this document aims to empower researchers, scientists, and drug development professionals to proactively characterize and mitigate stability-related risks, thereby accelerating the journey from discovery to clinical application.
Physicochemical Characterization of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is a prerequisite for designing a meaningful stability study. These properties will influence its degradation pathways, analytical method development, and formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value (Hypothetical) | Significance in Stability Studies |
| Molecular Formula | C₇H₁₀N₂O | Defines the exact mass for mass spectrometry-based identification of degradation products. |
| Molecular Weight | 138.17 g/mol | Essential for concentration calculations and stoichiometric assessments. |
| Appearance | White to off-white crystalline solid | Changes in physical appearance (e.g., color, clarity of solutions) can be an early indicator of degradation. |
| pKa | 2.5 ± 0.2 (pyrimidine ring) | The ionization state of the molecule will significantly influence its solubility and susceptibility to pH-dependent hydrolysis. |
| Log P | 0.8 ± 0.3 | Indicates the lipophilicity of the molecule, which can influence its interaction with potential excipients and its solubility in various media. |
| Aqueous Solubility | > 10 mg/mL at pH 7.4 | High aqueous solubility simplifies sample preparation for stability studies. However, the pH-dependence of solubility should be thoroughly investigated. |
| Melting Point | 85-88 °C | A significant depression or broadening of the melting point can indicate the presence of impurities or degradation products. |
Strategic Design of Stability Studies: A Two-Pronged Approach
The stability assessment of this compound is strategically divided into two key phases: forced degradation studies and long-term stability testing under ICH-prescribed conditions. This dual approach allows for the rapid identification of potential degradation pathways and the establishment of a real-time stability profile.
Forced Degradation (Stress Testing): Unveiling Potential Liabilities
Forced degradation studies are a critical component of drug development, designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[1][2] The primary objectives of these studies are to:
-
Elucidate potential degradation pathways.[3]
-
Identify and characterize degradation products.
-
Demonstrate the specificity of the stability-indicating analytical method.
-
Inform the development of stable formulations and appropriate packaging.[1]
The selection of stress conditions should be based on the chemical structure of this compound, which features a pyrimidine ring and a primary alcohol functional group. The pyrimidine ring may be susceptible to hydrolysis and oxidation, while the primary alcohol is prone to oxidation.
Table 2: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Reagents and Conditions | Rationale and Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | The pyrimidine ring may undergo hydrolytic cleavage under acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Basic conditions can also promote hydrolysis of the pyrimidine moiety. |
| Oxidation | 3% H₂O₂, RT, 24h | The primary alcohol can be oxidized to an aldehyde or carboxylic acid. The nitrogen atoms in the pyrimidine ring may also be susceptible to N-oxidation. |
| Thermal Degradation | 80°C, 72h | To assess the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | ICH Q1B conditions (UV and visible light) | To evaluate the potential for photodegradation, which is a common pathway for heterocyclic compounds. |
A target degradation of 5-20% is generally considered optimal for these studies.[4] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.
Long-Term and Accelerated Stability Testing: Simulating the Product Lifecycle
Following the insights gained from forced degradation, a formal stability study is initiated according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6] This involves storing the drug substance at various temperature and humidity conditions to simulate its shelf life.
Table 3: ICH Stability Storage Conditions for this compound
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Samples should be pulled at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and analyzed using a validated stability-indicating method.
The Analytical Cornerstone: Development of a Stability-Indicating Method
A robust stability-indicating analytical method is the lynchpin of any successful stability study. The method must be able to accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and simultaneously detect and quantify any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.[7][8]
HPLC Method Development and Optimization
The goal is to develop a method that provides adequate resolution between the parent compound and all potential degradation products.
-
Column: A C18 reversed-phase column is a good starting point for a molecule with the polarity of this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve polar and non-polar compounds.
-
Detection: The wavelength for UV detection should be selected based on the UV spectrum of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and identification of new degradants.
-
Sample Preparation: The high aqueous solubility of the compound simplifies sample preparation. A simple "dilute and shoot" approach is likely feasible.
Method Validation
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated using the samples from the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting the stability studies of this compound.
Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 80°C.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress) and immediately neutralize the acid and base samples to prevent further degradation.
-
Analysis: Analyze all samples by the validated stability-indicating HPLC method.
Protocol for ICH Stability Studies
-
Sample Packaging: Package the drug substance in containers that are representative of the proposed commercial packaging.
-
Storage: Place the packaged samples in qualified stability chambers maintained at the conditions specified in Table 3.
-
Sample Pulls: At each scheduled time point, remove a sufficient number of samples for complete testing.
-
Analysis: Perform a full analysis on the pulled samples, including:
-
Appearance
-
Assay (by stability-indicating HPLC)
-
Related substances (degradation products)
-
Water content (if applicable)
-
Data Interpretation and Reporting
The data generated from the stability studies must be carefully analyzed and interpreted.
-
Mass Balance: In forced degradation studies, the sum of the assay value and the levels of all degradation products should be close to 100% of the initial value. A significant deviation may indicate the formation of non-chromophoric or volatile degradation products.
-
Degradation Kinetics: For long-term stability data, the rate of degradation can be determined to predict the shelf-life of the drug substance.
-
Specification Setting: The levels of degradation products observed in the stability studies will inform the setting of acceptance criteria for the drug substance specification.
All findings should be compiled into a comprehensive stability report that includes the study design, protocols, analytical methods, validation data, and a thorough discussion of the results.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Potential degradation pathways for this compound.
Conclusion: A Foundation for Success
A meticulously planned and executed stability study is indispensable for the successful development of this compound. By embracing the principles outlined in this guide, from thorough physicochemical characterization to the development of a robust stability-indicating method and adherence to ICH guidelines, researchers can build a comprehensive understanding of the molecule's stability profile. This knowledge is not only crucial for regulatory submissions but also provides a solid scientific foundation for formulation development, ensuring the delivery of a safe, effective, and stable therapeutic product to patients.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]
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Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(5), 1631-1639. Retrieved from [Link]
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BioProcess International. (2006, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
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eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
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Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2003, January). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical Properties of 3-(Pyrimidin-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of the novel heterocyclic compound, 3-(pyrimidin-2-yl)propan-1-ol. While experimental data on this specific molecule is limited, this document synthesizes information from closely related analogues and employs predictive models to offer insights into its physicochemical characteristics, potential synthetic routes, spectroscopic signatures, and putative biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of 2-substituted pyrimidine scaffolds in medicinal chemistry.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] Consequently, synthetic pyrimidine derivatives have been extensively explored as therapeutic agents, leading to the development of drugs with a wide spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on this compound, a molecule that combines the key pyrimidine pharmacophore with a flexible propanol side chain, a feature known to influence solubility and protein-ligand interactions.
Physicochemical Properties: A Predictive Analysis
In the absence of empirical data, the physicochemical properties of this compound can be estimated using computational models. These predictions are vital for early-stage drug development, offering insights into a compound's likely absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₁₀N₂O | Provides the elemental composition. |
| Molecular Weight | 138.17 g/mol | Influences diffusion and transport across membranes. |
| LogP (o/w) | 0.5 - 1.5 | Indicates lipophilicity and affects absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Correlates with drug transport properties and BBB penetration. |
| Hydrogen Bond Donors | 1 | Potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Potential for interactions with biological targets. |
| Rotatable Bonds | 3 | Influences conformational flexibility and binding affinity. |
Note: These values are estimations derived from computational models and should be confirmed experimentally.
The predicted LogP value suggests that this compound possesses a balanced lipophilicity, which is often a desirable characteristic for oral bioavailability. The TPSA is within the range typically associated with good cell membrane permeability.
Synthesis Strategies: Charting a Path to the Molecule
Several synthetic routes can be envisioned for the preparation of this compound, leveraging established pyrimidine chemistry. The choice of a specific pathway would depend on factors such as starting material availability, desired scale, and safety considerations.
General Synthetic Workflow
A plausible synthetic strategy would involve the formation of the carbon-carbon bond between the pyrimidine ring and the propanol side chain, followed by any necessary functional group manipulations.
Sources
Methodological & Application
Application Notes & Protocols for the Biological Screening of 3-(Pyrimidin-2-yl)propan-1-ol
Abstract
The pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and demonstrating a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3][4] 3-(Pyrimidin-2-yl)propan-1-ol is a novel derivative whose therapeutic potential remains largely unexplored. This document provides a comprehensive, tiered strategy for the initial biological screening of this compound. As a guide for researchers, scientists, and drug development professionals, it moves beyond a simple listing of steps to explain the scientific rationale behind the proposed screening cascade. We present detailed protocols for primary phenotypic screening to assess cytotoxicity, followed by target-based biochemical assays focused on kinase inhibition—a common mechanism for this compound class.[5] The protocols are designed to be self-validating, incorporating essential steps for data analysis, interpretation, and quality control.
Introduction: The Rationale for Screening a Novel Pyrimidine Derivative
In medicinal chemistry, the pyrimidine ring is recognized as a cornerstone structure due to its ability to engage in various biological interactions, particularly hydrogen bonding with protein targets.[3][5] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance.[4] Consequently, synthetic pyrimidine derivatives have been a fertile ground for drug discovery, leading to agents with diverse therapeutic applications.[6]
This compound represents an uncharacterized molecule within this important chemical class. Its structure, featuring a flexible propanol side chain attached to the electron-rich pyrimidine core, suggests the potential for unique interactions with biological targets. The absence of existing biological data necessitates a systematic and logical screening approach to uncover its potential pharmacological activities.
This guide outlines a two-tiered screening cascade designed to efficiently characterize the bioactivity of this compound:
-
Tier 1: Phenotypic Screening. The initial step involves assessing the compound's effect on whole cells to identify a desired change in phenotype, such as the inhibition of cancer cell proliferation.[1][7] This approach is advantageous as it requires no prior knowledge of a specific molecular target.
-
Tier 2: Target-Based Screening. If significant activity is observed in the phenotypic screen, the subsequent step aims to identify a direct molecular target. Given that protein kinases are the second most important class of drug targets and are frequently inhibited by pyrimidine-based compounds, a kinase panel screen is a logical follow-up investigation.[8][9]
This structured workflow ensures that resources are used efficiently, starting with a broad assessment of activity and progressively narrowing the focus to a specific molecular mechanism.
Tier 1: Primary Phenotypic Screening - Cell Viability & Cytotoxicity
The foundational step in evaluating a novel compound is to determine its effect on cell viability. A cytotoxicity assay provides a quantitative measure of a compound's ability to induce cell damage or death, which is a critical endpoint in cancer research and toxicology.[10][11]
Causality: Why Use the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This assay is selected for primary screening due to its high throughput, cost-effectiveness, and reproducibility, making it ideal for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[12]
Experimental Workflow: Phenotypic Screening Cascade
The following diagram illustrates the workflow for the primary phenotypic screen.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for adherent cell lines in a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC3 - prostate)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in complete medium. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete medium to achieve final assay concentrations ranging from 100 µM to ~0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[12] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation: Calculating the IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell viability by 50%.[13]
Calculation Steps:
-
Background Subtraction: Subtract the average absorbance of the "blank" wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control. % Viability = (Absorbance_of_Test_Well / Average_Absorbance_of_Vehicle_Wells) * 100
-
Calculate % Inhibition: % Inhibition = 100 - % Viability
-
Curve Fitting: Plot % Inhibition versus the logarithm of the compound concentration. Fit the data to a non-linear regression model (sigmoidal dose-response curve) using software such as GraphPad Prism or an equivalent.[13][14] The IC₅₀ is the concentration that corresponds to 50% inhibition on the fitted curve.
Hypothetical Data Summary:
| Compound | Cell Line | IC₅₀ (µM) | Hill Slope |
| This compound | A549 (Lung Cancer) | 8.7 | 1.1 |
| This compound | MCF-7 (Breast Cancer) | 15.2 | 0.9 |
| This compound | PC3 (Prostate Cancer) | 5.4 | 1.2 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.5 | 1.3 |
Tier 2: Target-Based Screening - Kinase Inhibition Profiling
If this compound demonstrates significant cytotoxic activity (e.g., IC₅₀ < 20 µM), the next logical step is to investigate its mechanism of action. The aminopyrimidine scaffold is a well-established "hinge-binding" motif for protein kinases, making kinase inhibition a probable mechanism.[5] A target-based screen against a panel of kinases can efficiently identify specific molecular targets.[15]
Causality: Why Screen Against a Kinase Panel?
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways and are frequently dysregulated in diseases like cancer.[9] Screening against a diverse panel of kinases offers several advantages:
-
Target Identification: It can pinpoint the specific kinase(s) inhibited by the compound.
-
Selectivity Profiling: It reveals the compound's selectivity, a critical factor for therapeutic potential and minimizing off-target effects.[15]
-
Mechanism Insight: It provides immediate insight into the potential signaling pathways being disrupted.
Biochemical assays, such as those that measure the production of ADP (a universal product of kinase reactions), are ideal for high-throughput screening (HTS) of kinase inhibitors.[16]
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines a typical workflow for a biochemical kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol describes a general method for determining kinase inhibition using a luminescence-based ADP detection assay.
Materials:
-
Recombinant kinases (panel of interest)
-
Kinase-specific peptide substrates
-
ATP
-
This compound
-
Kinase buffer (specific to each enzyme)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction. A typical reaction mix (e.g., 5 µL) contains:
-
Controls: Include positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity) on each plate.
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mix. Incubate for 60 minutes at room temperature.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is proportional to the amount of ADP produced, and thus to the kinase activity.
Data Analysis and Presentation: Calculating Percent Inhibition
Calculation Steps:
-
Normalize the data using the positive (pos) and negative (neg) controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg))
-
Identify Hits: A compound is typically considered a "hit" if it shows >50% inhibition at the screening concentration (e.g., 10 µM).
Hypothetical Data Summary (Primary Screen at 10 µM):
| Kinase Target | Kinase Family | % Inhibition by this compound |
| EGFR | Tyrosine Kinase | 12% |
| SRC | Tyrosine Kinase | 85% |
| ABL1 | Tyrosine Kinase | 78% |
| CDK2 | CMGC | 25% |
| MARK3 | CAMK | 92% |
| DRAK1 | CAMK | 6% |
Follow-up: For "hit" kinases (SRC, ABL1, MARK3), a full dose-response curve should be generated to determine their respective IC₅₀ values, following the same principles outlined in Section 2.4.
Assay Validation and Trustworthiness
For any screening campaign, robust assay validation is mandatory to ensure the data is reliable and reproducible.[19][20]
Key Validation Parameters
-
Z'-Factor: For high-throughput assays, the Z'-factor is a statistical parameter used to assess assay quality. It is calculated from the positive and negative controls. An assay is considered excellent if Z' > 0.5.[19] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Reagent Stability: The stability of all reagents (e.g., compound in DMSO, enzyme activity over time) under storage and assay conditions must be confirmed.[19]
-
Reproducibility: The assay should be performed on multiple days to confirm that the results are consistent. An assay is considered validated if its performance characteristics are stable over time.[20]
Counter-Screening for False Positives
It is crucial to rule out non-specific mechanisms of inhibition. A common source of false positives in HTS is compound aggregation. This can be assessed by repeating the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of detergent suggests aggregation-based inhibition.
Conclusion and Future Directions
This guide provides a structured, rationale-driven framework for the initial biological characterization of this compound. By employing a tiered approach that begins with broad phenotypic screening and progresses to specific target-based assays, researchers can efficiently identify and validate potential therapeutic activities.
Positive results from this screening cascade would justify further investigation, including:
-
Mechanism of Action (MOA) Studies: For confirmed kinase hits, determining the mode of inhibition (e.g., ATP-competitive, non-competitive) is a critical next step.[18][21]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound can identify key structural features required for activity and lead to the development of more potent and selective compounds.[22]
-
Cellular Target Engagement Assays: Validating that the compound inhibits the target kinase within a cellular context is essential to link biochemical potency to cellular effects.
This systematic approach ensures that the biological evaluation of novel pyrimidine derivatives is conducted with scientific rigor, paving the way for potential translation into future therapeutic agents.
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El-Damasy, A. K., et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Medicinal Chemistry Research, 21(8), 1636-1645. Retrieved from [Link]
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Tandle, P. S., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of 3-(Pyrimidin-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Practical Guide to Evaluating Novel Pyrimidine Compounds
Our approach is rooted in providing not just protocols, but a deeper understanding of the experimental choices. We will explore two complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity. By employing assays with different biological endpoints, a more complete picture of a compound's cytotoxic and cytostatic effects can be achieved. This guide is designed to be a self-validating system, with an emphasis on proper controls, data interpretation, and troubleshooting, ensuring the generation of reliable and reproducible results.
Part 1: Pre-Assay Considerations for 3-(Pyrimidin-2-yl)propan-1-ol
Before proceeding to cytotoxicity testing, careful preparation of the test compound and selection of the biological system are paramount.
Compound Handling and Solubility Testing
The reliability of any in vitro assay is contingent on the accurate preparation and solubility of the test compound.[1][2]
-
Initial Solubility Assessment : The solubility of this compound should be determined in various solvents to identify a suitable vehicle for cell-based assays. The preferred order of solvents is cell culture media, followed by Dimethyl Sulfoxide (DMSO), and then ethanol.[3] A practical approach involves attempting to dissolve the compound at a high concentration (e.g., 10-20 mg/mL) and observing for any precipitation or cloudiness.[3]
-
Vehicle Selection and DMSO Concentration : DMSO is a common solvent for water-insoluble compounds.[4] However, it can exert its own toxicity on cells. Therefore, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and a vehicle control (media with the same concentration of DMSO as the highest dose of the compound) must be included in all experiments.[5]
Table 1: Solubility Testing Workflow
| Step | Action | Purpose |
| 1 | Attempt to dissolve this compound in cell culture medium at the highest desired final concentration. | To use the most physiologically relevant solvent. |
| 2 | If insoluble, attempt to dissolve in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). | To create a concentrated stock for serial dilutions. |
| 3 | Serially dilute the DMSO stock in cell culture medium to achieve the final desired concentrations. | To prepare working solutions for the assay. |
| 4 | Visually inspect the final dilutions for any signs of precipitation. | To ensure the compound remains in solution at the tested concentrations. |
Cell Line Selection: Choosing the Right Biological Context
The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[6][7]
-
Relevance to Intended Application : If this compound is being investigated as a potential anti-cancer agent, a panel of cancer cell lines relevant to the cancer type of interest should be used. For general toxicity screening, a non-cancerous, immortalized cell line (e.g., human fibroblasts) can be employed.[6]
-
Authentication and Passage Number : It is imperative to use authenticated, low-passage cell lines from a reputable cell bank like the American Type Culture Collection (ATCC).[8][9] High-passage numbers can lead to genetic drift and altered drug sensitivity.[10]
-
Growth Characteristics : The chosen cell line should have a reproducible growth rate and be amenable to the chosen assay format (e.g., adherent cells for standard 96-well plate assays).
For the purpose of this guide, we will describe protocols using a common adherent cancer cell line, such as HeLa (cervical cancer) or A549 (lung cancer), and a non-cancerous cell line like MRC-5 (normal lung fibroblasts), to assess for selective cytotoxicity.
Part 2: Experimental Protocols for Cytotoxicity Assessment
Here, we provide detailed, step-by-step protocols for two widely used cytotoxicity assays.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12][13][14] The amount of formazan produced is proportional to the number of viable cells.[11]
-
Cell Seeding :
-
Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control and untreated control wells.
-
For a positive control, treat a set of wells with a known cytotoxic agent like Doxorubicin at various concentrations.[15][16]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[12]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization :
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Caption: Workflow of the LDH cytotoxicity assay.
Part 3: Data Analysis and Interpretation
Calculating Percentage Viability/Cytotoxicity
-
MTT Assay :
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
-
LDH Assay :
-
% Cytotoxicity = [(Experimental_release - Spontaneous_release) / (Maximum_release - Spontaneous_release)] * 100
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. [18][19]It is a standard measure of a compound's potency.
-
Data Transformation : The compound concentrations are typically plotted on a logarithmic scale.
-
Non-linear Regression : Use a statistical software like GraphPad Prism to plot the percentage viability against the log of the compound concentration and fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)"). [20][21]3. IC50 Interpolation : The software will then calculate the IC50 value from the fitted curve. [20] Table 2: Interpreting Cytotoxicity Data
| Assay | Principle | Interpretation of Low Viability/High Cytotoxicity |
| MTT | Measures metabolic activity via mitochondrial dehydrogenases. [11][12][14] | Indicates a reduction in cell proliferation (cytostatic effect) or cell death (cytotoxic effect) due to metabolic impairment. |
| LDH | Measures the release of lactate dehydrogenase from damaged cells. [22][23] | Indicates a loss of cell membrane integrity, which is a hallmark of necrosis or late-stage apoptosis (cytotoxic effect). |
By comparing the results from both assays, a researcher can distinguish between cytostatic and cytotoxic effects. For instance, a compound that shows a low IC50 in the MTT assay but a high IC50 in the LDH assay may be primarily cytostatic, inhibiting cell growth without causing immediate cell lysis.
Part 4: Troubleshooting and Best Practices
-
Inconsistent Results : Ensure consistent cell seeding density and health. Use low-passage cells and handle reagents carefully, especially the light-sensitive MTT reagent.
-
High Background in LDH Assay : The serum in the culture medium contains LDH. To minimize this, use a low percentage of serum if possible and always subtract the background reading from a cell-free medium control. [23]* Compound Precipitation : If the compound precipitates in the medium, the results will be inaccurate. It may be necessary to adjust the solvent or the highest concentration tested.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the cytotoxic potential of this compound. By adhering to these detailed protocols, employing appropriate controls, and carefully interpreting the data from complementary assays, researchers can generate reliable and meaningful insights into the biological activity of this and other novel chemical compounds. This initial cytotoxic profiling is an indispensable step in the drug discovery and development pipeline, informing future mechanistic studies and the potential therapeutic applications of promising new molecules.
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protocol for in vitro testing of 3-(Pyrimidin-2-yl)propan-1-ol
An In Vitro Evaluation Framework for 3-(Pyrimidin-2-yl)propan-1-ol: From Cytotoxicity Profiling to Mechanistic Insights
Authored by a Senior Application Scientist
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive, multi-tiered protocol for the in vitro characterization of this compound, a novel compound featuring this key heterocyclic motif. As the specific biological profile of this molecule is uncharacterized, this guide presents a logical screening cascade designed to first establish a foundational cytotoxicity profile and then to explore potential mechanisms of action, such as enzyme inhibition and receptor binding. The methodologies herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to rigorously assess the therapeutic potential of this and other novel pyrimidine derivatives.
Introduction: The Promise of the Pyrimidine Scaffold
Pyrimidine and its derivatives are of significant interest in pharmacology due to their diverse biological functions.[2] They are essential components of nucleic acids and have been successfully developed into drugs targeting a wide array of diseases.[3] The functionalization of the pyrimidine ring allows for the synthesis of compounds that can act as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways.[1] For instance, pyrimidine derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for cancer therapy and as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes.[1]
Given this background, a new molecule like this compound warrants a systematic in vitro evaluation. This guide outlines a strategic approach, beginning with broad toxicity screening to determine safe concentration ranges for subsequent, more specific mechanistic assays.
Pre-analytical Considerations: Compound Preparation
Before initiating any biological assay, proper handling and preparation of the test compound are paramount for reproducible results.
-
Solubility Testing : The solubility of this compound must be determined in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO). Most organic small molecules are dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Preparation : Prepare a concentrated stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions : For cell-based assays, create intermediate dilutions from the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤0.5%. A vehicle control (medium with the same final DMSO concentration as the test wells) must be included in all experiments to account for any solvent effects.[4]
Tier 1: Foundational Cytotoxicity Screening
The initial step in evaluating any novel compound is to assess its effect on cell viability and proliferation.[5] This determines the concentration range at which the compound exhibits biological activity and identifies its general toxicity profile, which is crucial for interpreting results from subsequent mechanistic assays. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is a key metric derived from these assays.[4]
Cell Line Selection
A panel of cell lines should be used to assess cytotoxicity, ideally including both cancerous and non-cancerous lines to determine selectivity.[6] Based on the known activities of pyrimidine derivatives, the following are recommended:
-
MCF-7 : Human breast adenocarcinoma (estrogen receptor-positive).[7]
-
PC3 : Human prostate cancer.[7]
-
MRC-5 : Normal human lung fibroblasts (to assess selectivity).[7]
Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Positive control (e.g., Doxorubicin)[4]
Step-by-Step Methodology:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for:
-
Vehicle Control : Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control : Cells treated with a known cytotoxic agent like Doxorubicin.
-
Untreated Control : Cells in medium only.
-
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition : After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
As a complementary method, the LDH assay measures cytotoxicity by quantifying the release of lactate dehydrogenase from cells with compromised plasma membranes.[5][10]
Step-by-Step Methodology:
-
Cell Seeding and Treatment : Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).
-
Controls : Include controls for:
-
Spontaneous LDH Release : Untreated cells.
-
Maximum LDH Release : Cells treated with a lysis buffer (provided in commercial kits).
-
-
Supernatant Collection : After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction : Add the LDH reaction mixture (from a commercial kit) to each well and incubate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition : Measure the absorbance according to the kit manufacturer's instructions.
-
Data Analysis : Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control after subtracting the spontaneous release background.
Data Presentation
Summarize the calculated IC50 values in a clear, structured table for easy comparison across cell lines and time points.
| Cell Line | Treatment Duration | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | 48h | [Experimental Value] | 15.2 ± 1.8[4] |
| A549 | 48h | [Experimental Value] | [Literature Value] |
| PC3 | 48h | [Experimental Value] | [Literature Value] |
| MRC-5 | 48h | [Experimental Value] | [Literature Value] |
| (Data are presented as mean ± standard deviation from at least three independent experiments) |
Tier 2: Mechanistic Investigation
If Tier 1 screening reveals significant and/or selective cytotoxicity, the next logical step is to investigate the potential mechanism of action. Based on the literature for pyrimidine derivatives, enzyme inhibition and receptor binding are plausible mechanisms.[1][11]
Caption: In vitro screening cascade for novel compounds.
Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified enzyme.[12][13] The specific enzyme (e.g., a kinase, COX-2) and substrate would be chosen based on the results of the cytotoxicity screen or by homology to other known pyrimidine drugs.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Assay buffer (optimized for the enzyme)
-
Test compound and known inhibitor (positive control)
-
96-well microplate and microplate reader
Step-by-Step Methodology:
-
Reagent Preparation : Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.
-
Assay Setup : In a 96-well plate, add:
-
Control Wells (100% activity) : Enzyme solution and DMSO.
-
Test Wells : Enzyme solution and various concentrations of the test compound.
-
Positive Control Wells : Enzyme solution and a known inhibitor.
-
Blank Wells : Assay buffer and DMSO (no enzyme).
-
-
Pre-incubation : Add the enzyme to the control, test, and positive control wells. Allow the plate to pre-incubate for 10-15 minutes at the enzyme's optimal temperature to permit inhibitor binding.[12]
-
Reaction Initiation : Initiate the reaction by adding the substrate solution to all wells.
-
Measurement : Immediately begin measuring the change in absorbance over time using a microplate reader at the appropriate wavelength.
-
Data Analysis : Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Potential inhibition of a kinase signaling pathway.
Protocol: General Receptor Binding Assay
Receptor binding assays are used to determine if a compound interacts with a specific cellular receptor.[14] A common method is a competitive binding assay, where the test compound competes with a known, labeled ligand (radiolabeled or fluorescent) for binding to the receptor.[15]
Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
A high-affinity radiolabeled or fluorescent ligand for the receptor.
-
Assay buffer.
-
Test compound.
-
Filtration apparatus and filter mats (for radioligand assays) or a fluorescence plate reader.
Step-by-Step Methodology:
-
Assay Setup : In tubes or a microplate, combine the cell membranes/whole cells, the labeled ligand (at a fixed concentration near its dissociation constant, Kd), and varying concentrations of the test compound.
-
Controls :
-
Total Binding : Membranes/cells + labeled ligand (no competitor).
-
Non-specific Binding : Membranes/cells + labeled ligand + a high concentration of an unlabeled known ligand to saturate the receptors.
-
-
Incubation : Incubate the reaction mixtures to allow binding to reach equilibrium.
-
Separation : Separate the bound from the unbound labeled ligand. For radioligand assays, this is typically done by rapid vacuum filtration through filter mats that trap the membranes. For fluorescent assays, this may not be necessary depending on the technology (e.g., FRET or fluorescence polarization).
-
Quantification : Measure the amount of bound labeled ligand using a scintillation counter (radioactivity) or a plate reader (fluorescence).
-
Data Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a competition curve from which the IC50 (or Ki, the inhibition constant) can be determined.[14]
Conclusion and Future Directions
This document outlines a systematic, tiered approach for the initial in vitro characterization of this compound. The foundational cytotoxicity data from Tier 1 assays are essential for determining a relevant concentration range for further testing and for identifying any potential for selective anti-cancer activity. The mechanistic assays in Tier 2 provide a framework for elucidating how the compound exerts its biological effects. Positive results from this screening cascade would justify more advanced studies, such as target identification, analysis of downstream signaling pathways, and eventual progression to in vivo models.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Krajcovicova, S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]
-
Fouad, M. A., et al. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1716-1727. Available at: [Link]
- BenchChem. (2025). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
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Abdel-Maksoud, M. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(21), 7244. Available at: [Link]
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Kallitsakis, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(3), 549. Available at: [Link]
-
Al-Ostath, R. A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6682. Available at: [Link]
- PDF Research. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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Kumar, P., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Available at: [Link]
-
Al-Salahi, R., et al. (2011). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 31(5), 1605-1610. Available at: [Link]
-
Thorek, D. L. J., et al. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 205-220. Available at: [Link]
-
ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available at: [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Available at: [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Available at: [Link]
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Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Available at: [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available at: [Link]
-
PubChem. (n.d.). 3-(Pyrimidin-2-yl)propanal. Available at: [Link]
- BenchChem. (2025). Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues.
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]
-
ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Available at: [Link]
-
ResearchGate. (2025). Synthesis and biological activity of some pyrimidine derivatives. Available at: [Link]
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ResearchGate. (2025). Progress in the study of anti-Alzheimer's disease activity of pyrimidine-containing bioactive molecules. Available at: [Link]
-
PubChemLite. (n.d.). 3-(pyrimidin-4-yl)propan-1-ol. Available at: [Link]
-
ResearchGate. (2025). Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. Available at: [Link]
-
National Institutes of Health. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
-
National Institutes of Health. (n.d.). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
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Application Notes & Protocols for the Quantitative Analysis of 3-(Pyrimidin-2-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 3-(Pyrimidin-2-yl)propan-1-ol, a key intermediate in pharmaceutical synthesis. The accurate determination of its purity and concentration is critical for ensuring the quality, safety, and efficacy of final drug products.[1][2][3] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a primary method for quality control, and Gas Chromatography (GC) with Flame Ionization Detection (FID), an orthogonal technique particularly useful for assessing volatile impurities. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for trace-level quantification in complex matrices. Each protocol is grounded in established analytical principles and includes sections on method validation, system suitability, and data interpretation to ensure trustworthy and reproducible results.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrimidine ring linked to a propanol side-chain. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[4][5][6] The presence of both a polar alcohol group and a basic nitrogenous ring imparts specific physicochemical properties that guide the selection and optimization of analytical methods. As an intermediate or potential impurity in drug manufacturing, its precise quantification is mandated by regulatory bodies to control the quality of Active Pharmaceutical Ingredients (APIs).[2][3]
Physicochemical Properties
| Property | Value (Estimated/Known) | Source/Justification |
| Molecular Formula | C₇H₁₀N₂O | [7][8] |
| Molecular Weight | 138.17 g/mol | [7][8] |
| Appearance | Predicted to be an oil or low-melting solid | Analogy to similar small molecules |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, acetonitrile) | Presence of polar hydroxyl and pyrimidine moieties |
| UV Absorbance (λmax) | ~245 nm | Characteristic of the pyrimidine chromophore |
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-Phase HPLC with UV detection is the cornerstone for the assay and impurity profiling of this compound due to its robustness, precision, and wide availability in quality control laboratories.[2][9] The method separates the analyte from related substances based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality of Method Design
-
Column Choice (C18): A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides adequate retention for the moderately polar this compound. The alkyl chain length offers a good balance between retention and analysis time.
-
Mobile Phase (Acetonitrile/Water with Buffer): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer is incorporated to maintain a consistent pH. Controlling the pH is critical because the pyrimidine ring has basic properties; a stable pH ensures consistent ionization state and, therefore, reproducible retention times.
-
UV Detection Wavelength: The detection wavelength is set near the absorbance maximum of the pyrimidine ring (~245 nm) to achieve high sensitivity for the analyte and related impurities containing the same chromophore.
Detailed Protocol: HPLC-UV Quantification
Objective: To determine the purity of a this compound sample and quantify it against a reference standard.
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation (pH 3.0):
-
Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
The mobile phase is a mixture of this buffer and acetonitrile. Filter and degas before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a 100 µg/mL stock solution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Isocratic: 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 15 minutes |
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The system is deemed ready if it meets the criteria in the table below.
-
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Perform the five replicate injections for SST.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Inject the standard solution again to bracket the samples.
-
-
Calculation of Assay (%):
% Assay = (Area_sample / Area_std) × (Conc_std / Conc_sample) × Purity_std
Where:
-
Area_sample = Average peak area of the analyte in sample injections.
-
Area_std = Average peak area of the analyte in bracketing standard injections.
-
Conc_std = Concentration of the standard solution (mg/mL).
-
Conc_sample = Concentration of the sample solution (mg/mL).
-
Purity_std = Purity of the reference standard (%).
-
Orthogonal Technique: Gas Chromatography (GC-FID)
GC is a powerful technique for analyzing volatile and semi-volatile compounds. For this compound, GC can serve as an excellent orthogonal method to HPLC, particularly for detecting non-chromophoric or highly volatile impurities that might be missed by HPLC-UV.[2][10] Given the analyte's polarity and hydroxyl group, derivatization may be considered to improve peak shape and thermal stability, though a direct injection on a polar column is often feasible.
Rationale for Method Choices
-
Detector (FID): A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds. It is ideal for purity determination where the identity of impurities is not immediately required.
-
Column Choice (Polar Phase): A polar column (e.g., a wax-type or a mid-to-high polarity phenyl-substituted phase) is necessary to achieve good peak shape for the polar alcohol analyte and to resolve it from potential impurities.
-
Injector Temperature: The injector temperature must be high enough to ensure complete and rapid volatilization of the analyte without causing thermal degradation.
Detailed Protocol: GC-FID Purity Assay
Objective: To determine the purity of this compound by percentage area normalization.
Instrumentation & Materials:
-
Gas chromatograph with a split/splitless injector and FID.
-
Fused silica capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium or Hydrogen (high purity) as carrier gas.
-
Methanol or Dichloromethane (GC grade).
Procedure:
-
Sample Preparation (1 mg/mL):
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
GC Conditions:
| Parameter | Setting |
| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode/Volume | Split (20:1 ratio), 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 min at 240 °C |
| Detector | FID |
| Detector Temperature | 260 °C |
-
Analysis:
-
Inject a blank (methanol).
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound.
-
-
Calculation of Purity (% Area):
% Purity = (Area_main_peak / Total_area_all_peaks) × 100
This calculation assumes that all impurities have a similar response factor in the FID as the main component. For more accurate quantification, relative response factors should be determined.
High-Sensitivity Technique: LC-MS/MS Quantification
For trace-level quantification, such as in pharmacokinetic studies or for detecting genotoxic impurities, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity.[3][11][12][13] The method uses a mass spectrometer to selectively monitor specific mass-to-charge (m/z) transitions for the analyte and an internal standard.
Workflow and Logic
The LC-MS/MS workflow involves separating the analyte from matrix components via HPLC, ionizing it (typically using Electrospray Ionization - ESI), selecting the parent ion (Q1), fragmenting it (Q2), and detecting a specific fragment ion (Q3). This Multiple Reaction Monitoring (MRM) provides two levels of mass selectivity, drastically reducing background noise.
Caption: Logical workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS for Trace Analysis
Objective: To quantify this compound in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
Instrumentation & Materials:
-
LC-MS/MS system (e.g., triple quadrupole).
-
C18 UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
This compound-d4 (or other suitable stable isotope-labeled internal standard - IS).
-
Formic acid (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 200 µL of cold protein precipitation solvent.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 5 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC Conditions:
| Parameter | Setting |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
-
MS/MS Conditions (MRM):
| Parameter | Analyte | Internal Standard (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Parent Ion (m/z) | 139.1 | 143.1 (for d4 IS) |
| Fragment Ion (m/z) | 122.1 (quantifier), 79.1 (qualifier) | 126.1 (quantifier) |
| Collision Energy | Optimize experimentally | Optimize experimentally |
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators.
-
The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from the regression line of the calibration curve.
-
Method Validation
All analytical methods used for pharmaceutical quality control must be validated to ensure they are suitable for their intended purpose.[1][14] Validation provides documented evidence that the method is accurate, precise, specific, and robust.[15] The validation should be performed according to ICH Q2(R2) guidelines.[16]
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for HPLC Assay |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants, matrix).[14][15] | Peak purity analysis (PDA), analysis of stressed samples, no interference at the analyte's retention time from blank/placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked samples. | Mean recovery of 98.0% - 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this level should be acceptable. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters should remain within acceptance criteria when method parameters are varied. |
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
- Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
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Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
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Analyzing USP Ethyl alcohol impurities. (2022). News-Medical.Net. [Link]
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Optimized MS/MS settings of pyrimidines and related metabolites. (2024). ResearchGate. [Link]
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Cobice, D. F., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Metabolomics. [Link]
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Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology. [Link]
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Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (n.d.). Charles Explorer. [Link]
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Janečková, H., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. [Link]
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Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.[Link]
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Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. [Link]
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3-[(pyridin-2-yl)amino]propan-1-ol. (n.d.). PubChemLite. [Link]
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3-(Pyrimidin-2-yl)propanal. (n.d.). PubChem. [Link]
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Specifications of 3-Pyrimidin-2-YL-propan-1-ol. (n.d.). Capot Chemical. [Link]
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Al-Huniti, M. H., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Hofmann, U., et al. (2003). Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
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Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]
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Doneanu, C. E., et al. (2002). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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3-[(Pyrimidin-2-yl)amino]propane-1-thiol. (n.d.). PubChem. [Link]
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Werenicz, A., et al. (2010). Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode. Analytical and Bioanalytical Chemistry. [Link]
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3-(pyrimidin-4-yl)propan-1-ol. (n.d.). PubChemLite. [Link]
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- 7. capotchem.com [capotchem.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 16. fda.gov [fda.gov]
Application Notes and Protocols for the Preclinical Evaluation of Novel Pyrimidine-Based Compounds
Introduction: The Enduring Promise of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules like nucleobases and a multitude of approved drugs.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions have made it a cornerstone in the development of therapeutics across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][4] Pyrimidine-based compounds exert their effects through diverse mechanisms of action, such as inhibiting DNA synthesis, modulating kinase signaling pathways, and interfering with microtubule dynamics.[5] This guide provides a comprehensive overview of the experimental setups required to rigorously test and validate novel pyrimidine-based compounds, from initial in vitro characterization to preclinical in vivo evaluation.
The narrative that follows is designed to provide not just protocols, but also the underlying scientific rationale for each experimental choice. This approach is grounded in the principle that a well-designed experiment is a self-validating system, generating robust and reproducible data that can confidently guide drug development decisions.
Part 1: In Vitro Characterization: Foundational Assessment of Potency and Cellular Effects
The initial stages of evaluating a novel pyrimidine-based compound involve a battery of in vitro assays designed to determine its biological activity, potency, and mechanism of action at the cellular and molecular level.
Assessing Cytotoxicity and Antiproliferative Activity
A fundamental first step is to determine the compound's effect on cell viability and proliferation. This is crucial for identifying compounds with potential therapeutic efficacy, particularly in cancer research.
Rationale
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%.[6][7] Comparing the IC50 values of a novel compound across different cell lines can provide initial insights into its spectrum of activity and potential selectivity.[8][9] For instance, a compound exhibiting potent activity against cancer cell lines but minimal effects on normal cells would be a promising candidate for further development.[10]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][11]
Objective: To determine the IC50 value of a pyrimidine-based compound in a panel of adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)[5]
-
Complete cell culture medium
-
Pyrimidine-based test compound
-
MTT solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)[12]
-
96-well flat-bottom microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidine compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).[6]
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plates for 48 to 72 hours.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[6]
-
Data Presentation
| Compound | Cell Line | IC50 (µM)[8][13] |
| Compound X | A549 | 5.2 ± 0.7 |
| MCF-7 | 12.8 ± 1.5 | |
| HCT-116 | 8.1 ± 0.9 | |
| Doxorubicin | A549 | 0.9 ± 0.1 |
| (Control) | MCF-7 | 1.5 ± 0.2 |
| HCT-116 | 1.2 ± 0.1 |
Enzyme Inhibition Assays
Many pyrimidine-based drugs function by inhibiting specific enzymes.[14] Therefore, direct assessment of a compound's inhibitory activity against its purified target enzyme is a critical step in mechanism-of-action studies.
Rationale
Determining the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) provides a detailed understanding of the compound's interaction with its target.[7][14][15] This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's potency and selectivity.[16]
Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol can be adapted for various enzymes where the reaction results in a change in absorbance.[14]
Objective: To determine the kinetic parameters of inhibition for a pyrimidine-based compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Pyrimidine-based inhibitor
-
Assay buffer (optimized for the specific enzyme)
-
Spectrophotometer (UV-Vis)
-
96-well plates or cuvettes
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of the pyrimidine inhibitor. Include a control with no inhibitor. Incubate for 15-30 minutes at a constant temperature to allow for binding.[14]
-
Reaction Initiation: Start the reaction by adding a specific concentration of the substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the velocities against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten) to determine parameters like Vmax and Km.
-
Generate Lineweaver-Burk or other linearized plots to determine the mode of inhibition and calculate the Ki value.[15]
-
Data Presentation
| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM)[15] |
| Compound Y | Kinase Z | Competitive | 0.15 ± 0.02 |
| Protease W | Non-competitive | 1.2 ± 0.1 |
Cellular Target Engagement Assays
Confirming that a compound interacts with its intended target within a cellular context is a crucial validation step.
Rationale
While a compound may potently inhibit a purified enzyme, it is essential to demonstrate that it can penetrate the cell membrane and bind to its target in the complex intracellular environment.[17] The Cellular Thermal Shift Assay (CETSA) is one such method to verify target engagement.[18]
Visualizing the Experimental Workflow
Caption: The integrated preclinical testing workflow for drug candidates.
Conclusion
The systematic evaluation of pyrimidine-based compounds, from foundational in vitro assays to comprehensive in vivo studies, is paramount for successful drug development. The protocols and rationales outlined in this guide provide a robust framework for researchers to generate high-quality, reproducible data. By understanding the "why" behind each experimental step, scientists can make more informed decisions, ultimately accelerating the translation of promising pyrimidine-based molecules from the laboratory to the clinic.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
- de Gramont, A., et al. (2015). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed.
- Abdel-Rahman, A. A. H., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan University.
- Kumar, R., et al. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.
- Various Authors. (2025). Synthesis and Biological Activities of Pyrimidines: A Review. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
- Various Authors. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH.
- Various Authors. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed.
- Benchchem. (n.d.). An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives.
- Benchchem. (n.d.). A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs.
- Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI.
- Various Authors. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC.
- Benchchem. (n.d.). Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Compounds.
- Various Authors. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Various Authors. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers.
- Various Authors. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed.
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers.
- Various Authors. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.
- Various Authors. (n.d.). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. ScienceDirect.
- Various Authors. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. bioRxiv.
- Various Authors. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Various Authors. (n.d.). IC50 determination for protein synthesis inhibitors. ResearchGate.
- Benchchem. (n.d.). A Comparative Guide to the In Vivo and In Vitro Activity of Pyrimidine-Based Drug Candidates.
- Various Authors. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. METHODS.
- Benchchem. (n.d.). The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery.
- Benchchem. (n.d.). reducing off-target effects of novel pyrido[2,3-d]pyrimidine inhibitors.
- Various Authors. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
- edX. (n.d.). IC50 Determination.
Sources
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-(Pyrimidin-2-yl)propan-1-ol in Medicinal Chemistry
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] This document provides a comprehensive guide to the application of 3-(Pyrimidin-2-yl)propan-1-ol, a versatile yet under-documented chemical intermediate, in the context of modern drug discovery. While direct biological data for this specific molecule is sparse, its structural motifs—a hinge-binding pyrimidine core and a modifiable three-carbon aliphatic chain—position it as a valuable starting material for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1][3] These notes offer detailed protocols for the synthesis of this compound and its subsequent elaboration into a hypothetical, yet representative, kinase inhibitor, providing researchers with a practical framework for leveraging this scaffold in their discovery programs.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in drug design, largely due to its prevalence in FDA-approved drugs and its capacity to engage in key hydrogen bonding interactions with protein targets.[1][2] In the realm of oncology and inflammatory diseases, protein kinases are critical targets, and the pyrimidine core has been extensively utilized to construct potent and selective kinase inhibitors.[3][4][5][6] The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, mimicking the interaction of the adenine base of ATP with the kinase hinge region.[7][8] This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency.
This compound offers a unique combination of this established hinge-binding element with a flexible linker arm terminating in a reactive hydroxyl group. This hydroxyl moiety serves as a synthetic handle, allowing for the introduction of various pharmacophoric features designed to interact with other regions of the ATP-binding site, thereby modulating potency and selectivity.
Synthesis of the Key Intermediate: this compound
As this compound is not extensively described in the literature, a reliable and scalable synthesis is paramount. The following two-step protocol outlines a plausible route starting from commercially available precursors. The strategy involves the formation of a C-C bond followed by the reduction of a carbonyl group.
Protocol 2.1: Synthesis of Ethyl 3-(pyrimidin-2-yl)propanoate (Intermediate 1)
This step involves a nucleophilic aromatic substitution (SNAr) reaction, a common method for functionalizing electron-deficient heterocycles like pyrimidines.
-
Rationale: 2-Chloropyrimidine is used as the electrophilic partner. The electron-withdrawing nature of the pyrimidine nitrogens activates the C2 position for nucleophilic attack. The enolate of ethyl propionate, a soft nucleophile, is suitable for this C-C bond formation.
-
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Ethyl propionate (1.5 eq)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using an acetone/dry ice bath.
-
Add ethyl propionate to the THF.
-
Slowly add the LDA solution dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve 2-chloropyrimidine in anhydrous THF.
-
Add the 2-chloropyrimidine solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-(pyrimidin-2-yl)propanoate as a clear oil.
-
Protocol 2.2: Reduction to this compound (Target Intermediate)
The ester is reduced to the primary alcohol using a powerful reducing agent.
-
Rationale: Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing esters to primary alcohols.[9][10] It is chosen over milder reagents like sodium borohydride to ensure a complete and efficient conversion. The reaction is performed at low temperature to control the reactivity of LiAlH4.
-
Materials:
-
Ethyl 3-(pyrimidin-2-yl)propanoate (1.0 eq)
-
Lithium aluminum hydride (LiAlH4) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of LiAlH4 in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 3-(pyrimidin-2-yl)propanoate in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and carefully quench it using the Fieser workup method: slowly add deionized water (same volume in mL as the mass of LiAlH4 in g), followed by 15% aqueous NaOH (same volume in mL as the mass of LiAlH4 in g), and finally, more deionized water (3 times the volume in mL as the mass of LiAlH4 in g).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.
-
Dry the filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid. The product is often pure enough for the next step without further purification.
-
Synthesis Workflow Diagram
Caption: Synthesis of the key intermediate this compound.
Application in Kinase Inhibitor Synthesis: A Hypothetical Case Study
The true value of this compound lies in its potential as a scaffold for building more complex and biologically active molecules. We will now outline the synthesis of a hypothetical kinase inhibitor, "Pyrimitinib-7" , designed to target a generic tyrosine kinase. This target molecule incorporates several features common in modern kinase inhibitors:
-
A 2-aminopyrimidine core for hinge binding.
-
A side chain derived from the propanol linker, terminating in a secondary amine for potential interactions in the solvent-exposed region.
-
A substituted aniline moiety at the C4 position of the pyrimidine ring, a common feature for occupying the hydrophobic pocket adjacent to the ATP-binding site.
Table 1: Key Compounds in the Synthesis of Pyrimitinib-7
| Compound Name | Structure | Molecular Formula | Mol. Weight ( g/mol ) | Role |
| This compound | C₇H₁₀N₂O | 138.17 | Starting Intermediate | |
| 3-(Pyrimidin-2-yl)propyl methanesulfonate | C₈H₁₂N₂O₃S | 216.26 | Activated Intermediate | |
| N-Methyl-3-(pyrimidin-2-yl)propan-1-amine | C₈H₁₃N₃ | 151.21 | Amine Intermediate | |
| N-Methyl-3-(4-chloropyrimidin-2-yl)propan-1-amine | C₈H₁₂ClN₃ | 185.66 | Chlorinated Intermediate | |
| Pyrimitinib-7 | C₁₅H₁₉N₅O | 285.34 | Final Target Molecule |
(Note: Placeholder images are used for structures.)
Protocol 3.1: Synthesis of Pyrimitinib-7
This multi-step protocol demonstrates how the simple propanol intermediate can be elaborated into a more complex, drug-like molecule.
Step 1: Activation of the Hydroxyl Group via Mesylation
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester transforms it into an excellent leaving group, facilitating subsequent nucleophilic substitution. Triethylamine is used as a mild base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-(Pyrimidin-2-yl)propyl methanesulfonate, which is used immediately in the next step.
-
Step 2: Nucleophilic Substitution with Methylamine
-
Rationale: The mesylate is displaced by methylamine to introduce the desired secondary amine functionality. Using a solution of methylamine in THF provides a convenient way to handle the gaseous reagent.
-
Procedure:
-
Dissolve the crude mesylate from Step 1 in THF.
-
Add a 2.0 M solution of methylamine in THF (3.0 eq).
-
Stir the reaction in a sealed vessel at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in DCM and wash with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield N-Methyl-3-(pyrimidin-2-yl)propan-1-amine.
-
Step 3: Chlorination of the Pyrimidine Ring
-
Rationale: To enable substitution at the C4 position, the pyrimidine ring must first be activated. This is achieved by N-oxidation followed by chlorination with phosphoryl chloride (POCl₃), a standard method for converting pyrimidinones (or their N-oxide tautomers) to chloropyrimidines.
-
Procedure:
-
Dissolve the product from Step 2 in DCM.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Stir at room temperature for 4 hours to form the N-oxide.
-
Carefully concentrate the mixture. To the crude N-oxide, add phosphoryl chloride (POCl₃) (5.0 eq) and heat at 90 °C for 3 hours.
-
Cool to room temperature and pour the mixture slowly onto crushed ice.
-
Neutralize with a solid base (e.g., NaHCO₃) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield N-Methyl-3-(4-chloropyrimidin-2-yl)propan-1-amine.
-
Step 4: Suzuki Cross-Coupling to Install the Side Chain
-
Rationale: The final piece of the molecule is installed via a Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming C-C bonds between an aryl halide (the chloropyrimidine) and a boronic acid.[11]
-
Procedure:
-
To a microwave vial, add the chloropyrimidine from Step 3 (1.0 eq), 3-aminophenol (which acts as the nucleophile for an SNAr reaction, not Suzuki as previously misstated) (1.2 eq), and a suitable solvent like n-butanol.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by preparative HPLC to yield the final product, Pyrimitinib-7 .
-
Hypothetical Kinase Inhibition Pathway
Caption: Pyrimitinib-7 competitively inhibits ATP binding to the RTK active site.
Conclusion and Future Directions
This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. Its straightforward synthesis and the synthetic versatility of its terminal hydroxyl group make it an ideal starting point for the construction of libraries of pyrimidine-based compounds. The protocols and strategies outlined in this document provide a roadmap for its use in the design and synthesis of novel kinase inhibitors. Future work should focus on the parallel synthesis of an array of analogs based on the "Pyrimitinib-7" scaffold to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The broad utility of the pyrimidine core in targeting various kinases suggests that derivatives of this compound could find applications in oncology, immunology, and beyond.[3][12]
References
-
Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available at: [Link]
-
Song, M., Elkamhawy, A., Noh, W., et al. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University Research Output. Available at: [Link]
-
Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Available at: [Link]
-
(No authors listed). (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
-
Scott, P. J. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
(No authors listed). (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
(No authors listed). (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
Scott, P. J. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
(No authors listed). (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Salas, C. O., & Espinosa-Bustos, C. (Eds.). (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]
-
Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. Available at: [Link]
-
(No authors listed). (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
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Application Notes and Protocols: 3-(Pyrimidin-2-yl)propan-1-ol as a Potential Kinase Inhibitor
Introduction: The Promise of Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including the fundamental components of DNA and RNA.[1] Its structural versatility and ability to form key hydrogen bonds have led to the development of numerous therapeutic agents. A particularly fruitful area of research has been the development of pyrimidine derivatives as protein kinase inhibitors.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] This has made them one of the most important classes of drug targets.[3]
This document provides detailed application notes and protocols for investigating a novel pyrimidine derivative, 3-(Pyrimidin-2-yl)propan-1-ol , as a potential inhibitor of protein kinases. While extensive research exists on the broader class of pyrimidine-based inhibitors, this specific molecule represents a novel candidate for exploration. We will use Aurora Kinase A, a well-characterized serine/threonine kinase involved in mitotic progression and a validated cancer target, as a representative enzyme for these protocols.[4][5]
These notes are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide from initial enzymatic assays to detailed mechanism of action studies.
Section 1: Characterization of this compound
1.1 Synthesis Overview
1.2 Physicochemical Properties (Hypothetical)
A summary of the key physicochemical properties of the investigational compound is presented below.
| Property | Value | Method |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| Purity (HPLC) | >98% | UV Detection at 254 nm |
| Solubility | Soluble in DMSO (>10 mM) | Visual Inspection |
| Appearance | White to off-white solid | Visual Inspection |
Section 2: Primary Screening Protocol - Aurora Kinase A Inhibition
To determine if this compound has inhibitory activity against our target kinase, a primary screen is performed. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust, high-throughput method for measuring kinase activity.[9][10][11] It relies on the detection of a phosphorylated substrate via fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled streptavidin).[10][12]
2.1 HTRF® Kinase Assay Workflow
The following diagram illustrates the general workflow for the HTRF® kinase inhibition assay.
Caption: HTRF® Kinase Assay Workflow.
2.2 Detailed Protocol: HTRF® Assay for Aurora Kinase A
This protocol is adapted for a 384-well plate format.
-
Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Dispense 0.5 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well low-volume plate.
-
Enzyme Addition: Dilute recombinant human Aurora A kinase to the desired concentration (e.g., 2 nM) in 1x Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4] Add 5.5 µL of the diluted enzyme to each well.
-
Pre-incubation: Seal the plate and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Prepare a mix of biotinylated peptide substrate and ATP in 1x Kinase Buffer. The final concentration should be at the Kₘ for ATP (if known) and a suitable substrate concentration. Add 4 µL of this mix to each well to start the kinase reaction.
-
Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Prepare the HTRF® detection reagent mix containing Europium-conjugated anti-phospho-substrate antibody and Streptavidin-XL665 in HTRF® Detection Buffer (which contains EDTA to stop the reaction).[12] Add 10 µL of this mix to each well.
-
Detection Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.[9]
Section 3: Determination of Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the inhibitor's potency.[13] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13][14]
3.1 IC₅₀ Determination Protocol
The IC₅₀ value is determined by performing the kinase assay described in Section 2 across a range of inhibitor concentrations.
-
Concentration Range: A wide concentration range is recommended for the initial determination, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM).[15]
-
Dose-Response Curve: Perform the HTRF® assay with a dose-response curve of this compound, typically using an 8- to 12-point serial dilution. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Data Analysis:
-
Normalize the data by setting the mean of the positive controls (no inhibitor) to 100% activity and the mean of the negative controls to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).[14]
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[14]
-
3.2 Hypothetical IC₅₀ Data
The following table presents hypothetical data for the inhibition of Aurora Kinase A by this compound.
| Inhibitor | Target Enzyme | IC₅₀ (nM) |
| Staurosporine (Control) | Aurora Kinase A | 16.7 |
| This compound | Aurora Kinase A | 250.5 |
| This compound | Aurora Kinase B | 1,570 |
Data are hypothetical and for illustrative purposes only.
Section 4: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target is crucial for drug development.[10] MoA studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the enzyme's substrate, typically ATP for kinases.[10][16]
4.1 Rationale for MoA Studies
The mode of inhibition provides insight into the inhibitor's binding site.
-
Competitive inhibitors typically bind to the enzyme's active site, competing with the natural substrate.[16]
-
Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding.[16]
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex.[10]
4.2 Protocol for Determining MoA
The MoA is determined by measuring the initial reaction velocities at various concentrations of both the substrate (ATP) and the inhibitor.
-
Experimental Setup: Set up a matrix of reactions. Vary the concentration of ATP across a range (e.g., from 0.1 x Kₘ to 10 x Kₘ). For each ATP concentration, run the reaction with several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Assay Performance: Use a continuous or endpoint assay that allows for the determination of initial reaction rates (V₀). The ADP-Glo™ Kinase Assay, which measures ADP production, is well-suited for this purpose.[4]
-
Data Analysis: Lineweaver-Burk Plot: The data are often visualized using a double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[1][6][17] While non-linear regression is now preferred for calculating kinetic parameters, the Lineweaver-Burk plot remains a valuable tool for visualizing the mechanism of inhibition.[1][18]
-
Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ is unchanged.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Kₘ is unchanged, Vₘₐₓ decreases.
-
Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.
-
4.3 Visualizing Inhibition Mechanisms
The following diagram illustrates the expected outcomes of a Lineweaver-Burk analysis for different inhibition types.
Caption: Lineweaver-Burk plots showing distinct patterns for different inhibition types.
Conclusion
These application notes provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can reliably determine the compound's inhibitory potency and elucidate its mechanism of action. The pyrimidine scaffold continues to be a rich source of novel therapeutic candidates, and systematic investigation of new derivatives like this compound is a critical step in the drug discovery process.
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Bentham Science Publishers. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]
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Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. [Link]
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Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]
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PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
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García-Cánovas, F., et al. (1995). Kinetic study of an enzyme-catalysed reaction in the presence of novel irreversible-type inhibitors that react with the product of enzymatic catalysis. PubMed. [Link]
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Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]
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Ma, L., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]
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Application Notes and Protocols for Determining the Biological Activity of 3-(Pyrimidin-2-yl)propan-1-ol
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] This inherent versatility makes novel pyrimidine-containing small molecules, such as 3-(Pyrimidin-2-yl)propan-1-ol, compelling candidates for drug discovery programs.
Given that the specific biological target and activity of this compound are not yet characterized, this guide provides a systematic, multi-tiered approach to elucidate its potential therapeutic effects. We will progress from broad phenotypic screening to more specific mechanistic and target-based assays. This workflow is designed to be a self-validating system, with each stage informing the next, ensuring a logical and efficient investigation.
A Tiered Approach to Unraveling Biological Activity
The journey to characterize a novel compound begins with broad questions and progressively narrows down to specific mechanisms. This guide is structured to mirror that process, moving from identifying any general effect on cell health to pinpointing a specific molecular target.
Caption: A tiered workflow for characterizing novel small molecules.
Tier 1: Primary Screening - Does the Compound Have a Cellular Effect?
The initial step is to determine if this compound exerts any observable effect on whole cells. We recommend a panel of cell lines, including both cancerous and non-cancerous lines, to identify potential selective activity.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The intensity of the color, once the crystals are solubilized, is directly proportional to the number of living, metabolically active cells.[8]
Protocol:
-
Cell Seeding: Seed a 96-well plate with your chosen cell lines at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Cytotoxicity Assay (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[10][11][12] The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity.[10] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[10]
-
Incubation: Incubate the plate at room temperature for the recommended time (usually 20-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[12]
-
Controls: It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
| Assay | Principle | Endpoint Measurement | Interpretation |
| MTT | Metabolic activity (mitochondrial reductase) | Colorimetric (570 nm) | Decrease indicates reduced cell viability. |
| LDH Release | Membrane integrity | Colorimetric (490 nm) | Increase indicates increased cytotoxicity. |
Table 1: Summary of primary screening assays.
Tier 2: Secondary Screening - How Does the Compound Elicit Its Effect?
If the primary screens reveal a consistent and dose-dependent effect (a "hit"), the next step is to investigate the underlying mechanism. The choice of secondary assays will be guided by the primary results. For example, if the compound shows selective cytotoxicity towards cancer cells, assays for apoptosis and cell cycle arrest are logical next steps.
Apoptosis Detection (Caspase-3/7 Activity Assay)
Principle: Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Luminescent or fluorescent assays use a specific peptide substrate (e.g., DEVD) that is cleaved by active caspase-3/7, releasing a signal-generating molecule.[13][14][15]
Protocol (Luminescent Assay):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the IC50 value determined in the primary screen. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Addition: After the desired treatment time, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains the caspase substrate and also lyses the cells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[13]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Principle: This technique quantifies the DNA content of individual cells within a population.[16][17] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[16][18] By analyzing the fluorescence distribution of a large number of cells, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[17][18] This allows for the detection of compound-induced cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as in previous assays.
-
Harvest and Fixation: Harvest the cells (including any floating cells) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This preserves the cellular structure and DNA.[18]
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[18]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the proportions of cells in G0/G1, S, and G2/M phases can be calculated.
Caption: Potential mechanisms of action to be investigated in Tier 2.
Tier 3: Target Identification and Validation - What is the Molecular Target?
If a clear cellular mechanism is identified, the final tier aims to identify the direct molecular target of this compound. Given that many pyrimidine derivatives are known to target protein kinases,[3] a kinase activity screen is a logical starting point. Subsequently, biophysical assays can confirm a direct interaction.
In Vitro Kinase Inhibition Assay
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase.[19][20] A common format measures the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide by the kinase.[19] A decrease in ADP production in the presence of the compound indicates inhibition.
Protocol (Luminescence-Based):
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate peptide, and ATP in kinase assay buffer.
-
Compound Addition: In a 96-well plate, add serially diluted this compound.
-
Kinase Reaction: Add the kinase to the wells and pre-incubate briefly to allow for compound binding.[21] Initiate the reaction by adding the ATP/substrate mixture. Incubate for a set time (e.g., 60 minutes) at 30°C.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process that first depletes unused ATP and then converts the ADP to ATP, which is used in a luciferase reaction to generate light.[19]
-
Data Analysis: Measure the luminescence. The signal is proportional to kinase activity. Plot the signal against the compound concentration to determine the IC50 value.[19]
Thermal Shift Assay (TSA) for Target Engagement
Principle: TSA, or differential scanning fluorimetry, measures the thermal stability of a protein.[22][23] The binding of a small molecule ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[24][25] This "thermal shift" can be used to screen for and confirm direct binding of a compound to a purified protein.[22][24]
Protocol:
-
Sample Preparation: In a 96-well PCR plate, mix the purified target protein (identified from the kinase screen, for example) with a fluorescent dye (like SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[23] Add this compound at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.[22]
-
Fluorescence Monitoring: The instrument will monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A shift in the Tm in the presence of the compound indicates a direct binding interaction.[26]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique that measures molecular interactions in real-time.[27][28][29] One molecule (the "ligand," e.g., the target protein) is immobilized on a sensor chip, and the other (the "analyte," e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a response. This allows for the determination of binding affinity (KD) and kinetics (kon and koff).[27]
Protocol Overview:
-
Protein Immobilization: The purified target protein is covalently immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Collection: The binding response is measured in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction.
-
Kinetic Analysis: The sensorgram data is fitted to a binding model to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
| Assay | Principle | Key Output | Purpose |
| Kinase Assay | Measures enzyme activity | IC50 | Identifies potential protein targets. |
| Thermal Shift | Ligand-induced protein stabilization | ΔTm | Confirms direct target engagement. |
| SPR | Real-time mass change upon binding | KD, kon, koff | Quantifies binding affinity and kinetics. |
Table 2: Summary of target identification and validation assays.
Conclusion
This application note provides a comprehensive and logical framework for the initial characterization of the novel compound this compound. By employing a tiered approach, from broad phenotypic screening to specific biophysical validation, researchers can efficiently and rigorously elucidate its biological activity and mechanism of action. Each protocol is designed as a self-validating system, emphasizing the importance of appropriate controls and orthogonal validation to ensure data integrity and trustworthiness. This systematic process is fundamental to advancing promising small molecules through the drug discovery pipeline.
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- 29. portlandpress.com [portlandpress.com]
Synthesis of 3-(Pyrimidin-2-yl)propan-1-ol Analogs: A Detailed Guide for Researchers
Introduction: The Significance of 3-(Pyrimidin-2-yl)propan-1-ol Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The this compound structural motif, in particular, presents a versatile platform for the development of novel bioactive molecules. The propanol sidechain offers a key point for further functionalization, enabling the modulation of physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of robust and adaptable synthetic strategies for the preparation of this compound and its analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind selected synthetic routes, provide detailed, step-by-step protocols, and offer insights into the purification of these valuable compounds.
Strategic Approaches to Synthesis
The synthesis of this compound analogs can be broadly approached through two primary strategies:
-
Construction of the Pyrimidine Ring onto a Pre-existing Propanol Sidechain: This approach involves the cyclization of a three-carbon unit already bearing the hydroxyl functionality (or a protected version) with an appropriate N-C-N fragment (e.g., amidine, urea). While feasible, this method can be limited by the availability of the appropriately substituted precursors.
-
Introduction of the Propanol Sidechain onto a Pre-formed Pyrimidine Ring: This is generally the more versatile and widely employed strategy. It allows for the late-stage diversification of pyrimidine cores, which are often commercially available or readily synthesized. Key bond-forming reactions in this approach include nucleophilic substitution/addition and transition-metal-catalyzed cross-coupling reactions.
This guide will focus on the latter, more flexible approach, detailing three reliable methods for the introduction of the 3-hydroxypropyl moiety at the C2-position of the pyrimidine ring.
Method 1: Grignard Reaction with a Protected 3-Halopropanol
This classic organometallic approach involves the reaction of a pyrimidyl Grignard reagent with a protected 3-halopropanol, or more commonly, the reaction of a halopyrimidine with a Grignard reagent derived from a protected 3-halopropanol. The use of a protecting group on the hydroxyl functionality is crucial to prevent the acidic proton of the alcohol from quenching the highly basic Grignard reagent.[3]
Causality Behind Experimental Choices:
-
Protecting Group: A silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice for protecting the primary alcohol.[3][4] It is readily installed, stable to the basic conditions of Grignard reagent formation and reaction, and can be cleanly removed under mild acidic conditions or with a fluoride source.
-
Grignard Reagent Formation: The Grignard reagent is prepared from the corresponding protected 3-halopropane (typically the bromide for its optimal reactivity) and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Coupling Partner: 2-Chloropyrimidine is a suitable and commercially available starting material for this reaction. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution.
Experimental Workflow Diagram:
Caption: Workflow for Grignard-based synthesis.
Detailed Protocol:
Step 1: Protection of 3-Bromopropan-1-ol
-
To a solution of 3-bromopropan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-bromo-1-(tert-butyldimethylsilyloxy)propane.
Step 2: Grignard Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small portion of a solution of 3-bromo-1-(tert-butyldimethylsilyloxy)propane (1.2 eq) in anhydrous THF.
-
Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, dissolve 2-chloropyrimidine (1.0 eq) in anhydrous THF.
-
Cool the 2-chloropyrimidine solution to 0 °C and slowly add the prepared Grignard reagent via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection
-
Dissolve the crude 2-(3-(tert-butyldimethylsilyloxy)propyl)pyrimidine in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield this compound.
Method 2: Michael Addition and Subsequent Reduction
This two-step sequence involves an initial Michael (conjugate) addition of a pyrimidine nucleophile to an α,β-unsaturated ester, followed by the reduction of the resulting ester to the primary alcohol.[5] This method is advantageous as it avoids the use of highly reactive organometallic reagents.
Causality Behind Experimental Choices:
-
Michael Acceptor: Ethyl acrylate is a readily available and effective Michael acceptor for this reaction.
-
Pyrimidine Nucleophile: While 2-aminopyrimidine has been shown to undergo Michael addition,[6] generating a C-N bond, achieving a C-C bond formation directly with an unsubstituted pyrimidine can be challenging. A more effective approach involves the generation of a pyrimidine carbanion, for instance, by lithiation of pyrimidine, which can then act as the nucleophile.
-
Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing the ester functionality to the corresponding primary alcohol.[7] It is crucial to perform this reaction under anhydrous conditions.
Experimental Workflow Diagram:
Caption: Workflow for Michael addition and reduction.
Detailed Protocol:
Step 1: Synthesis of Ethyl 3-(pyrimidin-2-yl)propanoate
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve pyrimidine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Slowly add ethyl acrylate (1.2 eq) to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 3-(pyrimidin-2-yl)propanoate.
Step 2: Reduction to this compound
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 3-(pyrimidin-2-yl)propanoate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a white granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.
Method 3: Sonogashira Coupling and Hydrogenation
The Sonogashira coupling provides a powerful method for forming a C-C bond between a terminal alkyne and an aryl or heteroaryl halide.[2] This strategy involves coupling a 2-halopyrimidine with a protected propargyl alcohol, followed by hydrogenation of the resulting alkyne to the saturated propanol sidechain.
Causality Behind Experimental Choices:
-
Coupling Partners: 2-Iodo- or 2-bromopyrimidine are the preferred coupling partners for the Sonogashira reaction due to their higher reactivity compared to 2-chloropyrimidine. Propargyl alcohol requires protection of the hydroxyl group to prevent side reactions. A TBDMS protecting group is suitable.
-
Catalyst System: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base (e.g., triethylamine or diisopropylethylamine).[8]
-
Hydrogenation: The triple bond of the propargyl group can be fully saturated to a single bond via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This reaction simultaneously cleaves the TBDMS protecting group if a protic solvent like ethanol is used.
Experimental Workflow Diagram:
Caption: Workflow for Sonogashira coupling and hydrogenation.
Detailed Protocol:
Step 1: Sonogashira Coupling
-
To a solution of 2-iodopyrimidine (1.0 eq) and tert-butyldimethyl(prop-2-yn-1-yloxy)silane (1.2 eq) in a suitable solvent such as THF or DMF, add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add triethylamine (3.0 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Hydrogenation and Deprotection
-
Dissolve the purified product from the previous step in ethanol.
-
Add 10% Pd/C (10% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
Purification and Characterization
Purification of this compound and its analogs is typically achieved by column chromatography on silica gel.[9]
General Protocol for Column Chromatography:
-
Solvent System Selection: A suitable solvent system should be determined by TLC analysis. For compounds of this polarity, a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate or methanol is commonly used.[9][10] An ideal Rf value for the target compound is typically in the range of 0.2-0.4.
-
Column Packing: The column is packed with silica gel as a slurry in the chosen eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent and carefully loaded onto the top of the silica gel bed. Dry loading, where the crude material is adsorbed onto a small amount of silica gel, can be beneficial for less soluble compounds.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol.
Quantitative Data Summary
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Grignard Reaction | 2-Chloropyrimidine, Protected 3-halopropanol, Mg | Moderate | Utilizes readily available starting materials. | Requires strict anhydrous conditions; use of a protecting group is necessary. |
| Michael Addition & Reduction | Pyrimidine, n-BuLi, Ethyl acrylate, LiAlH₄ | Moderate to Good | Avoids the use of pre-functionalized sidechains. | Requires cryogenic temperatures for lithiation; LiAlH₄ is a hazardous reagent. |
| Sonogashira & Hydrogenation | 2-Iodopyrimidine, Protected propargyl alcohol, Pd/Cu catalysts, H₂/Pd/C | Good | High-yielding and reliable C-C bond formation. | Requires use of precious metal catalysts; multi-step process. |
Conclusion
The synthetic strategies outlined in this guide provide researchers with a versatile toolkit for the preparation of this compound and its analogs. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups on the pyrimidine ring. By understanding the underlying principles and following the detailed protocols, scientists in the field of drug discovery and development can efficiently access these valuable building blocks for the creation of novel therapeutic agents.
References
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- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).
- Yu-Xiu, L., Ming-Bo, C., Qi-Qi, Z., Qing-Min, W., Ying, L., & Run-Qiu, H. (2008). Reduction of Pyrimidine Derivatives by LiAlH 4. Journal of Chemical Research, 2008(10), 570-571.
- Nisreen, K. M. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino)
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2014).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). LUDEK.
- Myers, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025, December). Benchchem.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Protecting Groups. (2019, June 5). Chemistry LibreTexts.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). MDPI.
- Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(1), 233-247.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2019). Pharmaceutical Chemistry Journal, 53, 700-704.
- Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. (n.d.).
- Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. (2008, July 26). Accounts of chemical research, 41(8), 955-67.
- Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. (n.d.).
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2012). Arkivoc, 2012(5), 163-179.
- One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. (2017, September 18).
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2012, November 3). Arkivoc, 2012(5), 163-179.
- A deconstruction–reconstruction strategy for pyrimidine diversification. (2021).
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2012). Der Pharma Chemica, 4(2), 620-627.
- Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. (2016, November 11). Scientific reports, 6, 36921.
- De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
- Purine and Related Compound Purification Str
- Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals, 15(1), 104.
- Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, nucleotides & nucleic acids, 34(2), 92-102.
- Click-style Sonogashira deprotection and coupling reactions involving silyl-protected alkynes at room temper
- Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides. (2015). Organic & biomolecular chemistry, 13(28), 7793-801.
- Functionalization of protected tyrosine via Sonogashira reaction: synthesis of 3-(1,2,3-triazolyl). (2015, October). Monatshefte für Chemie - Chemical Monthly, 146(10), 1691-1698.
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Application Notes and Protocols for the Cellular Characterization of 3-(Pyrimidin-2-yl)propan-1-ol and a General Workflow for Novel Pyrimidine Derivatives
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental building block in nature, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, with a remarkable versatility to interact with a wide array of biological targets.[2] Consequently, pyrimidine derivatives have been a focal point in the development of therapeutics for a multitude of diseases, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6][7]
A particularly significant application of pyrimidine-based compounds is in the development of protein kinase inhibitors.[1][8] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The pyrimidine core can act as a bioisostere for the purine scaffold of ATP, enabling competitive inhibition at the kinase active site.[8] The landscape of FDA-approved drugs is rich with examples of successful pyrimidine-based kinase inhibitors.[7][9]
This document provides a comprehensive guide for the initial characterization of a novel pyrimidine derivative, 3-(Pyrimidin-2-yl)propan-1-ol . Given the limited specific biological data on this compound, we present a tiered workflow of robust cell-based assays. This workflow is designed to first assess its general effects on cell health and proliferation, followed by investigations into more specific mechanisms of action, such as the induction of apoptosis and engagement with potential kinase targets. This approach is broadly applicable to the initial screening and characterization of other novel small molecules with the promising pyrimidine scaffold.
A Tiered Approach to Cellular Characterization
The initial in vitro evaluation of a novel compound is a critical step in the drug discovery workflow.[10][11][12] A systematic, tiered approach allows for a logical progression from broad phenotypic observations to more specific mechanistic insights. This ensures that resources are utilized efficiently and that a comprehensive understanding of the compound's cellular effects is developed.
Caption: A tiered workflow for the cellular characterization of a novel compound.
Tier 1: Foundational Assays - Assessing General Cellular Health
The first step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays provide fundamental information about the compound's potency and therapeutic window.
Cytotoxicity Assay
Principle: Cytotoxicity assays measure the ability of a compound to cause cell death.[13] A common method is to assess cell membrane integrity. Dead or dying cells lose their membrane integrity, allowing dyes that are normally impermeant to enter and stain the nucleus.
Protocol: Propidium Iodide (PI) Staining with Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).
-
Replace the medium in the cell culture plates with the medium containing the test compound or controls.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Staining and Analysis:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. PI-positive cells are considered non-viable.
-
Data Presentation:
| Concentration (µM) | % Viable Cells (PI-negative) |
| Vehicle Control | 98.5 ± 1.2 |
| 0.1 | 97.9 ± 1.5 |
| 1 | 95.2 ± 2.1 |
| 10 | 75.6 ± 4.3 |
| 50 | 42.1 ± 3.8 |
| 100 | 15.3 ± 2.9 |
| Positive Control | 5.7 ± 1.1 |
| Table 1: Example data from a cytotoxicity assay. |
Cell Proliferation Assay
Principle: Cell proliferation assays measure the number of viable, metabolically active cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The intensity of the color is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound as described in the cytotoxicity protocol.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%, can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Tier 2: Mechanistic Assays - Investigating the Mode of Action
If the foundational assays indicate that this compound has cytotoxic or anti-proliferative effects, the next step is to investigate the underlying mechanism. A common mechanism of cell death induced by anti-cancer agents is apoptosis, or programmed cell death.
Apoptosis Assay
Principle: Apoptosis is characterized by a series of biochemical events, including the activation of caspases and the fragmentation of DNA. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol: TUNEL Assay with Fluorescence Microscopy
-
Sample Preparation:
-
Grow and treat cells with this compound on glass coverslips in a 24-well plate.
-
Include positive (e.g., treated with DNase I) and negative (untreated) controls.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Caption: The principle of apoptosis detection using the TUNEL assay.
Tier 3: Target-Oriented Assays - Identifying Molecular Targets
Given that many pyrimidine derivatives function as kinase inhibitors, a logical next step is to investigate whether this compound engages with and inhibits protein kinases within the cell.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a powerful method for assessing target engagement of a compound in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding. By heating cell lysates to various temperatures, the soluble fraction of a target protein can be quantified. In the presence of a binding compound, the target protein will be stabilized and thus remain in the soluble fraction at higher temperatures.
Protocol: Western Blot-based CETSA®
-
Cell Treatment and Lysis:
-
Treat intact cells with this compound or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes to room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
-
Protein Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to a suspected kinase target (based on literature for similar pyrimidine derivatives or a screening panel).
-
Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
-
In-Cell Kinase Activity Assay
Principle: To confirm that target engagement leads to functional inhibition, it is essential to measure the activity of the target kinase within the cell. This can be achieved by measuring the phosphorylation of a known downstream substrate of the kinase.
Protocol: In-Cell Western Assay for Substrate Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Starve the cells of serum for a few hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with a known activator of the signaling pathway involving the target kinase (if applicable).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate the cells with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
For normalization, simultaneously stain for the total amount of the substrate protein using a different primary antibody and a secondary antibody with a different fluorophore.
-
-
Imaging and Quantification:
-
Scan the plate using a fluorescent plate reader or high-content imager.
-
Quantify the fluorescence intensity of the phospho-specific signal and normalize it to the total protein signal. A decrease in the normalized phospho-signal in the presence of the compound indicates inhibition of kinase activity.
-
Conclusion and Future Directions
This comprehensive, tiered workflow provides a robust framework for the initial cellular characterization of this compound, or any novel pyrimidine derivative. By systematically assessing cytotoxicity, anti-proliferative effects, induction of apoptosis, and target engagement, researchers can build a detailed profile of the compound's biological activity. Positive results from these assays would warrant further investigation, including broader kinase profiling, in vivo efficacy studies, and detailed structure-activity relationship (SAR) studies to optimize the compound for potential therapeutic applications. The pyrimidine scaffold continues to be a rich source of new drug candidates, and a methodical approach to their characterization is paramount for successful drug discovery.
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Application Notes and Protocols for the Pharmacological Evaluation of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the pharmacological evaluation of novel pyrimidine derivatives. Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The structural versatility of the pyrimidine scaffold makes it a valuable core for the design of targeted therapies.[5] This document outlines a strategic and logical workflow, from initial computational predictions to detailed in vitro and in vivo assays, designed to thoroughly characterize the pharmacological profile of new chemical entities.
The protocols herein are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific rationale. This approach is intended to empower researchers to make informed decisions, troubleshoot effectively, and ensure the generation of robust and reproducible data.
Part 1: In Silico Evaluation - Predicting Biological Activity
Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable insights into the potential biological targets and binding modes of novel pyrimidine derivatives. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[5][6]
Application Note: Molecular Docking of Pyrimidine Derivatives
Molecular docking studies are instrumental in the early stages of drug discovery for hit identification and lead optimization.[5] By simulating the interaction between a pyrimidine derivative and a known biological target (e.g., a protein kinase), researchers can prioritize compounds for synthesis and experimental testing. For instance, many pyrimidine derivatives have been investigated as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), which are crucial in cancer signaling pathways.[5]
Protocol: Molecular Docking of a Novel Pyrimidine Derivative against a Target Kinase
1. Ligand and Protein Preparation:
-
Ligand Preparation:
-
Obtain the 3D structure of the pyrimidine derivative. If a crystal structure is unavailable, generate it using molecular modeling software and minimize its energy.
-
Save the ligand structure in a suitable format (e.g., .mol2, .pdbqt).[5]
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-ligands, and adding polar hydrogens.[6]
-
2. Docking Execution:
-
Define the binding site on the target protein, often based on the location of a co-crystallized ligand.[5]
-
Utilize docking software such as AutoDock Vina or Glide to perform the docking calculations.[5] The software will explore various conformations of the pyrimidine derivative within the defined binding site and score them based on predicted binding affinity.
3. Analysis of Docking Results:
-
Visualize the docked poses of the pyrimidine derivative within the protein's active site using software like PyMOL or Chimera.[6]
-
Analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein.[6]
-
A low docking score (indicating high affinity) and favorable interactions with key residues suggest that the compound is a promising candidate for in vitro testing.
Caption: A generalized workflow for in silico molecular docking studies.
Part 2: In Vitro Evaluation - Assessing Biological Activity
Following promising in silico results, a battery of in vitro assays is essential to determine the biological activity of the novel pyrimidine derivatives. These assays provide quantitative data on cytotoxicity, mechanism of action, and target engagement in a controlled cellular environment.
Application Note: Anticancer Evaluation of Pyrimidine Derivatives
Many pyrimidine analogues function as antimetabolites, interfering with nucleic acid synthesis and thereby exhibiting cytotoxic effects on rapidly dividing cancer cells.[7] A standard panel of in vitro assays is crucial for characterizing the anticancer properties of a novel pyrimidine derivative. This typically begins with assessing its effect on cell viability to determine the half-maximal inhibitory concentration (IC50).
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]
1. Cell Seeding:
-
Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.[7]
-
Incubate for 24 hours to allow for cell attachment.[7]
2. Compound Treatment:
-
Prepare serial dilutions of the novel pyrimidine derivative.
-
Treat the cells with the compound dilutions and incubate for 48-72 hours.[7] Include a vehicle-only control.
3. MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| PYR-001 | MCF-7 (Breast) | 48 | 15.2 |
| PYR-001 | A549 (Lung) | 48 | 22.8 |
| PYR-002 | MCF-7 (Breast) | 48 | 5.7 |
| PYR-002 | A549 (Lung) | 48 | 8.1 |
| Table 1: Example of IC50 data for novel pyrimidine derivatives against different cancer cell lines. |
Application Note: Investigating the Mechanism of Cell Death
Once a compound has demonstrated cytotoxic activity, it is crucial to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.[7]
-
Harvest the cells, including any floating cells in the medium.[7]
2. Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[7]
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[7]
Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.[7]
Part 3: In Vivo Evaluation - Assessing Efficacy and Toxicity
Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.
Application Note: Diuretic Activity of Pyrimidine Derivatives
Some pyrimidine derivatives have been investigated for their diuretic properties, which can be beneficial in treating conditions like hypertension.[10] In vivo studies in animal models are necessary to confirm and quantify this activity.
Protocol: In Vivo Diuretic Activity in Rats
1. Animal Model and Dosing:
-
Use a suitable rat model (e.g., Wistar rats).
-
Administer the novel pyrimidine derivative orally at different doses.[10] Include a vehicle control and a standard diuretic drug (e.g., acetazolamide) for comparison.[11]
2. Urine Collection and Analysis:
-
House the rats in metabolic cages for urine collection over a specified period (e.g., 24 hours).
-
Measure the total urine volume.
-
Analyze the urine for electrolyte concentrations (Na+, K+, Cl-) to assess the saluretic effect.[11]
3. Toxicity Assessment:
-
At the end of the study, collect blood samples for biochemical analysis of liver and kidney function markers.
-
Perform histopathological examination of major organs to identify any signs of toxicity.[10]
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) |
| Vehicle Control | - | 5.2 ± 0.4 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| PYR-003 | 10 | 8.9 ± 0.7 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| PYR-003 | 20 | 12.1 ± 1.1 | 2.3 ± 0.3 | 2.1 ± 0.4 |
| Acetazolamide | 10 | 10.5 ± 0.9 | 1.9 ± 0.2 | 1.9 ± 0.3 |
| Table 2: Example of in vivo diuretic activity data for a novel pyrimidine derivative. *p < 0.05 compared to vehicle control. |
Part 4: ADME-Tox Profiling
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a drug candidate is critical for its development.[12]
Application Note: In Silico ADME-Tox Prediction
Computational tools can predict the ADME-Tox properties of a compound, helping to identify potential liabilities early in the drug discovery process.[13]
Protocol: In Silico ADME-Tox Prediction
-
Utilize online tools or specialized software to predict properties such as:
-
Gastrointestinal absorption
-
Blood-brain barrier penetration
-
Inhibition of cytochrome P450 enzymes[13]
-
Potential for hERG channel blockage
-
Mutagenicity and carcinogenicity
-
Caption: A typical experimental workflow for ADME assessment.[14]
References
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- Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 819–826.
- Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732.
- Bouziane, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5069.
- Seif, M. M., et al. (2023). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 12(3), 245-259.
- Yilmaz, M., et al. (2022). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Journal of Molecular Structure, 1250, 131776.
- Patel, K. R., & Patel, C. N. (2021). IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 78-85.
- Abdel-Gawad, N. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
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Application Notes and Protocols for High-Throughput Screening of 3-(Pyrimidin-2-yl)propan-1-ol
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This application note provides a comprehensive, field-proven guide for the utilization of 3-(Pyrimidin-2-yl)propan-1-ol, a representative small molecule from this class, in high-throughput screening (HTS) campaigns. We present a detailed protocol for a primary cell-based HTS assay designed to identify cytotoxic or cytostatic effects against a human cancer cell line. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrimidine derivatives. The protocols herein are designed to be robust and self-validating, incorporating industry-standard quality control measures to ensure data integrity and hit compound confidence.
Introduction: The Rationale for Screening Pyrimidine Derivatives
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making its derivatives well-suited for interaction with biological systems.[5][6] The synthetic tractability and diverse functionalization potential of the pyrimidine core have led to its widespread incorporation into a multitude of clinically successful drugs.[1][3] The diverse biological activities reported for pyrimidine derivatives, ranging from kinase inhibition in oncology to antiviral replication disruption, underscore the immense potential held within this chemical space.[2][6][7]
This compound is a small molecule that embodies the core pyrimidine structure with a flexible propanol side chain, offering potential hydrogen bond donor and acceptor capabilities that could facilitate interactions with various biological targets. While the specific biological activity of this compound is not extensively documented, its structural features make it an attractive candidate for inclusion in HTS campaigns aimed at discovering novel bioactive agents.[8] This application note will, therefore, outline a comprehensive workflow for the high-throughput screening of this compound in a cancer cell viability assay, a common starting point in the quest for new oncology therapeutics.
High-Throughput Screening Workflow for this compound
The following diagram illustrates a typical HTS workflow for assessing the cytotoxic or cytostatic activity of this compound against a cancer cell line.
Caption: High-throughput screening workflow for a cell-based viability assay.
Detailed Protocols
The following protocols are designed for a 384-well plate format, which is standard in HTS to increase throughput and reduce reagent consumption.[9]
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or other cancer cell line of interest.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Assay Plates: 384-well, white, solid-bottom tissue culture-treated plates.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent), DMSO (cell culture grade).
-
Control Compounds: Staurosporine (positive control for cytotoxicity), DMSO (negative control).
-
Equipment: Automated liquid handler, acoustic dispenser or pin tool, multi-well plate reader with luminescence detection capability, CO2 incubator.
Experimental Protocol: Primary HTS Assay
This protocol outlines the steps for a primary screen to identify the potential cytotoxic or cytostatic effects of this compound.
Step 1: Compound Plate Preparation
-
Create a serial dilution of the 10 mM this compound stock solution in DMSO in a 384-well source plate. A common concentration range for a primary screen is from 100 µM to 1 nM.
-
Prepare positive control wells containing staurosporine at a final concentration known to induce cell death (e.g., 1 µM).
-
Prepare negative control wells containing 100% DMSO.
Step 2: Cell Plating
-
Culture MCF-7 cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a final density of 5,000 cells per 50 µL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Step 3: Compound Transfer
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions from the source plate to the corresponding wells of the cell plates. This will result in a final DMSO concentration of ≤ 0.5%, which is generally well-tolerated by most cell lines.
-
Include positive and negative controls on each plate for robust data analysis.
Step 4: Incubation
-
Incubate the assay plates for 72 hours at 37°C in a 5% CO2 humidified incubator. The incubation time should be optimized based on the cell line's doubling time.
Step 5: Assay Readout
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well of the assay plates.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a multi-well plate reader.
Data Analysis and Quality Control
Data Normalization:
The raw luminescence data is normalized to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Sample_Signal - Average_Positive_Control) / (Average_Negative_Control - Average_Positive_Control))
Quality Control:
The robustness of the assay is assessed using the Z'-factor, which should be consistently ≥ 0.5 for a high-quality screen.[9]
Z'-factor = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Average_Negative_Control - Average_Positive_Control|
Where SD is the standard deviation.
Hit Identification:
A "hit" is a compound that demonstrates a statistically significant and reproducible effect. A common hit criterion is a percent inhibition greater than three times the standard deviation of the negative controls.
Hypothetical Data Presentation
The following table summarizes hypothetical results from a primary screen of this compound.
| Compound Concentration (µM) | Average Luminescence (RLU) | % Inhibition |
| 100 | 15,000 | 85% |
| 30 | 25,000 | 75% |
| 10 | 45,000 | 55% |
| 3 | 70,000 | 30% |
| 1 | 90,000 | 10% |
| 0.3 | 98,000 | 2% |
| Positive Control (1 µM Staurosporine) | 10,000 | 100% |
| Negative Control (0.5% DMSO) | 100,000 | 0% |
Secondary Assays and Hit Validation
Compounds identified as hits in the primary screen should undergo further validation to confirm their activity and rule out artifacts.
-
Dose-Response Confirmation: Re-test the hit compound over a wider range of concentrations to generate a dose-response curve and determine the IC50 value.
-
Orthogonal Assays: Employ a different assay method to measure cell viability (e.g., a colorimetric MTS assay) to ensure the observed effect is not an artifact of the primary assay chemistry.
-
Cytotoxicity vs. Cytostatic Effects: Utilize assays that can distinguish between cell death and inhibition of proliferation, such as cell cycle analysis or apoptosis assays.
Conclusion
This application note provides a comprehensive and practical framework for the high-throughput screening of this compound. The pyrimidine scaffold continues to be a rich source of novel therapeutic agents, and the systematic screening of derivatives like the one described here is a crucial step in the drug discovery process.[3][4] By following the detailed protocols and data analysis guidelines presented, researchers can confidently assess the biological activity of this and other small molecules, paving the way for the identification of promising new drug candidates.
References
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G. S. V. K. Kumar, U. A. Kumar, and G. M. Kumar, "Recent Advances in Pyrimidine-Based Drugs," Molecules, vol. 26, no. 21, p. 6487, 2021. [Link]
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-
N. J. Al-Karawy, "Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives," ResearchGate, 2020. [Link]
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E. van der Sligte, et al., "High-throughput drug screening reveals Pyrvinium pamoate as effective candidate against pediatric MLL-rearranged acute myeloid leukemia," Translational Oncology, vol. 14, no. 5, p. 101048, 2021. [Link]
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Y. Fu, et al., "High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors," Protein & Cell, vol. 12, no. 11, pp. 877-888, 2021. [Link]
-
A. D. M. de Oliveira, et al., "High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation," Current Alzheimer Research, vol. 8, no. 4, pp. 412-422, 2011. [Link]
-
M. Bajpai and K. K. Adkison, "High-throughput screening for lead optimization: a rational approach," Current Opinion in Drug Discovery & Development, vol. 3, no. 1, pp. 63-71, 2000. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. nbinno.com [nbinno.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(pyrimidin-2-ylamino)propan-1-ol [chemicalbook.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes & Protocols: Formulation of 3-(Pyrimidin-2-yl)propan-1-ol for Biological Testing
Introduction
Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, serving as the core structure for a vast array of therapeutic agents and biological tools.[1][2][3] The biological significance of these compounds spans activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] 3-(Pyrimidin-2-yl)propan-1-ol is one such small molecule whose potential biological activity requires rigorous and reproducible testing. However, the most elegant assay or animal model can yield misleading results if the test compound is not properly formulated. Poor aqueous solubility, instability, or inappropriate vehicle selection can severely limit a compound's bioavailability and lead to unreliable data in biological assays.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust and validated formulations of this compound for both in vitro and in vivo biological evaluation. The protocols herein are designed not just as a sequence of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure scientific integrity.
Section 1: Physicochemical Profile & Initial Solubility Assessment
A thorough understanding of a compound's physicochemical properties is the bedrock of rational formulation development. These properties dictate the choice of solvents, excipients, and the overall formulation strategy.[4]
1.1 Compound Identity and Predicted Properties
Before any experimental work, it is crucial to consolidate the known properties of the target compound. While experimental data for this compound is not widely published, we can use computational predictions for its analogs to guide our initial approach.
| Property | Predicted Value / Information | Causality & Implication |
| Molecular Formula | C₇H₁₀N₂O | Used for all molarity-based calculations. |
| Molecular Weight | ~138.17 g/mol | Critical for preparing solutions of known concentration. |
| Structure | Pyrimidine ring linked to a propanol chain | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the terminal hydroxyl group can act as both a donor and acceptor, suggesting potential for some aqueous solubility. |
| Predicted XlogP | ~0.2 | This low value suggests the compound is relatively hydrophilic and may have moderate aqueous solubility, simplifying initial formulation efforts.[5] |
| Topological Polar Surface Area (TPSA) | ~58 Ų | A moderate TPSA also points towards reasonable membrane permeability and solubility characteristics. |
Note: Predicted values are derived from computational models for the isomeric 3-(pyrimidin-4-yl)propan-1-ol and should be experimentally verified.[5]
1.2 Protocol 1: Kinetic Solubility Assessment
This high-throughput protocol provides a rapid assessment of a compound's solubility limit when an organic stock solution is introduced into an aqueous buffer, mimicking the process of preparing working solutions for biological assays.[1]
Objective: To determine the concentration at which this compound precipitates from a phosphate-buffered saline (PBS) solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent optional)
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
Methodology:
-
Prepare a High-Concentration Stock: Accurately prepare a 20 mM stock solution of the compound in 100% DMSO. Meticulous weighing and volumetric measurements are critical for accuracy.[6]
-
Set up Dilution Plate: In a 96-well plate, add 198 µL of PBS (pH 7.4) to multiple wells.
-
Initiate Precipitation: Add 2 µL of the 20 mM DMSO stock solution to the first well containing PBS. This creates a 200 µM solution with 1% DMSO. Mix thoroughly by pipetting.
-
Incubate: Cover the plate and incubate at room temperature (or physiological temperature, e.g., 37°C) for 1-2 hours on a plate shaker. This allows time for any potential precipitation to occur.
-
Visual and Instrumental Analysis:
-
Visual Inspection: Carefully inspect each well for any visible signs of precipitation (cloudiness, solid particles).
-
Instrumental Quantification: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a pre-established calibration curve via HPLC-UV or UV-Vis spectrophotometry.[1] The measured concentration is the kinetic solubility.
-
Section 2: Stock Solution Preparation and Management
Stock solutions are concentrated, accurately prepared solutions used for subsequent dilutions, forming the foundation of reproducible experiments.[7] Using a high-concentration stock minimizes repetitive weighing of small, hard-to-measure quantities and ensures consistency across multiple experiments.[8]
2.1 Rationale for Solvent Selection
-
DMSO: Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, making it the default choice for initial stock solution preparation in drug discovery.[9]
-
Ethanol: Can be an alternative if DMSO interferes with a specific assay, but it is generally less effective at solubilizing diverse compounds.
2.2 Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a stable, high-concentration stock solution for long-term storage and daily use.
Materials:
-
This compound (MW: ~138.17 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flask or appropriate glass vial
-
Vortex mixer
Calculation: To make a 10 mM (0.010 mol/L) solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Example for 1 mL (0.001 L): Mass = 0.010 x 0.001 x 138.17 x 1000 = 1.38 mg
Methodology:
-
Weigh Compound: Accurately weigh out 1.38 mg of this compound and transfer it to a clean, dry glass vial. Avoid using plastic vials that may be incompatible with DMSO.
-
Add Solvent: Add a small amount of DMSO (e.g., 500 µL) to the vial.
-
Dissolve: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (37°C) may be used if dissolution is slow, but monitor for any signs of degradation.
-
Adjust to Final Volume: Carefully add DMSO to reach the final desired volume (e.g., 1.0 mL). Ensure the final volume is accurate.[10]
-
Label and Store: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[11]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.
Section 3: Formulation for In Vitro Biological Assays
The primary challenge in preparing working solutions for cell culture or biochemical assays is diluting the DMSO-based stock into an aqueous buffer without causing the compound to precipitate. The final concentration of DMSO must also be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced toxicity or off-target effects.
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3.1 Protocol 3: Preparation of Aqueous Working Solutions
Objective: To prepare a range of concentrations for a dose-response curve in a typical cell-based assay.
Example Scenario: Preparing working solutions from a 10 mM stock for a final assay concentration range of 0.1 µM to 10 µM in a 96-well plate with a final volume of 200 µL per well.
Methodology:
-
Prepare Intermediate Dilution: Create a 200X intermediate stock solution for your highest desired concentration. To achieve a final concentration of 10 µM, you need a 2 mM intermediate solution (200 * 10 µM = 2000 µM = 2 mM).
-
Dilute the 10 mM stock solution 1:5 in DMSO to get a 2 mM intermediate stock (e.g., 10 µL of 10 mM stock + 40 µL of DMSO).
-
-
Serial Dilution: Perform serial dilutions from the 2 mM intermediate stock in a separate dilution plate using 100% DMSO.
-
Dosing the Assay Plate: Add 1 µL of each concentration from your DMSO dilution plate into the corresponding wells of the assay plate, which already contain 199 µL of cell culture medium or assay buffer. This results in a 1:200 dilution and a final DMSO concentration of 0.5%.
-
Mix and Incubate: Mix the plate gently on a shaker to ensure homogeneous distribution of the compound before proceeding with the assay incubation.
| Vehicle | Maximum Recommended Concentration (In Vitro) | Rationale |
| DMSO | 0.1% - 0.5% (v/v) | Higher concentrations can be cytotoxic, induce differentiation, or interfere with assay components. Always include a vehicle control. |
| Ethanol | 0.1% - 0.5% (v/v) | Can cause protein denaturation and cellular stress at higher concentrations. |
Section 4: Formulation Strategies for In Vivo Studies
Formulating a compound for administration to a living organism introduces significant complexity. The vehicle must be sterile, non-toxic, non-irritating, and maintain the compound in a soluble and bioavailable state at the required dose volume.[12]
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no_cosolvent [label="No", shape=plaintext, fontcolor="#EA4335"];
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no_surfactant [label="No", shape=plaintext, fontcolor="#EA4335"];
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// Edges start -> yes_aq [label="Yes", fontcolor="#34A853", color="#34A853"]; start -> cosolvent [label="No", fontcolor="#EA4335", color="#EA4335"]; cosolvent -> peg_sol [label="Yes", fontcolor="#34A853", color="#34A853"]; cosolvent -> surfactant [label="No", fontcolor="#EA4335", color="#EA4335"]; surfactant -> tween_sol [label="Yes", fontcolor="#34A853", color="#34A853"]; surfactant -> suspension [label="No", fontcolor="#EA4335", color="#EA4335"]; suspension -> susp_sol;
} caption="Decision tree for selecting an in vivo formulation vehicle."
4.1 Common Excipients for In Vivo Formulation
When simple aqueous vehicles are insufficient, various excipients can be employed to enhance solubility.[13][14]
| Excipient Class | Examples | Mechanism of Action | Common Routes |
| Co-solvents | PEG 300/400, Propylene Glycol, Glycerol | Reduce the polarity of the aqueous vehicle, increasing solubility of lipophilic compounds. | IV, IP, PO, SC |
| Surfactants | Tween 80, Cremophor EL, Solutol HS 15 | Form micelles that encapsulate the drug molecule, increasing its apparent solubility in water.[13] | IV, IP, PO |
| Complexing Agents | Cyclodextrins (HP-β-CD) | Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[13] | IV, PO |
| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC) | Increase viscosity to keep solid drug particles suspended for uniform dosing (used when solubilization fails). | PO, SC |
4.2 Protocol 4: Preparation of a PEG 400/Tween 80 Dosing Vehicle
Objective: To prepare a 1 mg/mL solution of this compound in a common vehicle suitable for intravenous (IV) or intraperitoneal (IP) injection in rodents.
Vehicle Composition: 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline (v/v/v/v).
Materials:
-
This compound
-
DMSO, sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials and syringes
-
Syringe filters (0.22 µm)
Methodology:
-
Dissolve Compound: In a sterile vial, weigh the required amount of the compound. Add the 10% final volume of DMSO and vortex until fully dissolved.
-
Add Co-solvent: Add the 40% final volume of PEG 400 and mix thoroughly. The solution should remain clear.
-
Add Surfactant: Add the 5% final volume of Tween 80 and mix. This step can be critical for maintaining stability upon aqueous addition.
-
Add Aqueous Component: Slowly add the 45% final volume of saline dropwise while vortexing. This slow addition is crucial to prevent the compound from precipitating out of the solution.
-
Final Quality Control:
-
Visual Inspection: The final formulation should be a clear, particle-free solution.
-
Sterilization (if needed): If components were not pre-sterilized, filter the final solution through a 0.22 µm syringe filter into a sterile dosing vial.
-
-
Vehicle Control: Prepare an identical vehicle without the compound to be administered to a control group of animals. This is essential to differentiate any effects of the vehicle from the effects of the drug.
Section 5: Formulation Quality Control and Validation
Trustworthiness in research requires that every protocol be a self-validating system. It is not enough to assume a compound is in solution at the desired concentration; it must be verified.
5.1 Essential QC Checks
| QC Test | Purpose | Methodology |
| Visual Inspection | Detects gross precipitation or phase separation. | Observe the solution against a black and a white background. |
| pH Measurement | Ensures the formulation is within a physiological range (typically pH 6.5-8.0) to avoid injection site irritation. | Use a calibrated pH meter. |
| HPLC-UV Analysis | Confirms the final concentration and assesses the purity and stability of the compound in the formulation. | Analyze the final formulation against a standard curve prepared with the same compound.[15][16] |
| Dynamic Light Scattering (DLS) | (Optional) Detects the formation of sub-visible aggregates or micelles, which can affect bioavailability and cause toxicity. | Specialized instrument that measures particle size distribution. |
5.2 Protocol 5: Concentration Verification by HPLC-UV
Objective: To confirm that the concentration of this compound in the final prepared formulation is within ±10% of the target concentration.
Methodology:
-
Prepare Standard Curve: Create a set of calibration standards of known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the 10 mM DMSO stock in the mobile phase.
-
Prepare Sample: Dilute a small aliquot of the final formulation (from Protocol 4) with the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis:
-
Inject the standards and the diluted sample onto a suitable HPLC system (e.g., a C18 column with a water/acetonitrile gradient).
-
Monitor the UV absorbance at the compound's λmax.
-
-
Quantify: Generate a linear regression from the peak areas of the standards. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate to determine the concentration in the original, undiluted formulation.[16]
References
- BenchChem. (2025).
-
BIOBUZZ. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. [Link]
-
Mude, G. et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
AxisPharm. (n.d.). Small Molecule Analysis. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
PubChem. (n.d.). 3-(Pyrimidin-2-yl)propanal. [Link]
-
Stowers, S. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Gomes, P. A. et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
PubChem. (n.d.). 3-(Pyrimidin-2-ylamino)-3-thiophen-2-ylpropan-1-ol. [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]
-
Springer Protocols. (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Geronikaki, A. et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
-
ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?. [Link]
-
YouTube. (2023). How to prepare Stock Solution | Preparation of Working Solution from Stock. [Link]
-
Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. [Link]
-
NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]
-
Dolezal, M. (2018). Heterocycles in Medicinal Chemistry. Molecules. [Link]
-
Mohammad, A. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. ResearchGate. [Link]
-
Said, M. M. et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Scientific and Engineering Research. [Link]
-
Taylor & Francis Online. (n.d.). Key heterocyclic moieties for the next five years of drug discovery and development. [Link]
-
Sharma, S. et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
PubMed. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
-
PubChem. (n.d.). 3-[(Pyrimidin-2-yl)amino]propane-1-thiol. [Link]
-
PubMed. (n.d.). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
PubChemLite. (n.d.). 3-(pyrimidin-4-yl)propan-1-ol. [Link]
Sources
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- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 16. pacificbiolabs.com [pacificbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyrimidin-2-yl)propan-1-ol
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-(Pyrimidin-2-yl)propan-1-ol. As a key intermediate in various pharmaceutical pipelines, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes. The information herein is grounded in established chemical principles and practical laboratory experience to help you navigate the complexities of this synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound presents unique challenges due to the electron-deficient nature of the pyrimidine ring, which influences the reactivity of its substituents. Several synthetic routes are viable, each with its own set of advantages and potential pitfalls. Below, we explore two primary strategies and provide detailed protocols and troubleshooting for each.
Route 1: Grignard Reaction with 2-Halopyrimidine and Ethylene Oxide
This classical organometallic approach involves the formation of a pyrimidin-2-yl Grignard reagent, which then acts as a nucleophile to open an epoxide ring, thereby introducing the desired three-carbon chain with a terminal hydroxyl group.
Experimental Protocol
Step 1: Formation of 2-Pyridinylmagnesium Halide
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Add a solution of 2-bromopyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours until the magnesium is consumed.
Step 2: Reaction with Ethylene Oxide
-
Cooling: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
Epoxide Addition: Slowly bubble ethylene oxide gas (1.5 equivalents) through the solution or add a pre-cooled solution of ethylene oxide in THF.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting and FAQs for Route 1
Q1: My Grignard reaction fails to initiate. What could be the problem?
A1: Failure to initiate is a common issue in Grignard reactions.[1] The primary culprits are moisture and passivation of the magnesium surface.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours) and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
-
Magnesium Passivation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.[1]
-
Activation Techniques:
-
Add a small crystal of iodine. The disappearance of the purple color often indicates initiation.
-
Add a few drops of 1,2-dibromoethane.
-
Mechanically crush some of the magnesium turnings with a glass rod in situ to expose a fresh surface.
-
-
Q2: The yield of my desired product is low, and I observe significant amounts of 2,2'-bipyrimidine.
A2: The formation of 2,2'-bipyrimidine is a known side reaction, particularly with more reactive 2-halopyrimidines. This can occur through a coupling reaction between the Grignard reagent and unreacted 2-bromopyrimidine.[2]
-
Slow Addition: Add the 2-bromopyrimidine solution very slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.
Q3: I am getting a complex mixture of products, and purification is difficult. What are the likely side products?
A3: Besides the homocoupling product, other side reactions can occur:
-
Reaction with Solvent: If the reaction temperature is too high, the Grignard reagent can react with the THF solvent.
-
Alternative Nucleophilic Attack: In some cases, Grignard reagents can add to the C-6 position of the pyrimidine ring.[3]
-
Unreacted Starting Material: Incomplete Grignard formation or reaction with the epoxide will leave starting materials in your crude product.
To improve purity:
-
Optimize Stoichiometry: Ensure the correct ratio of reagents. An excess of the Grignard reagent can lead to more side products.
-
Purification Strategy: The product is a polar alcohol. Column chromatography using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/methanol) is often effective. The use of a boric acid ester derivative can sometimes facilitate purification by distillation for similar polar alcohols.[4]
Route 2: Hydroboration-Oxidation of 2-Allylpyrimidine
This two-step route involves the initial synthesis of 2-allylpyrimidine, followed by an anti-Markovnikov hydroboration-oxidation to yield the primary alcohol. This method offers excellent regioselectivity for the desired terminal alcohol.[5][6][7]
Experimental Protocol
Step 1: Synthesis of 2-Allylpyrimidine
-
Reaction Setup: To a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF, add allylmagnesium bromide (1.2 equivalents, commercially available or freshly prepared) dropwise at 0 °C under an inert atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to obtain 2-allylpyrimidine.
Step 2: Hydroboration-Oxidation
-
Hydroboration: Dissolve 2-allylpyrimidine (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to 0 °C. Add borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.1 equivalents) dropwise.[8] Allow the reaction to stir at room temperature for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Completion: Stir the mixture at room temperature for 1-2 hours.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium thiosulfate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and FAQs for Route 2
Q1: The hydroboration step is giving me a mixture of the desired primary alcohol and the secondary alcohol, 2-(pyrimidin-2-yl)propan-2-ol.
A1: This indicates a loss of regioselectivity in the hydroboration step. While hydroboration-oxidation typically provides the anti-Markovnikov product, certain factors can influence this.[9][10]
-
Sterically Hindered Borane Reagents: To enhance the regioselectivity for the terminal alcohol, consider using a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane instead of BH₃·THF.[6][9][11] These reagents increase the steric hindrance at the internal carbon of the double bond, favoring the addition of boron to the terminal carbon.[10]
-
Reaction Temperature: Ensure the hydroboration step is performed at a low temperature (0 °C) to maximize selectivity.
Q2: My overall yield is low after the oxidation step.
A2: Low yields can result from incomplete reaction in either step or degradation of the product.
-
Incomplete Hydroboration: Ensure the borane reagent is fresh and has been properly stored to maintain its activity. Monitor the first step by TLC to confirm the consumption of the starting allylpyrimidine.
-
Oxidation Issues: The oxidation step is exothermic and should be performed with careful temperature control. Ensure the pH of the reaction mixture is basic during the addition of hydrogen peroxide, as the active oxidant is the hydroperoxide anion (HOO⁻).[7]
-
Product Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal if excessive heat is applied.
Q3: The purification by column chromatography is streaky, and I'm getting poor separation.
A3: The basic nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Treated Silica Gel: Use silica gel that has been treated with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v in the eluent), to neutralize the acidic sites.
-
Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase for chromatography.
-
Solvent System Optimization: Experiment with different solvent systems. Adding a small amount of methanol to an ethyl acetate/hexane eluent can help to improve the elution of the polar alcohol.
Data Summary and Visualization
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Hydroboration-Oxidation |
| Starting Materials | 2-Bromopyrimidine, Ethylene Oxide | 2-Chloropyrimidine, Allylmagnesium Bromide, Borane |
| Key Advantages | Potentially shorter route (2 steps from halide) | High regioselectivity for the primary alcohol |
| Common Issues | Grignard initiation, homocoupling | Regioselectivity with BH₃, purification |
| Safety Concerns | Handling of ethylene oxide (toxic gas) | Handling of borane reagents (pyrophoric) |
| Typical Overall Yield | 40-60% | 50-70% |
Diagrams
Caption: Workflow for Route 1: Grignard Reaction.
Caption: Workflow for Route 2: Hydroboration-Oxidation.
Caption: Troubleshooting Decision Tree for Low Yield.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2068415A - Purification of alcohols - Google Patents [patents.google.com]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. periodicchemistry.com [periodicchemistry.com]
- 10. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Purification of 3-(Pyrimidin-2-yl)propan-1-ol
Welcome to the dedicated technical support guide for the purification of 3-(Pyrimidin-2-yl)propan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable building block. The inherent physicochemical properties of this polar, nitrogen-containing heterocycle present unique challenges that require a nuanced and well-understood purification strategy. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to empower you to achieve high purity and yield.
Understanding the Core Challenge: The Physicochemical Nature of this compound
The primary difficulty in purifying this compound stems from its molecular structure. The presence of the pyrimidine ring, a basic heterocycle, and a terminal hydroxyl group imparts significant polarity to the molecule. This high polarity leads to strong interactions with polar stationary phases like silica gel, often resulting in poor chromatographic performance. Furthermore, the basic nitrogen atoms can interact with acidic sites on the silica surface, causing peak tailing and potential degradation of the compound.
| Property | Predicted/Estimated Value | Implication for Purification |
| Molecular Weight | 138.17 g/mol | Standard for small molecules. |
| Polar Surface Area (TPSA) | 49.5 Ų | High, indicating strong potential for hydrogen bonding and polar interactions. |
| pKa (estimated) | ~2-3 (for the pyrimidine ring) | The pyrimidine ring is basic and can be protonated, affecting its solubility and interaction with stationary phases. |
| Solubility | Likely soluble in polar protic solvents (e.g., methanol, ethanol, water) and some polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar organic solvents.[1][2][3] | Dictates the choice of solvents for extraction, chromatography, and crystallization. |
Frequently Asked Questions (FAQs)
Q1: My this compound is streaking badly on a silica gel TLC plate, even with a polar eluent like ethyl acetate/methanol. What's causing this and how can I fix it?
A1: This is a classic issue encountered with basic nitrogen-containing heterocycles.[4][5][6] The streaking, or tailing, is primarily due to the strong interaction between the basic lone pair of electrons on the pyrimidine nitrogens and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is often irreversible, leading to poor peak shape and reduced recovery.
Causality: The pyrimidine ring acts as a Lewis base, while the silanol groups are weakly acidic. This acid-base interaction results in a portion of your compound being more strongly retained on the stationary phase, leading to the characteristic "streak."
Solution: To mitigate this, you need to "deactivate" the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
Recommended Modifier: Triethylamine (TEA) is the most common choice. Add 0.5-2% (v/v) of TEA to your eluent system.
-
Alternative Modifier: If TEA is not suitable for your downstream applications, a dilute solution of ammonium hydroxide in methanol (e.g., 2% of a 25% NH4OH solution in methanol) can also be effective.[6]
Q2: I'm performing a column chromatography purification of a crude reaction mixture. My product is not eluting from the silica column, even when I switch to 100% methanol. What should I do?
A2: This is a common problem when dealing with highly polar compounds like this compound.[7] If your compound is not eluting even with a very polar solvent, it indicates an extremely strong interaction with the stationary phase.
Troubleshooting Steps:
-
Confirm Compound Stability: First, ensure your compound is not degrading on the silica gel. You can test this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears or the original spot diminishes.[7]
-
Use a More Competitive Eluent: A mixture of dichloromethane (DCM), methanol, and ammonium hydroxide is a powerful eluent for very polar, basic compounds. A typical starting point would be a gradient from DCM/Methanol (95:5) to DCM/Methanol/NH4OH (80:18:2).[6]
-
Consider an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds as it lacks the strong acidic character of silica gel.[5]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography is often the method of choice. Here, the stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have weaker interactions with the stationary phase and elute earlier.[4][5]
-
Q3: My HPLC analysis shows multiple impurity peaks. What are the likely byproducts from the synthesis of this compound?
A3: The impurity profile will depend on the synthetic route. A common synthesis involves the reduction of a corresponding ketone or aldehyde, such as 3-(Pyrimidin-2-yl)propanal. Potential impurities could include:
-
Unreacted Starting Material: Incomplete reduction will leave the precursor aldehyde or ketone in your product.[8]
-
Over-reduction Products: If harsh reducing agents are used, the pyrimidine ring itself could be partially or fully reduced.
-
Byproducts from Precursor Synthesis: Impurities from the synthesis of the starting aldehyde or ketone can be carried through to the final product.
-
Dimerization or Polymerization Products: Under certain conditions, side reactions can lead to the formation of higher molecular weight impurities.
Identification Strategy:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the most powerful tool for identifying these impurities by providing their molecular weights.
-
NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra can help elucidate the structures of the impurities, especially when compared to the spectra of the starting materials.[8]
Troubleshooting Guide: Column Chromatography
This guide provides a systematic approach to resolving common issues during the column chromatography purification of this compound on silica gel.
Experimental Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification of gram-scale quantities of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexanes or Heptane, technical grade
-
Ethyl Acetate, technical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column with stopcock
-
Fraction collection tubes
2. TLC Analysis and Solvent System Selection:
-
Prepare a stock solution of your desired eluent with 1% TEA. For example, in a 100 mL graduated cylinder, combine 90 mL of DCM, 9 mL of MeOH, and 1 mL of TEA.
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH).
-
Spot the crude material on a TLC plate.
-
Develop the TLC plate in various ratios of DCM/MeOH containing 1% TEA. Start with a less polar mixture (e.g., 98:2 DCM/MeOH) and gradually increase the polarity.
-
The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.
3. Column Packing:
-
Choose an appropriate size column. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity. Use gentle pressure from a pump or airline to accelerate packing and ensure a level bed.
-
Once packed, do not let the column run dry. Keep the silica bed wetted with solvent at all times.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.
5. Elution and Fraction Collection:
-
Begin eluting the column with a solvent system slightly less polar than the one determined by TLC.
-
Gradually increase the polarity of the eluent throughout the separation (gradient elution).
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting alternate fractions on a TLC plate.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
References
-
PubChem. (n.d.). 3-(Pyrimidin-2-ylamino)-3-thiophen-2-ylpropan-1-ol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Butini, S., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(15), 3374. [Link]
-
PubChem. (n.d.). 3-(Pyrimidin-2-yl)propanal. Retrieved from [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. ResearchGate. [Link]
-
Samanta, D., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Omega. [Link]
-
Wjs, Z., et al. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of separation science, 27(10-11), 849-54. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. r/chemistrymemes. [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 3-Pyrimidin-2-YL-propan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]
-
Baluja, S., & Bhatt, M. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(11-12), 861-866. [Link]
-
ChemSynthesis. (n.d.). 1-phenyl-3-pyridin-2-ylpropan-1-ol. Retrieved from [Link]
-
Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
PubChem. (n.d.). 3-[(Pyrimidin-2-yl)amino]propane-1-thiol. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. [Link]
-
PubChemLite. (n.d.). 3-(pyrimidin-4-yl)propan-1-ol. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
Wikipedia. (n.d.). Minoxidil. Retrieved from [Link]
-
ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Pyrimidines are foundational scaffolds in numerous pharmaceuticals, and their efficient synthesis is paramount.[1][2] However, the path to pure, high-yield pyrimidine derivatives is often complicated by a variety of side reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. The information herein is grounded in established chemical principles and practical laboratory experience to help you navigate the complexities of pyrimidine synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address common problems observed during the synthesis of substituted pyrimidines, with a focus on the widely used Biginelli and Pinner reactions.
Biginelli Reaction Troubleshooting
The Biginelli reaction is a powerful one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[3][4] Despite its utility, it is not without its challenges.
Question 1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[1] This Hantzsch pathway directly competes with the desired Biginelli reaction.[1][5]
Causality and Prevention Strategies:
| Factor | Explanation | Recommended Action |
| Temperature | Higher temperatures promote the decomposition of urea into ammonia and isocyanic acid, favoring the Hantzsch pathway.[1] | Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[5] |
| Catalyst Choice | The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. | Certain Lewis acids may preferentially promote the desired Biginelli reaction over the Hantzsch synthesis. |
| Order of Addition | Adding urea last can minimize its exposure to prolonged heating, thereby reducing its decomposition to ammonia.[5] | Add the aldehyde and β-ketoester to the reaction vessel first, followed by the catalyst, and finally the urea. |
Question 2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes, and how can I improve the yield?
Answer:
Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[5][6]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[5][6]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5][6]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[5]
Question 3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Answer:
N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[5]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[5][6]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[5][6]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[5][6]
Pinner Pyrimidine Synthesis Troubleshooting
The Pinner synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine to form the pyrimidine ring.[6][7][8] This method is also susceptible to side reactions that can impact yield and purity.
Question 4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
Answer:
The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[5][9]
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Cause | Mitigation Strategy |
| Self-Condensation of 1,3-Dicarbonyl | The enolizable nature of the dicarbonyl compound can lead to self-condensation, especially under basic conditions.[9] | Optimize the reaction temperature and pH. The choice and amount of catalyst should be optimized to favor the desired pyrimidine formation.[9] |
| Amidine Self-Condensation | Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.[9] | Adjust the pH to disfavor self-condensation and consider a lower reaction temperature.[9] |
| Hydrolysis of Amidine | Amidines are susceptible to hydrolysis, which can be problematic if water is present in the reaction mixture. | Ensure the use of anhydrous solvents and reagents. |
| Incomplete Cyclization | The initial condensation product may fail to cyclize efficiently, leading to open-chain intermediates.[9] | Increase the reaction time or temperature, or consider using a stronger acid or base catalyst to drive the cyclization to completion.[9] |
| Formation of Regioisomers | The use of an unsymmetrical β-dicarbonyl compound can lead to the formation of two different regioisomers.[9] | If regioselectivity is poor, a different synthetic route may be necessary to obtain the desired isomer. |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for performing the Biginelli reaction. Optimization of specific parameters may be required for different substrates.
Reagents:
-
Aldehyde (1 equivalent)
-
β-Ketoester (1 equivalent)
-
Urea (1.5 equivalents)
-
Catalyst (e.g., catalytic amount of HCl or a Lewis acid)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and β-ketoester in the chosen solvent.
-
Add the catalyst to the mixture and stir for a few minutes.
-
Add the urea to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol outlines a general method for the Pinner synthesis, emphasizing the need for anhydrous conditions.
Reagents:
-
1,3-Dicarbonyl compound (1 equivalent)
-
Amidine hydrochloride (1.1 equivalents)
-
Strong base (e.g., sodium ethoxide, 1.1 equivalents)
-
Anhydrous ethanol
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[10]
-
In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Carefully add the strong base to the solution and stir for 30 minutes at room temperature to generate the free amidine.[10]
-
Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.[10]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[10]
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) if necessary.[6]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.[6]
Visualizations
Logical Relationship Diagram: Troubleshooting Low Yield in Pyrimidine Synthesis
Caption: Troubleshooting workflow for low yield.
Experimental Workflow: Biginelli Reaction Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. BIGINELLI REACTION | PPT [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Pyrimidine Synthesis Byproducts
Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges associated with byproduct formation in pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine-based compounds. Our goal is to provide you with in-depth, scientifically grounded troubleshooting strategies and practical solutions to enhance the purity, yield, and reproducibility of your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during pyrimidine synthesis, providing quick and actionable insights.
Q1: My Biginelli reaction is producing a significant fluorescent byproduct, leading to low yields of the desired dihydropyrimidinone (DHPM). What is this byproduct and how can I minimize it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.[1]
Causality and Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch DHP formation. Reducing the reaction temperature can significantly suppress this side reaction.[1]
-
Catalyst Choice: The nature of the catalyst can influence the selectivity between the desired Biginelli and the competing Hantzsch pathway. Experimenting with different Lewis or Brønsted acids may be necessary to find the optimal catalyst for your specific substrates.[1]
-
Order of Reagent Addition: In some cases, adding the urea last can minimize its decomposition into ammonia, thereby reducing the substrate for the Hantzsch reaction.[1]
Q2: I am observing a large amount of unreacted starting materials in my reaction mixture. What are the likely causes?
A2: Low conversion rates can stem from several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with the purity of your reactants.[1]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify that the concentration is appropriate for the reaction scale.[1]
-
Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[1]
-
Solvent Selection: The choice of solvent is critical as it affects the solubility of reactants and the overall reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1]
Q3: My pyrimidine synthesis works well at a small scale (mg to g), but the yield drops significantly when I scale up to the kilogram level. What could be the issue?
A3: A decrease in yield during scale-up is a frequent challenge in process chemistry and can be attributed to several factors that are less pronounced at a smaller scale.[2]
Key Considerations for Scale-Up:
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts and degradation of the desired product.[2] Ensure that the stirring rate and the design of the impeller are suitable for the larger vessel to maintain a homogeneous mixture.[2]
-
Exotherm Control: Many pyrimidine synthesis reactions are exothermic. What is easily managed in a small flask can become a significant safety concern and a source of impurity formation on a larger scale.[2] Implement controlled addition of reagents and closely monitor the internal reaction temperature with probes.[2]
-
Raw Material Quality: The purity of starting materials can have a much more significant impact at a larger scale. Impurities that were negligible in small-scale reactions can act as catalysts for side reactions or as inhibitors.[2] It is essential to qualify your raw material suppliers and perform rigorous quality control on incoming materials.[2]
II. In-Depth Troubleshooting Guides
This section provides detailed guides to address specific byproduct-related issues, including the scientific rationale behind the troubleshooting steps and detailed experimental protocols.
Guide 1: Identifying and Mitigating Aldol Condensation and Dihydropyridine Byproducts
Aldol condensation of the aldehyde starting material and the formation of dihydropyridine derivatives from the self-condensation of the β-ketoester are common side reactions.[2]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct formation.
Mitigation Strategies
-
Stoichiometry Optimization: A slight excess of urea or thiourea can sometimes suppress the self-condensation of the β-ketoester, which leads to dihydropyridine derivatives.[2]
-
Inert Atmosphere: The dihydropyrimidine ring can be susceptible to oxidation.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize the formation of oxidation byproducts.[2]
Protocol: Analytical Identification of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective for separating the components.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of compounds.
-
Analysis: Compare the mass-to-charge ratios (m/z) of the observed peaks with the expected masses of the starting materials, desired product, and potential byproducts (e.g., aldol adducts, dihydropyridines). High-resolution mass spectrometry (HRMS) can provide accurate mass data to aid in elemental composition determination.[3][4]
-
Guide 2: Addressing Incomplete Cyclization in Pinner-Type Reactions
Incomplete cyclization during Pinner-type pyrimidine syntheses can be a significant hurdle, leading to low yields of the final product.
Causality and Troubleshooting
Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[1]
-
Catalyst Addition: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Extended Reaction Time: Some cyclization reactions are inherently slow and may require longer reaction times to proceed to completion.[1]
Experimental Workflow for Optimizing Cyclization
Caption: Workflow for optimizing incomplete cyclization.
III. Data Summary and Protocols
Comparative Data on Biginelli Reaction Conditions
The following table summarizes quantitative data from various published protocols for the synthesis of pyrimidine derivatives, primarily focusing on variations of the widely used Biginelli reaction. This data highlights the impact of different catalysts, solvents, and energy sources on reaction yields and times.[5]
| Protocol | Reactants | Catalyst | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Classical Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol | Reflux, 3 hrs | Often low | [5] |
| Modified Biginelli (Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 | [5] |
| Modified Biginelli (Thiourea) | Benzaldehyde, Ethyl Acetoacetate, Thiourea | NH₄Cl | Methanol | Reflux, 3 hrs | Not specified | [5] |
Detailed Experimental Protocols
Protocol 1: Classical Biginelli Reaction
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Catalytic amount of HCl or NH₄Cl
-
-
Solvent: Methanol (30 cm³)
-
Procedure:
-
Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.
-
Add methanol as the solvent.
-
Reflux the mixture at 60°C for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product is typically isolated by filtration and may require further purification.[5]
-
Protocol 2: Modified Biginelli Reaction (Grindstone Method)
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
-
-
Procedure:
-
Grind a mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst in a mortar with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).
-
Monitor the reaction's progress by TLC.
-
After completion, wash the reaction mixture with water and collect the solid product by filtration.
-
Recrystallize the crude product from ethanol.[5]
-
IV. References
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis. Retrieved from
-
BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds. Retrieved from
-
BenchChem. (n.d.). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. Retrieved from
-
Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Retrieved from
-
van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Journal of Inherited Metabolic Disease, 20(2), 227-234. Retrieved from [Link]
-
Witz, S., de la Fuente, A., & Spizek, J. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(8), 1435-1445. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Pyrimidin-2-yl)propan-1-ol
Welcome to the technical support center for the scale-up synthesis of 3-(Pyrimidin-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful and scalable synthesis of this important heterocyclic building block.
I. Strategic Overview: A Reliable Path to this compound
The synthesis of this compound on a larger scale necessitates a robust and reproducible synthetic route. While several theoretical pathways exist, this guide will focus on a highly practical and scalable approach: the nucleophilic addition of a 2-lithiopyrimidine species to propylene oxide. This method is advantageous due to the ready availability of starting materials and the generally high efficiency of such organolithium reactions.
The core of this strategy involves the deprotonation of a suitable pyrimidine precursor or a halogen-metal exchange to generate the key 2-lithiopyrimidine intermediate. This potent nucleophile then undergoes a ring-opening reaction with propylene oxide to forge the desired carbon-carbon bond and introduce the propan-1-ol side chain.
II. Visualizing the Synthetic Strategy
Reaction Pathway
Caption: Proposed synthetic pathway for this compound.
III. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Issue 1: Low or No Conversion of 2-Bromopyrimidine
-
Question: My reaction shows a significant amount of unreacted 2-bromopyrimidine, even after the addition of n-butyllithium and propylene oxide. What are the likely causes?
-
Answer: This issue typically points to problems with the formation or stability of the 2-lithiopyrimidine intermediate. Here are the primary areas to investigate:
-
Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium are extremely sensitive to moisture and atmospheric oxygen. Inadequate drying of glassware and solvents, or a poor inert atmosphere (nitrogen or argon), will quench the n-BuLi before it can react with the 2-bromopyrimidine. On a larger scale, ensuring a completely anhydrous and inert environment is critical.
-
Reagent Quality: The quality and accurate titration of the n-butyllithium solution are paramount. An old or improperly stored bottle of n-BuLi may have a significantly lower concentration than stated on the label. Always titrate your n-BuLi solution before use in a large-scale reaction.
-
Reaction Temperature: The halogen-metal exchange is typically performed at very low temperatures (e.g., -78 °C) to ensure the stability of the 2-lithiopyrimidine intermediate. If the temperature rises prematurely, the intermediate can decompose or participate in side reactions. Ensure your cooling bath is well-maintained and that the internal reaction temperature is carefully monitored.
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing the formation of several byproducts, leading to a complex crude mixture and low yield of the desired product. What are these impurities and how can I minimize them?
-
Answer: The formation of byproducts in this reaction is often related to the reactivity of the 2-lithiopyrimidine intermediate and the reaction conditions. Common side products and mitigation strategies are outlined below:
-
2,2'-Bipyrimidine: This can form if the 2-lithiopyrimidine attacks another molecule of 2-bromopyrimidine. This side reaction is more likely if the addition of the electrophile (propylene oxide) is too slow or if the reaction temperature is not kept sufficiently low.
-
Mitigation: Add the propylene oxide solution to the freshly generated 2-lithiopyrimidine at a steady, controlled rate, ensuring the temperature remains at -78 °C.
-
-
N-butylpyrimidine: This byproduct arises from the reaction of 2-lithiopyrimidine with the n-butyl bromide formed during the halogen-metal exchange.
-
Mitigation: Using two equivalents of a stronger, non-nucleophilic base like tert-butyllithium can sometimes minimize this by promoting faster halogen-metal exchange. However, this adds complexity and cost to the process. Sticking to carefully controlled conditions with n-BuLi is often sufficient.
-
-
Isomeric Alcohols: While the reaction of 2-lithiopyrimidine with propylene oxide is expected to primarily yield the secondary alcohol, this compound, some formation of the primary alcohol isomer, 1-(pyrimidin-2-yl)propan-2-ol, can occur. The regioselectivity of the epoxide opening is influenced by steric and electronic factors.
-
Mitigation: The nucleophilic attack of the organolithium reagent on an unsymmetrical epoxide generally occurs at the less sterically hindered carbon, which in the case of propylene oxide, favors the formation of the desired secondary alcohol. Maintaining a low reaction temperature helps to enhance this selectivity.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: My product, this compound, is proving difficult to purify. It seems to be highly polar and water-soluble. What are the best practices for its isolation and purification on a larger scale?
-
Answer: The polar nature of the product, due to the pyrimidine ring and the hydroxyl group, can indeed make purification challenging. Here are some recommended strategies:
-
Work-up Procedure: After quenching the reaction with a saturated aqueous solution of ammonium chloride, a thorough extraction with an appropriate organic solvent is necessary. Due to the product's polarity, multiple extractions with a solvent like dichloromethane or a mixture of ethyl acetate and isopropanol may be required.
-
Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is a viable option. A gradient elution system, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with methanol, can be effective. To prevent streaking on the column due to the basic nature of the pyrimidine ring, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.
-
Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride or oxalate), crystallization can be an excellent method for purification on a larger scale. This can be more cost-effective and scalable than chromatography. Experiment with different solvent systems to induce crystallization.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation could be an option. However, given the presence of the pyrimidine ring, thermal stability should be carefully evaluated on a small scale first to avoid decomposition.[1][2]
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for the formation of 2-lithiopyrimidine?
-
A1: The formation of 2-lithiopyrimidine via halogen-metal exchange with n-butyllithium is best carried out at -78 °C (a dry ice/acetone bath). This low temperature is crucial for the stability of the organolithium intermediate and to minimize side reactions.
-
-
Q2: Can I use a Grignard reagent instead of an organolithium reagent?
-
A2: While the formation of 2-pyrimidyl Grignard reagents from 2-halopyrimidines is possible, it can be challenging.[3][4] These Grignard reagents are often less stable and may exhibit lower reactivity compared to their lithium counterparts, potentially leading to lower yields in the subsequent reaction with propylene oxide. For a more reliable and high-yielding synthesis, the use of n-butyllithium is generally recommended.
-
-
Q3: How can I confirm the complete consumption of the 2-bromopyrimidine starting material?
-
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Take a small aliquot from the reaction mixture, quench it with a few drops of methanol, and spot it on a TLC plate alongside a spot of the 2-bromopyrimidine starting material. The disappearance of the starting material spot indicates complete conversion.
-
-
Q4: What are the safety precautions I should take when working with n-butyllithium on a large scale?
-
A4: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under a strictly inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves. Ensure that a suitable fire extinguisher (e.g., Class D for combustible metals) is readily accessible. All transfers of n-BuLi should be done via cannula or syringe techniques.
-
V. Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up with appropriate engineering controls.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 2-Bromopyrimidine | 158.98 | - | 50 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 55 | 1.1 |
| Propylene Oxide | 58.08 | 0.83 | 60 | 1.2 |
| Saturated Aqueous NH4Cl | - | - | - | - |
| Dichloromethane (DCM) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | - |
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Initial Setup: Charge the flask with 2-bromopyrimidine (50 mmol, 1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF, 200 mL).
-
Formation of 2-Lithiopyrimidine: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 55 mmol, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for an additional 30 minutes.
-
Reaction with Propylene Oxide: In a separate flame-dried flask, prepare a solution of propylene oxide (60 mmol, 1.2 eq.) in anhydrous THF (50 mL). Add this solution dropwise to the 2-lithiopyrimidine solution at -78 °C over 30 minutes.
-
Reaction Completion: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL) while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane (containing 0.5% triethylamine) to afford the pure this compound.
VI. References
-
Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
-
Thermal analysis of some novel pyrimidine derivatives. (n.d.). Semantic Scholar.
-
Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace.
-
BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). PMC.
-
ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2010). ResearchGate.
Sources
Technical Support Center: Characterization of Pyrimidine Compounds
Welcome to the Technical Support Center for the characterization of pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and FAQs to address common challenges encountered during the experimental analysis of this important class of heterocyclic compounds. Pyrimidine derivatives are central to numerous fields, from medicinal chemistry to materials science, and their accurate characterization is paramount for reproducible and reliable research.[1][2][3]
This resource will help you navigate potential pitfalls related to spectroscopic analysis, compound stability, and chromatographic purification.
Part 1: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific issues you may encounter during the characterization of your pyrimidine compounds.
Issue 1: Ambiguous or Uninterpretable NMR Spectra
You've synthesized a novel pyrimidine derivative, but the 1H or 13C NMR spectrum is difficult to interpret, showing broad peaks, overlapping signals, or more signals than expected.
Question: My 1H NMR spectrum of a substituted pyrimidine shows overlapping aromatic signals. How can I resolve and assign these protons?
Answer: Overlapping signals in the aromatic region are a common challenge with pyrimidine spectra. Here is a systematic approach to resolve and assign these signals:
-
Optimize 1D NMR Acquisition:
-
Higher Field Strength: Utilize a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion.[4]
-
Sample Purity: Ensure your sample is of high purity, as impurities can introduce additional signals that complicate the spectrum.
-
Solvent Choice: Try a different deuterated solvent. Aromatic solvents like benzene-d6 or pyridine-d5 can induce solvent shifts that may resolve overlapping protons.
-
-
Utilize 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will help you identify protons that are coupled to each other (typically through 2-3 bonds), allowing you to trace the connectivity within the pyrimidine ring and its substituents.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which is invaluable for assigning both 1H and 13C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (2-4 bonds), helping to piece together the complete molecular structure and assign quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is particularly useful for distinguishing between positional isomers (e.g., N1 vs. N3 substitution) and confirming the spatial relationships between ring protons and substituent protons.[4]
-
Question: I am observing broad peaks or multiple sets of signals for what should be a single pyrimidine compound. What is the likely cause?
Answer: This phenomenon is often attributable to the presence of tautomers or restricted rotation.
-
Tautomerism: Pyrimidine compounds with hydroxyl, amino, or thiol substituents can exist as a mixture of tautomers in solution (e.g., keto-enol or amino-imino tautomerism).[5][6][7] These tautomers are distinct chemical species that can interconvert, and if the rate of interconversion is slow on the NMR timescale, you will observe separate signals for each tautomer.
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm tautomerism. If the peaks coalesce at higher temperatures, it indicates that you are observing a dynamic equilibrium.
-
Solvent Effects: The tautomeric equilibrium can be highly dependent on the solvent.[5] Running the NMR in different solvents (e.g., DMSO-d6 vs. CDCl3) may shift the equilibrium and simplify the spectrum.
-
pH Adjustment: For ionizable compounds, a small amount of acid or base can be added to the NMR tube to favor one tautomeric form.
-
-
-
Restricted Rotation: Bulky substituents on the pyrimidine ring can lead to hindered rotation around single bonds, resulting in distinct signals for atoms that would otherwise be chemically equivalent. VT-NMR can also be used to investigate this.
Issue 2: Inconsistent or Unreliable Mass Spectrometry Data
You are using mass spectrometry (MS) to confirm the molecular weight and structure of your pyrimidine compound, but the results are ambiguous or suggest degradation.
Question: My mass spectrum shows a molecular ion peak with a very low intensity, or it's completely absent. What could be the reason?
Answer: The stability of the molecular ion in mass spectrometry is highly dependent on the compound's structure and the ionization technique used.
-
Fragmentation: Pyrimidine compounds, especially those with certain substituents, can be prone to fragmentation even with soft ionization techniques.[8][9][10] The molecular ion may be unstable and readily fragment, leading to a weak or absent M+ peak.
-
Troubleshooting:
-
Use a Softer Ionization Technique: If you are using Electron Ionization (EI), which is a high-energy technique, switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Optimize ESI/CI Conditions: Adjust parameters such as the fragmentor voltage or collision energy to minimize in-source fragmentation.
-
-
-
Oxidation: Some pyrimidine derivatives can be susceptible to oxidation, and the mass spectrum might show a peak corresponding to [M+16]+.[11]
-
Troubleshooting:
-
Inert Atmosphere: Prepare and handle your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.[12]
-
-
Question: The fragmentation pattern of my pyrimidine compound is very complex. How can I interpret it?
Answer: The fragmentation of substituted pyrimidines is largely dictated by the nature and position of the substituents on the ring.[9]
-
General Fragmentation Pathways:
-
Loss of Substituents: The initial fragmentation often involves the loss of small neutral molecules or radicals from the substituent groups.
-
Ring Cleavage: This is followed by the characteristic cleavage of the pyrimidine ring itself. The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[9]
-
-
Workflow for Interpretation:
-
High-Resolution MS (HRMS): Use HRMS to obtain the exact mass of the fragment ions, which allows you to determine their elemental composition.
-
Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation. This will help you establish the relationships between the precursor and product ions, allowing for a more confident elucidation of the fragmentation pathways.
-
Literature Comparison: Compare your observed fragmentation patterns with those reported in the literature for similar pyrimidine structures.
-
Diagram: Generalized MS Fragmentation Workflow
Caption: A decision-making workflow for mass spectrometry analysis of pyrimidine compounds.
Issue 3: Compound Degradation During Workup and Purification
You've successfully synthesized your target pyrimidine, but you are experiencing low yields or observing impurities that suggest the compound is degrading during extraction or chromatography.
Question: I am purifying my pyrimidine derivative using silica gel column chromatography and observing streaking and decomposition on the TLC plate. What can I do?
Answer: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[13] Here are several strategies to mitigate this:
-
Neutralize the Silica Gel: You can prepare a slurry of silica gel with a small amount of a base like triethylamine (TEA) (typically 1-2%) in your eluent system before packing the column.[13]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[13]
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the silica.
-
Use a Different Purification Method: If your compound is highly sensitive, consider alternatives to silica gel chromatography, such as recrystallization or preparative HPLC with a C18 column.
Question: My pyrimidine compound seems to be unstable in solution. What are the common causes of degradation?
Answer: Pyrimidine compounds can be susceptible to several modes of degradation:
-
pH Sensitivity: The pyrimidine ring can be prone to hydrolysis under acidic or basic conditions. The optimal pH for stability varies depending on the substituents.[13][14]
-
Oxidation: Some pyrimidines are sensitive to air and can oxidize, especially in the presence of metal ions.[13]
-
Photodegradation: Exposure to UV or even ambient light can cause degradation in photosensitive pyrimidine derivatives.[13][15][16]
-
Thermal Instability: Elevated temperatures during solvent evaporation can lead to decomposition.[13]
Table: Troubleshooting Compound Instability
| Symptom | Potential Cause | Recommended Action |
| New spots on TLC after workup | pH-mediated hydrolysis | Perform extractions with mild buffers; avoid strong acids/bases. |
| Color change upon standing in air | Oxidation | Work under an inert atmosphere (N2 or Ar); use degassed solvents. |
| Decomposition upon concentration | Thermal instability | Use a rotary evaporator at low temperature and pressure. |
| Degradation in light | Photodegradation | Protect samples from light by using amber vials or wrapping flasks in foil. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative has very low solubility in common organic solvents. What are my options?
A1: Poor solubility is a frequent issue with highly crystalline or polar pyrimidine compounds.[17][18][19]
-
Solvent Screening: Test solubility in a wide range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., methanol).[18][20]
-
Temperature: Gently heating the solvent can increase solubility. However, be mindful of potential thermal degradation.[18][19]
-
pH Adjustment: For pyrimidines with acidic or basic functional groups, adjusting the pH can significantly improve solubility in aqueous systems.[18]
-
Co-solvents: Using a mixture of solvents can often be effective. For example, a small amount of DMSO or DMF in chloroform can help dissolve more polar compounds.
Q2: Can pyrimidine compounds chelate metal ions, and how would this affect characterization?
A2: Yes, certain pyrimidine derivatives, particularly those with suitably positioned nitrogen, oxygen, or sulfur atoms, can act as chelating agents for metal ions.[21][22]
-
Impact on Characterization:
-
NMR: Paramagnetic metal ions can cause significant broadening of NMR signals, making the spectrum uninterpretable.
-
MS: The mass spectrum may show peaks corresponding to the pyrimidine-metal complex, which could be confusing if not anticipated.
-
HPLC: Metal chelation can alter the retention time of the compound.
-
-
Mitigation:
-
If metal contamination is suspected, you can treat your sample with a strong chelating agent like EDTA to sequester the metal ions.
-
Use high-purity solvents and reagents to avoid introducing metal contaminants.
-
Q3: I am using HPLC to analyze my pyrimidine compound and see significant peak tailing. What is the cause?
A3: Peak tailing in HPLC, particularly on a silica-based C18 column, is often due to interactions between basic nitrogen atoms in the pyrimidine ring and residual acidic silanol groups on the stationary phase.
-
Troubleshooting Steps:
-
Lower the pH of the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase will protonate the basic sites on your compound and the silanol groups, reducing unwanted interactions.[23]
-
Use a "Base-Deactivated" Column: These columns are specifically designed with minimal residual silanol groups to improve the peak shape of basic compounds.
-
Increase the Ionic Strength: Adding a salt buffer to the mobile phase can also help to mask the silanol interactions.
-
Diagram: HPLC Troubleshooting for Peak Tailing
Caption: A troubleshooting flowchart for addressing peak tailing in HPLC analysis of pyrimidines.
Part 3: Experimental Protocols
Protocol 1: NMR Sample Preparation for Compounds with Potential Tautomerism
-
Initial Spectrum: Dissolve 5-10 mg of the pyrimidine compound in 0.6 mL of a standard deuterated solvent (e.g., CDCl3 or DMSO-d6). Acquire standard 1H and 13C spectra at room temperature.
-
Solvent Screen: If multiple species are observed, repeat step 1 with a solvent of different polarity and hydrogen bonding capability (e.g., if the first was CDCl3, try DMSO-d6 or methanol-d4).
-
Variable Temperature (VT) NMR:
-
Prepare a sample in a suitable solvent (e.g., toluene-d8 for high temperatures or methanol-d4 for low temperatures).
-
Acquire a series of 1H spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C).
-
Observe if peaks broaden and then coalesce into a single, sharp peak, which is indicative of a dynamic equilibrium.
-
Protocol 2: HPLC Method Development for Polar Pyrimidine Derivatives
This protocol outlines a starting point for developing a reverse-phase HPLC method for the analysis of polar pyrimidine compounds.
-
LC System: Agilent 1200 series or equivalent.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid[9]
-
-
Gradient:
-
Start with a shallow gradient, for example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
References
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Qeios. Retrieved from [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. Retrieved from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science. Retrieved from [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of new pyrimidine derivatives. (2025). American Chemical Society. Retrieved from [Link]
-
Stability of Pyrimidine Oligodeoxyribonucleotides Released During Degradation of Deoxyribonucleic Acid With Formic Acid-Diphenylamine Reagent. (n.d.). PubMed. Retrieved from [Link]
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1985). ResearchGate. Retrieved from [Link]
-
The mass spectra of pyrimidine measured in coincidence with resonant... (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega. Retrieved from [Link]
-
A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. (n.d.). ACS Publications. Retrieved from [Link]
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. (2010). PubMed. Retrieved from [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.). ResearchGate. Retrieved from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. Retrieved from [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News. Retrieved from [Link]
-
Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. (n.d.). ResearchGate. Retrieved from [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). John Wiley & Sons, Ltd. Retrieved from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. Retrieved from [Link]
-
Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking. (2016). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved from [Link]
-
Tautomerism. (n.d.). ACS Publications. Retrieved from [Link]
-
Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. (n.d.). PubMed. Retrieved from [Link]
-
N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. (2022). National Institutes of Health. Retrieved from [Link]
-
Effect of denaturation on the photochemistry of pyrimidine bases in isolated DNA. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. wjarr.com [wjarr.com]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 8. article.sapub.org [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 20. medcraveonline.com [medcraveonline.com]
- 21. ijcmas.com [ijcmas.com]
- 22. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Enhancing the Stability of 3-(Pyrimidin-2-yl)propan-1-ol in Solution
Welcome to the Technical Support Center for 3-(Pyrimidin-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the stability of this compound in various solution-based experimental settings. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your compound throughout your research.
Introduction: Understanding the Stability Landscape of this compound
This compound is a bifunctional molecule featuring a weakly basic pyrimidine ring and a primary alcohol. This unique combination presents specific stability challenges that must be addressed to ensure accurate and reproducible experimental outcomes. The primary modes of degradation for this compound are oxidation of the propanol side chain and acid/base-catalyzed hydrolysis or rearrangement of the pyrimidine ring. Instability can compromise various aspects of research, from biological assay results to the shelf-life of formulations.[1] This guide provides a structured approach to identifying, mitigating, and preventing these degradation pathways.
Troubleshooting Guide: Common Stability Issues and Solutions
This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.
Q1: I'm observing a loss of potency of my this compound solution over a short period. What are the likely causes and how can I investigate them?
A1: Short-term potency loss is often indicative of rapid chemical degradation. The two most probable culprits are oxidation of the primary alcohol and pH-related instability of the pyrimidine ring.
Underlying Causes:
-
Oxidation: The primary alcohol on the propanol side chain is susceptible to oxidation, which can convert it first to an aldehyde (3-(Pyrimidin-2-yl)propanal) and subsequently to a carboxylic acid (3-(Pyrimidin-2-yl)propanoic acid). This process can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.
-
pH Instability: The pyrimidine ring's stability is pH-dependent. In strongly acidic or alkaline conditions, the ring can undergo hydrolysis or other rearrangements, leading to a loss of the parent compound.
Troubleshooting Workflow:
To systematically diagnose the issue, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify its vulnerabilities.
Experimental Protocol: Forced Degradation Study
Objective: To identify the primary degradation pathways for this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Phosphate or Acetate buffer (pH range 4-8)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Control: Keep a sample of the stock solution at 4°C, protected from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Q3 for method development). A target degradation of 5-20% is ideal for observing degradation products without overly complex chromatograms.[1][2][3][4][5]
Data Interpretation:
| Stress Condition | Expected Degradation Products | Implication for Stability |
| Acid Hydrolysis | Ring-opened products, potential cyclization | Avoid low pH buffers and acidic excipients. |
| Base Hydrolysis | Ring-opened products | Avoid high pH buffers and basic excipients. |
| Oxidation | 3-(Pyrimidin-2-yl)propanal, 3-(Pyrimidin-2-yl)propanoic acid | Solution requires protection from oxygen and metal ions. |
| Thermal | General increase in all degradation products | Indicates need for controlled temperature storage. |
dot
Caption: Troubleshooting workflow for identifying instability.
Q2: My solution of this compound is showing a slight yellowing over time. What does this indicate and how can I prevent it?
A2: Yellowing of a solution is often a sign of oxidative degradation. The formation of conjugated systems as degradation products can lead to the absorption of visible light, appearing as a colored solution.
Preventative Measures:
-
Use of Antioxidants: The addition of antioxidants can effectively scavenge free radicals and prevent oxidative degradation.
-
Recommended Antioxidants:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant, effective at concentrations of 0.01-0.1% (w/v).
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant, suitable for formulations with organic co-solvents, typically used at 0.01-0.1% (w/v).
-
-
-
Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and significantly slow down oxidation.
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions. Adding a chelating agent can sequester these ions.
-
Recommended Chelating Agent:
-
Ethylenediaminetetraacetic acid (EDTA): Typically used at a concentration of 0.01-0.05% (w/v).
-
-
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation, which can generate free radicals.
Q3: How do I develop a stability-indicating HPLC method to accurately quantify this compound and its degradation products?
A3: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products and any other impurities. Reversed-phase HPLC with UV detection is the most common approach.
Step-by-Step HPLC Method Development:
-
Column Selection: A C18 column is a good starting point due to its versatility. A standard dimension would be 4.6 x 150 mm with 5 µm particle size.
-
Mobile Phase Selection:
-
Aqueous Phase (A): A buffer is crucial for controlling the ionization of the pyrimidine ring and achieving reproducible retention times. Start with a phosphate or acetate buffer in the pH range of 4-6. A 20 mM buffer concentration is a reasonable starting point.
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape for nitrogen-containing heterocycles.
-
-
Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution. The pyrimidine ring should provide a strong chromophore.
-
Gradient Elution: A gradient elution is recommended to separate the parent compound from potentially more polar (e.g., ring-opened) or less polar degradation products.
-
Starting Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
-
Method Optimization: Inject a mixture of the stressed samples from your forced degradation study. Adjust the gradient slope, buffer pH, and organic modifier to achieve adequate resolution between all peaks. The goal is a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
dot
Caption: HPLC method development workflow.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for storing solutions of this compound?
A: Based on the general stability of pyrimidine derivatives, a slightly acidic to neutral pH range of 4 to 7 is recommended. This minimizes the risk of both acid and base-catalyzed hydrolysis of the pyrimidine ring. It is advisable to use a buffer system (e.g., acetate or phosphate) to maintain the pH within this range, especially for long-term storage or in formulations containing other components that could alter the pH.
Q: Can intramolecular cyclization occur with this compound?
A: Intramolecular cyclization is a possibility, where the hydroxyl group of the propanol side chain could potentially attack the pyrimidine ring. This is more likely to occur under strongly acidic or basic conditions.[6] The formation of such byproducts would be detected during a comprehensive forced degradation study using a well-developed stability-indicating HPLC method. If this is observed, maintaining a neutral pH and lower storage temperatures will help to minimize this degradation pathway.
Q: Are there any specific solvents that should be avoided when preparing solutions of this compound?
A: While common laboratory solvents like methanol, ethanol, acetonitrile, and DMSO are generally suitable for short-term use, it is important to consider their purity. Solvents containing peroxide impurities can accelerate oxidative degradation. Using high-purity, HPLC-grade solvents is recommended. For aqueous solutions, always use purified water (e.g., Milli-Q or equivalent).
Q: How should I store stock solutions of this compound for long-term use?
A: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to air and moisture. If possible, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Protecting the solutions from light by using amber vials is also a crucial practice.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Dahl, O., Jensen, J., Petersen, M. A., & Henriksen, U. (2005). Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. Organic & Biomolecular Chemistry, 3(10), 1964–1970. [Link]
-
Sci-Hub. (n.d.). Cyclization reactions of 1-[3′-hydroxy-2′-(hydroxymethyl)prop-1′-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5) C(6) bonds and intramolecular dehydrations. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Sci-Hub. Cyclization reactions of 1-[3′-hydroxy-2′-(hydroxymethyl)prop-1′-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)C(6) bonds and intramolecular dehydrations / Organic & Biomolecular Chemistry, 2005 [sci-hub.box]
Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with Pyrimidine Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of pyrimidine derivative solubility. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the very characteristics that make these molecules biologically active can often lead to poor solubility, a critical hurdle in drug discovery and development.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven techniques.
Part 1: Troubleshooting Guide - Common Solubility Problems & Solutions
This section addresses specific issues you might encounter during your experiments, offering a systematic approach to diagnosis and resolution.
Scenario 1: My newly synthesized pyrimidine derivative won't dissolve in common organic solvents for purification or reaction.
Initial Steps & Rationale:
When facing poor solubility in common organic solvents, a systematic approach is essential. The goal is to find a solvent or solvent system that can effectively solvate your compound without interfering with subsequent experimental steps.
Troubleshooting Workflow:
-
Broaden Your Solvent Screen: Don't limit yourself to standard solvents like dichloromethane or ethyl acetate. Test solubility in a wider range of solvents with varying polarities.[3] It's crucial to assess both polar aprotic solvents (e.g., acetone, acetonitrile, THF, DMF, DMSO) and polar protic solvents (e.g., methanol, ethanol).[3] Small-scale tests can rapidly identify a promising solvent or co-solvent system.
-
Employ a Co-solvent System: A mixture of solvents can be highly effective.[3] A "solubilizing" solvent like DMSO or DMF, even in small amounts, can be added to a less polar, "reaction-friendly" solvent such as THF or dioxane to keep all components in solution.[3]
-
Leverage Temperature: Solubility often increases with temperature.[2][4] Gentle heating of the solvent during dissolution can significantly improve solubility. However, always consider the thermal stability of your compound to avoid degradation.[3]
-
Consider a Change in Reaction Solvent: If a co-solvent system proves ineffective, switching the primary reaction solvent to one with a higher dissolving capacity, such as DMF, DMSO, or NMP, may be necessary.[3]
Scenario 2: My pyrimidine derivative precipitates out of my aqueous buffer during a biological assay.
Initial Steps & Rationale:
Precipitation in aqueous media is a common and critical issue that can lead to unreliable assay results.[1] The primary goal is to maintain the compound in solution at the required concentration for the duration of the experiment.
Troubleshooting Workflow:
-
pH Adjustment for Ionizable Derivatives: The ionization state of a compound dramatically influences its aqueous solubility.[4] For pyrimidine derivatives, which often contain basic nitrogen atoms, their solubility can be significantly affected by pH.[3][5]
-
For Basic Derivatives: Lowering the pH of the buffer will protonate the basic nitrogens, forming a more soluble salt.
-
For Acidic Derivatives: Increasing the pH will deprotonate acidic functional groups, leading to increased solubility.
-
-
Utilize Co-solvents: A small percentage of a water-miscible organic solvent can be added to the aqueous buffer.[6] Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro assays. However, it's crucial to establish the maximum tolerable DMSO concentration for your specific cell line or assay, as it can exhibit toxicity.
-
Consider Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly soluble guest molecules, like many pyrimidine derivatives, forming inclusion complexes with enhanced aqueous solubility.[7][9]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the solubility of pyrimidine derivatives.
Q1: What intrinsic properties of pyrimidine derivatives often lead to poor solubility?
The solubility of pyrimidine derivatives is influenced by a combination of factors related to their molecular structure:
-
Molecular Planarity and Symmetry: The flat, aromatic nature of the pyrimidine ring can promote strong intermolecular π-π stacking interactions in the crystal lattice. This high lattice energy makes it difficult for solvent molecules to break the crystal structure apart and solvate the individual molecules. Disrupting this planarity and symmetry can improve solubility.[10]
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and common substituents like amino and carbonyl groups can act as both hydrogen bond donors and acceptors.[11][12] While this is crucial for target binding, it can also lead to strong intermolecular hydrogen bonds in the solid state, contributing to low solubility.
-
Hydrophobicity: The overall hydrophobicity of the molecule, often quantified by its logP value, plays a significant role. Large, nonpolar substituents on the pyrimidine ring will decrease aqueous solubility.[10]
Q2: What are the primary strategies for enhancing the aqueous solubility of a lead pyrimidine compound for in vivo studies?
For in vivo applications, where solubility directly impacts bioavailability, more advanced formulation strategies are often required:
-
Salt Formation: For ionizable pyrimidine derivatives, forming a pharmaceutically acceptable salt is one of the most effective ways to increase solubility and dissolution rates.[13][14] The choice of the counterion is critical and can significantly impact properties like solubility, stability, and hygroscopicity.[13][15]
-
Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix to create a stabilized amorphous form.[16][17] The amorphous state has higher free energy and, consequently, greater apparent water solubility compared to the crystalline form.[17][18]
-
Nanotechnology Approaches: Encapsulating the pyrimidine derivative in nanosystems like liposomes or nanoparticles can overcome solubility issues.[19][20] These systems can improve drug loading, protect the drug from degradation, and in some cases, provide targeted delivery.[19][21]
-
Prodrug Approach: This involves chemically modifying the pyrimidine derivative to create a more soluble "prodrug" that is converted back to the active parent drug in the body.[3][22]
Part 3: Data Presentation & Experimental Protocols
Table 1: Solubility of a Hypothetical Pyrimidine Derivative in Various Solvent Systems
| Solvent System | Concentration of Co-solvent (%) | Solubility (µg/mL) | Observations |
| PBS (pH 7.4) | 0 | < 1 | Immediate precipitation |
| PBS:DMSO | 1 | 15 | Slight precipitation after 1 hour |
| PBS:DMSO | 5 | 85 | Clear solution |
| PBS with 10 mM HP-β-CD | N/A | 120 | Clear solution |
| pH 4.0 Acetate Buffer | 0 | 50 | Clear solution, potential for salt formation |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing an amorphous solid dispersion to enhance the solubility of a pyrimidine derivative.[17][23]
Materials:
-
Pyrimidine derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the pyrimidine derivative and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of a suitable volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, solid film is formed on the flask wall.
-
Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the resulting solid dispersion for its amorphous nature (using techniques like XRPD or DSC) and determine its enhanced solubility in aqueous media.
Part 4: Visualizations
Diagram 1: Decision-Making Workflow for Solubility Enhancement
Caption: A workflow for selecting an appropriate solubility enhancement strategy.
Diagram 2: Mechanism of Cyclodextrin-Based Solubility Enhancement
Caption: Encapsulation of a pyrimidine derivative within a cyclodextrin.
References
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- Pyrimidine - Solubility of Things. (URL: )
- Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed. (URL: )
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH. (URL: )
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (URL: )
- Solubility and stability testing of novel pyrimidine deriv
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (URL: )
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH. (URL: )
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (URL: )
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: )
- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide - Benchchem. (URL: )
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Public
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
- Targeted Delivery Methods for Anticancer Drugs - MDPI. (URL: )
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (URL: )
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: )
- Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines - Preprints.org. (URL: )
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (URL: )
- Role of pH in Regulating Cancer Pyrimidine Synthesis - MDPI. (URL: )
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchG
- (PDF)
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Solid Dispersions - Contract Pharma. (URL: )
- US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google P
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (URL: )
- Advancements in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: )
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (URL: )
- Improving API Solubility by Salt and Cocrystal Form
- The Effect of pH on the Room-Temperature Phosphorescence Properties of Several Purine and Pyrimidine Deriv
- Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applic
- How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?
- Salt formation to improve drug solubility - PubMed. (URL: )
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: )
- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (URL: )
- Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PubMed Central. (URL: )
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Pharmaceutical Salts Optimization of Solubility or Even More?. (URL: )
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Public
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted Delivery Methods for Anticancer Drugs [mdpi.com]
- 21. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sphinxsai.com [sphinxsai.com]
- 23. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Workup of 3-(Pyrimidin-2-yl)propan-1-ol
Welcome to the technical support center for the synthesis and purification of 3-(Pyrimidin-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this important pyrimidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to enhance the efficiency and success of your experimental work.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the workup of this compound and related compounds.
Q1: My crude this compound appears to be an oil, but I've seen reports of it being a solid. What could be the reason for this?
A1: The physical state of your crude product can depend on its purity. The presence of residual solvents or unreacted starting materials can result in an oily appearance. Additionally, some impurities formed during the synthesis may be oils and can prevent the crystallization of the desired product. Purification through methods like column chromatography or recrystallization should yield the purified solid.
Q2: I'm observing significant loss of my compound during aqueous extraction. What are the likely causes and how can I mitigate this?
A2: this compound is a polar molecule with a degree of water solubility, which can lead to losses during aqueous workup. The pyrimidine ring is also pH-sensitive and can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to degradation.[1] To minimize losses, it is advisable to:
-
Use saturated brine washes: This can decrease the solubility of your organic product in the aqueous layer.
-
Back-extract the aqueous layers: Perform one or two extractions of the combined aqueous layers with your organic solvent to recover any dissolved product.
-
Maintain a neutral or slightly basic pH: Unless a specific pH is required to remove acidic or basic impurities, keeping the aqueous phase close to neutral can help prevent degradation.
Q3: During column chromatography on silica gel, my compound is streaking badly on the TLC plate and I'm getting poor separation. What can I do?
A3: Streaking of polar, basic compounds like this compound on silica gel is a common issue. Silica gel is acidic and can interact strongly with basic compounds, leading to poor chromatographic performance.[1] Here are some strategies to overcome this:
-
Neutralize the silica gel: You can pre-treat the silica gel with a base. A common method is to prepare the slurry for packing the column in the eluent containing a small amount of a tertiary amine, such as 1-2% triethylamine (TEA).[1]
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.
-
Optimize your eluent system: For polar compounds, a more polar eluent system may be necessary. Mixtures of dichloromethane/methanol or ethyl acetate/methanol are often effective.
II. Troubleshooting Guide for the Workup of this compound
This section provides a more detailed, step-by-step guide to troubleshoot common issues encountered during the workup of this compound, particularly after its synthesis via the reduction of a precursor like ethyl 3-(pyrimidin-2-yl)propanoate.
Issue 1: Emulsion Formation During Extraction
An emulsion is a stable mixture of two immiscible liquids, which can make phase separation difficult.
Troubleshooting Workflow:
Caption: Workflow for resolving emulsions.
Issue 2: Low Yield After Extraction and Solvent Removal
Low recovery of the desired product can be due to several factors, including incomplete extraction or product degradation.
Troubleshooting Steps:
-
Check the pH of the aqueous layer: Ensure the pH is not strongly acidic or basic, which could lead to degradation of the pyrimidine ring.[1]
-
Back-extract the aqueous layers: As mentioned in the FAQs, perform additional extractions of the aqueous phase.
-
Use a more polar extraction solvent: If you are using a less polar solvent like diethyl ether, consider switching to or adding a more polar solvent like ethyl acetate or dichloromethane to improve the partitioning of your polar product into the organic phase.
-
Avoid excessive heat during solvent evaporation: Many pyrimidine derivatives are thermally labile.[1] Use a rotary evaporator at a moderate temperature to remove the solvent.
Issue 3: Persistent Impurities After Initial Workup
Even after an initial extractive workup, impurities may remain. The nature of these impurities will depend on the synthetic route used. For a typical reduction of an ester, common impurities might include unreacted starting material and over-reduction products.
Purification Strategies:
| Impurity Type | Identification | Recommended Purification Method |
| Unreacted Starting Material (e.g., ethyl 3-(pyrimidin-2-yl)propanoate) | Higher Rf on TLC compared to the alcohol product. | Column chromatography on silica gel. A gradient elution from a non-polar eluent (e.g., hexane/ethyl acetate) to a more polar eluent will effectively separate the less polar ester from the more polar alcohol. |
| Over-reduction Products | Lower Rf on TLC due to increased polarity. | Careful column chromatography may separate these, but recrystallization can also be effective if the impurity has a different solubility profile. |
| Catalyst Residues | May not be UV-active on TLC. | A simple filtration through a plug of silica gel or celite can sometimes remove catalyst residues. |
III. Detailed Experimental Protocols
The following are suggested starting protocols for the purification of this compound. These should be optimized based on the specific impurity profile of your crude product.
Protocol 1: Liquid-Liquid Extraction
-
After quenching the reaction, dilute the reaction mixture with water and a suitable organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography
Caption: Workflow for column chromatography purification.
Protocol 3: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent. Good starting solvents to try are ethyl acetate, ethanol, or a mixture of petroleum ether and ethyl acetate.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
IV. References
-
Gouda, M. A. S., Salem, M. A. I., & Mahmoud, N. F. H. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(15), 4478. [Link]
-
Al-Masoudi, N. A., & Al-Saaidi, A. A. (2011). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Al-Mustansiriya J. Sci., 22(2), 26-34. [Link]
-
Kumar, D., & Singh, S. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 36. [Link]
-
Lonza Ltd., & IHARA CHEMICAL INDUSTRY CO., LTD. (2008). Process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones (EP 1440063 B1). European Patent Office. [Link]
-
Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 19-28. [Link]
-
Nottingham, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Retrieved from [Link]
-
Degussa. (1999). Process for the separation of pyrimidine derivatives from aqueous solutions (US Patent 6,001,838). Google Patents.
-
Zhang, M., & Chen, G. (2014). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate (CN 103183635 B). Google Patents.
-
El-Sayed, M. A. A., & El-Gaby, M. S. A. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Organic Chemistry, 6(3), 159-178. [Link]
-
Zablotskaya, A., Zicane, D., & Tetere, Z. (2018). Substances yield after recrystallization from different solvents. In Conference: 13th International Conference on Interdisciplinary Research in Education, Psychology and Social Sciences. [Link]
-
Capot Chemical. (n.d.). Specifications of 3-Pyrimidin-2-YL-propan-1-ol. Retrieved from [Link]
-
Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4248. [Link]
-
Patil, S. B., & Bhingolikar, V. E. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Advanced Scientific Research, 14(02), 11-19. [Link]
-
Bayer Aktiengesellschaft. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives (WO 2021/013864 A1). Google Patents.
-
Zhang, M., & Chen, G. (2013). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate (CN 103183635 A). Google Patents.
-
Sumitomo Chemical Company, Limited. (2005). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation (US Patent 7,119,211 B2). Google Patents.
-
Wang, Y., et al. (2022). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]
-
PubChem. (n.d.). 3-(Pyrimidin-2-yl)propanal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Chen, Y., Liang, J., Chen, H. S., & Yuan, L. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 1(11), x161745. [Link]
-
Zhang, M., & Chen, G. (2013). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Patsnap. [Link]
-
Akunuru, S. (2021). DESIGN AND SYNTHESIS OF FUSED PYRIMIDINES AS SINGLE AGENTS WITH COMBINATION CHEMOTHERAPY POTENTIAL, AS TUBULIN POLYMERIZATION AN. Duquesne Scholarship Collection. [Link]
-
Zhang, M., & Chen, G. (2014). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate (CN 103183635 B). Google Patents.
-
Link, A., & Radau, G. (2012). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ChemInform, 43(11). [Link]
Sources
avoiding decomposition of 3-(Pyrimidin-2-yl)propan-1-ol during synthesis
Welcome to the Technical Support Center for the synthesis and purification of 3-(Pyrimidin-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in handling this valuable heterocyclic building block. Below, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to directly address issues you may encounter during your experiments, ensuring the integrity and yield of your product.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its bifunctional nature, possessing both a nucleophilic alcohol and a basic pyrimidine ring. However, this combination of functionalities can also present unique stability challenges during synthesis and purification. The electron-deficient nature of the pyrimidine ring, coupled with the potential for intramolecular reactions involving the side-chain hydroxyl group, necessitates careful control of reaction conditions to prevent decomposition. This guide provides in-depth technical advice to mitigate these risks.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing low yields and significant byproduct formation during the synthesis of this compound. What are the likely causes?
A1: Low yields in the synthesis of 2-substituted pyrimidines like this are often traced back to the stability of the pyrimidine ring under the reaction conditions. The pyrimidine nucleus can be susceptible to both acidic and basic degradation.
-
Acid-Catalyzed Decomposition: Strong acidic conditions can lead to protonation of the pyrimidine ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present, which can result in ring-opening.[1]
-
Base-Catalyzed Decomposition: While generally more stable to base than acid, strong basic conditions, especially at elevated temperatures, can also promote decomposition pathways.
-
Reagent Selection: Certain powerful nucleophiles or reactive reagents used in the construction of the side chain can potentially react with the pyrimidine ring itself, leading to undesired byproducts.
Troubleshooting Steps:
-
pH Control: Maintain the reaction pH as close to neutral as possible, unless the specific mechanism requires acidic or basic catalysis. If catalysis is necessary, use the mildest possible acid or base and the lowest effective concentration.
-
Temperature Management: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If harsh conditions are unavoidable, consider protecting the pyrimidine ring, although this adds extra steps to the synthesis.
Q2: During workup or purification, my product seems to be degrading. How can I prevent this?
A2: this compound is a polar molecule, which can make purification challenging and expose the compound to prolonged conditions that may cause decomposition.
-
Thermal Stress: Extended heating during solvent removal or distillation can lead to thermal degradation.[2]
-
Acid/Base Exposure during Extraction: Aqueous acidic or basic washes, if not performed quickly and at low temperatures, can induce decomposition as described in Q1.
-
Silica Gel Chromatography: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The high polarity of your product may also lead to strong adsorption and long retention times, increasing the exposure to the stationary phase.
Troubleshooting Steps:
-
Minimize Heat: Use a rotary evaporator at low temperatures and pressures for solvent removal. Avoid high-temperature distillation if possible.
-
Neutralize Quickly: If acidic or basic washes are necessary, neutralize the organic layer immediately afterward and minimize contact time.
-
Chromatography Optimization:
-
Use deactivated (neutral) silica gel or alumina.
-
Consider alternative purification techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds.[3]
-
If using standard silica, buffer the eluent with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to neutralize the acidic sites on the silica.
-
Q3: Could an intramolecular reaction be causing product loss?
A3: Yes, the proximity of the hydroxyl group to the pyrimidine ring opens the possibility of intramolecular reactions, which are generally favored for the formation of 5- and 6-membered rings.[4]
-
Intramolecular Ether Synthesis (Cyclization): Under certain conditions, the hydroxyl group could act as a nucleophile, attacking an electrophilic center on the pyrimidine ring. This is more likely if the pyrimidine ring is activated, for example, by protonation (acidic conditions) or the presence of a good leaving group.
Preventative Measures:
-
Protect the Hydroxyl Group: If intramolecular cyclization is suspected, protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group can prevent it from participating in side reactions.[5] The protecting group can then be removed under mild conditions in the final step.
-
Control of Reaction Conditions: Avoid conditions that would promote such cyclizations. For instance, in a Williamson-type ether synthesis scenario, using a strong base to deprotonate the alcohol could initiate an intramolecular attack if a suitable electrophilic site is available on the pyrimidine ring.[6]
Experimental Protocols
Protocol 1: General Guidance for Stable Synthesis
A robust synthesis of 2-substituted pyrimidines often involves the condensation of an amidine with a three-carbon building block.[7][8] To avoid decomposition of the target molecule, consider the following general precautions:
-
Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Reagent Addition: Add strong bases or other reactive reagents slowly and at low temperatures to control the reaction exotherm and minimize side reactions.
-
Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times and the formation of degradation products.
-
Workup: Quench the reaction by adding it to a cold, buffered aqueous solution. Extract the product promptly into an organic solvent.
-
Purification: If chromatography is necessary, follow the recommendations in Q2. Crystallization from a suitable solvent system is often a milder alternative for purification.[9]
Visualization of Potential Decomposition Pathways
The following diagram illustrates potential decomposition pathways for this compound under harsh conditions.
Caption: Potential decomposition pathways for this compound.
Summary of Critical Parameters
| Parameter | Potential Issue | Recommended Mitigation |
| pH | Acid or base-catalyzed ring-opening | Maintain near-neutral pH; use mild reagents. |
| Temperature | Thermal degradation | Use lowest effective reaction/purification temperature. |
| Purification | Decomposition on silica gel | Use neutral stationary phases or buffered eluents. |
| Hydroxyl Group | Intramolecular side reactions | Protect the alcohol if necessary. |
By carefully considering these factors, researchers can significantly improve the yield and purity of this compound, ensuring the successful synthesis of this important chemical intermediate.
References
[1] Ready Ring-opening of Some Pyrimidine Derivatives. RSC Publishing. [3] Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem. [9] Technical Support Center: Purification of Pyrimidine Derivatives. Benchchem. [2] Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [10] Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [7] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [5] Design a synthesis for each of the following, using an intramolecular reaction. Pearson. [11] A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [8] SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [12] Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. PubMed. [13] Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. ResearchGate. [14] Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [6] Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [15] ChemInform Abstract: Synthesis of Isomeric N-(3-Fluoro-2-hydroxypropyl) and N-(2-Fluoro-3-hydroxypropyl) Derivatives of Purine and Pyrimidine Bases. ResearchGate. [16] Degradation of purines and pyrimidines by microorganisms. PMC - NIH. [4] Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [17] Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [18] Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry (RSC Publishing). [19] Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [20] The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [21] Intramolecular Williamson Ether Synthesis. YouTube. [22] Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [23] How Do Alcohols Form Ethers?. YouTube. [24] Pyrimidinyl-substituted amides and thioureas: syntheses, crystal structure and herbicidal activities. PubMed. [25] Reductive Degradation of Pyrimidines. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design a synthesis for each of the following, using an intramolec... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heteroletters.org [heteroletters.org]
- 12. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. Pyrimidinyl-substituted amides and thioureas: syntheses, crystal structure and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based compounds. This guide is designed to be a practical resource for troubleshooting unexpected chemical shifts in your ¹H and ¹³C NMR spectra. Instead of a rigid manual, we present a series of frequently encountered problems in a question-and-answer format, grounded in mechanistic principles and supported by actionable experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why have the chemical shifts of my pyrimidine ring protons shifted significantly upon changing the NMR solvent?
Answer:
Significant changes in chemical shifts upon switching solvents are common for heterocyclic compounds like pyrimidines and are typically driven by specific solvent-solute interactions.[1][2] The lone pairs on the pyrimidine nitrogen atoms are particularly susceptible to interactions with the solvent environment.
Causality & In-Depth Explanation:
-
Hydrogen Bonding: Protic solvents (e.g., D₂O, Methanol-d₄) can form hydrogen bonds with the nitrogen atoms of the pyrimidine ring. This interaction withdraws electron density from the ring, leading to a deshielding effect and causing the ring protons (especially those ortho and para to the nitrogens) to shift downfield (to a higher ppm value).
-
Aromatic Solvent-Induced Shifts (ASIS): Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts due to their magnetic anisotropy. These solvents form weak complexes with the solute. Depending on the geometry of this complex, protons on your pyrimidine can be shifted either upfield or downfield. For instance, if a proton on your pyrimidine is positioned above the face of the benzene ring in the solvent complex, it will experience a shielding effect and shift upfield.[2] This can be a useful technique to resolve overlapping signals.[1]
-
Polarity and Dipole-Dipole Interactions: The polarity of the solvent can influence the electronic distribution within the pyrimidine ring, leading to changes in chemical shifts.
Troubleshooting Protocol: Diagnosing Solvent Effects
-
Acquire Spectra in Multiple Solvents: Run the ¹H NMR of your compound in a non-polar aprotic solvent (e.g., CDCl₃), a polar aprotic solvent (e.g., DMSO-d₆), and a protic solvent (e.g., Methanol-d₄).
-
Systematic Comparison: Create a table to compare the chemical shifts of each proton in the different solvents.
-
Look for Trends:
-
A general downfield shift in protic solvents compared to aprotic solvents suggests hydrogen bonding is a key factor.
-
Significant upfield or downfield shifts in benzene-d₆ that are not simply related to polarity indicate ASIS effects.
-
Question 2: I've observed that the chemical shifts of my hydroxy- or amino-pyrimidine are concentration-dependent. What is happening?
Answer:
Concentration-dependent chemical shifts in pyrimidines, particularly those with hydrogen bond donor/acceptor groups like -OH or -NH₂, are often indicative of intermolecular interactions, such as self-association or aggregation through hydrogen bonding or π-π stacking.[3]
Causality & In-Depth Explanation:
-
Hydrogen Bonding: At higher concentrations, molecules of your compound are more likely to form intermolecular hydrogen bonds. For an N-H or O-H proton, this leads to deshielding and a downfield shift. The ring protons can also be affected, though usually to a lesser extent.
-
π-π Stacking: The aromatic pyrimidine rings can stack on top of each other.[3] This stacking places the protons of one molecule into the shielding or deshielding zone of the ring current of a neighboring molecule, causing shifts in their resonance frequencies. These shifts are highly dependent on the geometry of the stacked arrangement.
Troubleshooting Protocol: Dilution Study
-
Prepare a Series of Samples: Prepare a dilution series of your compound in the same deuterated solvent, ranging from your typical concentration to a significantly more dilute sample (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Acquire and Compare Spectra: Acquire a ¹H NMR spectrum for each concentration.
-
Plot Chemical Shift vs. Concentration: For each proton of interest, plot its chemical shift (δ) as a function of concentration. A non-linear relationship is a strong indicator of self-association. Protons involved in hydrogen bonding (like NH or OH) will typically show the most significant changes.
Question 3: My NMR spectrum shows more peaks than expected, or some peaks are unusually broad. Could this be due to tautomerism?
Answer:
Yes, tautomerism is a very common phenomenon in pyrimidine chemistry and a frequent cause of spectral complexity.[4][5] Pyrimidines with hydroxyl, amino, or thiol substituents can exist as an equilibrium mixture of tautomers (e.g., keto-enol or amino-imino forms). If the exchange between these tautomers is slow on the NMR timescale, you will observe separate sets of peaks for each tautomer. If the exchange rate is intermediate, you will see broad, poorly resolved peaks.[6]
Causality & In-Depth Explanation:
-
Keto-Enol Tautomerism: For example, uracil predominantly exists in the diketo form, but the presence of enol forms can be influenced by substituents and solvent.[4][7]
-
Amino-Imino Tautomerism: Cytosine and its derivatives can exist in both amino and imino forms. The dominant form can be highly dependent on the environment.[8]
Troubleshooting Workflow: Investigating Tautomerism
The workflow below outlines a systematic approach to determine if tautomerism is the cause of your unexpected NMR shifts.
Caption: Troubleshooting workflow for tautomerism in pyrimidine NMR.
Experimental Protocols:
-
Variable Temperature (VT) NMR:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the temperature in increments (e.g., 10-20 °C) and acquire a spectrum at each step.[9]
-
If tautomers are in intermediate exchange, you will observe broad peaks coalescing into sharper, averaged signals as the temperature increases and the rate of exchange becomes faster.
-
Conversely, lowering the temperature may resolve a single broad peak into two distinct, sharp signals as the exchange rate slows.
-
-
D₂O Exchange:
-
Acquire a ¹H NMR spectrum in a solvent like DMSO-d₆.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.[10]
-
Signals corresponding to exchangeable protons (N-H, O-H) will disappear or significantly decrease in intensity. This can help identify which protons are involved in the tautomeric equilibrium.
-
Question 4: The chemical shifts of my pyrimidine compound are sensitive to the sample preparation method, particularly the pH. Why?
Answer:
The nitrogen atoms in the pyrimidine ring are basic and can be protonated at low pH. This protonation dramatically alters the electronic structure of the ring, leading to substantial changes in the chemical shifts of the ring protons.[11]
Causality & In-Depth Explanation:
-
Protonation Effects: When a nitrogen atom in the pyrimidine ring is protonated, it becomes positively charged. This has a strong electron-withdrawing effect on the entire ring system. As a result, the ring protons become significantly deshielded and shift downfield. The magnitude of the shift is largest for protons closest to the site of protonation.
-
pKa-Dependent Shifts: The observed chemical shift of a given proton will be a weighted average of its shift in the protonated and deprotonated states.[11] Therefore, the chemical shift will change sigmoidally as the pH of the solution is titrated through the pKa of the pyrimidine nitrogen.
Data Presentation: Typical pH-Induced Shifts
| Proton Position | Typical Shift Change upon Protonation | Reason |
| H-2, H-4, H-6 | Large Downfield Shift (Δδ > 0.5 ppm) | Strong inductive deshielding from adjacent protonated nitrogen. |
| H-5 | Smaller Downfield Shift (Δδ < 0.5 ppm) | Effect of protonation is attenuated by distance. |
Troubleshooting Protocol: pH Titration
-
Prepare a Buffered Sample: Dissolve your compound in a buffered D₂O solution at a known pH (e.g., pH 7.4).
-
Acquire Baseline Spectrum: Run a ¹H NMR spectrum.
-
Adjust pH: Add microliter amounts of a dilute acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to incrementally change the pH of the sample.
-
Monitor Shifts: Acquire a spectrum at each pH point.
-
Plot δ vs. pH: Plot the chemical shift of each proton versus the measured pH. The resulting titration curve can be used to determine the pKa of the pyrimidine ring.[12] This provides definitive evidence if pH is the source of the shift variability.
Question 5: I have introduced a substituent onto the pyrimidine ring, and the shifts of the remaining protons have changed in ways I did not expect. How can I interpret these changes?
Answer:
Substituents exert a profound influence on the chemical shifts of pyrimidine ring protons through a combination of inductive and resonance (mesomeric) effects. The position of the substituent and its electron-donating or electron-withdrawing nature determine the magnitude and direction of the shifts.[13][14]
Causality & In-Depth Explanation:
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ donate electron density into the ring via resonance. This increases the shielding of the ring protons, causing them to shift upfield (to lower ppm). The effect is most pronounced at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R withdraw electron density from the ring through both induction and resonance. This deshields the ring protons, causing them to shift downfield (to higher ppm). Again, the effect is strongest at the ortho and para positions.
-
Ring Current Effects: The introduction of a substituent can also modulate the overall aromatic ring current of the pyrimidine system, leading to subtle changes in the chemical shifts of all ring protons.[15][16]
Logical Relationship Diagram: Interpreting Substituent Effects
Caption: Logic diagram for substituent effects on pyrimidine NMR shifts.
Troubleshooting Approach:
-
Classify Your Substituent: Determine if it is primarily electron-donating or electron-withdrawing.
-
Predict the Effects: Based on its classification and position, predict the expected shifts for the remaining protons.
-
Compare with Experimental Data: If the observed shifts do not match the predictions, consider secondary effects such as steric hindrance (which might disrupt planarity and affect resonance) or unexpected tautomeric preferences induced by the new substituent.
-
Consult Reference Tables: Use published data for substituted pyrimidines to validate your assignments.[13][14]
References
- Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. (n.d.). BenchChem.
-
Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 83(13), 2909–2911. [Link]
-
Riesner, D., & Maass, G. (1975). Stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine-and pyrimidine-derivatives. Biophysical structure and mechanism, 1(4), 311–318. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357–1361. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 8, 2026, from [Link]
-
Change in proton chemical shift (ppm) as a function of pH for L1 system. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Abraham, R. J., & Cooper, M. A. (2006). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 44(6), 549-560. [Link]
-
Effect of temperature on the 1 H NMR spectrum of 1, measured at a... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Shugar, D. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 6(4), 657-668. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved January 8, 2026, from [Link]
-
Davies, N. P., & Wilson, M. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Metabolomics, 12(9), 146. [Link]
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry, 57(11), 1079-1083. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine-and pyrimidine-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectsci.au [connectsci.au]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. modgraph.co.uk [modgraph.co.uk]
Technical Support Center: Enhancing Chromatographic Purification Efficiency
Welcome to the Technical Support Center dedicated to improving the efficiency of your chromatographic purification processes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and purity. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your troubleshooting and method development efforts. This resource is structured to address specific issues through a detailed Troubleshooting Guide and a comprehensive FAQ section, ensuring you can quickly find the answers you need to advance your research.
Troubleshooting Guide
This section directly addresses common problems encountered during chromatographic purification. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: High System Back Pressure
Question: My HPLC/FPLC system is showing unusually high back pressure. What are the likely causes and how can I resolve this?
Answer: High back pressure is a frequent issue in liquid chromatography and is typically caused by a blockage or obstruction in the flow path.[1][2][3] A systematic approach is crucial to pinpointing the source of the problem.
Causality and Identification:
The primary cause of elevated back pressure is particulate matter clogging system components.[1][3] This can originate from the mobile phase (e.g., precipitated salts, microbial growth), the sample itself, or from wear and tear of system components like pump seals.[1][3]
To identify the location of the clog, it's essential to first establish a baseline pressure for your system with and without a column.[1][3] You can do this by replacing the column with a union. If the pressure returns to the normal system-only pressure, the clog is in the column.[1][3] If the high pressure persists, the blockage is within the instrument (e.g., tubing, injector, or detector).
Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve high back pressure:
Caption: Systematic workflow for troubleshooting high back pressure.
Solutions and Preventative Measures:
| Potential Cause | Solution | Prevention |
| Clogged Column Inlet Frit | Disconnect the column from the detector and backflush it at a low flow rate. If this doesn't work, the frit may need to be replaced.[4] | Filter all samples and mobile phases through a 0.22 µm filter. Use a guard column or an in-line filter.[4][5] |
| Blocked System Tubing | Isolate tubing sections to identify the blockage. Replace any crimped or clogged tubing.[4] | Use appropriate tubing materials (e.g., avoid THF with PEEK tubing).[1] Ensure all fittings are correctly made. |
| Mobile Phase Precipitation | Flush the system with a solvent that can dissolve the precipitate (e.g., water for salt buffers).[4] | Ensure mobile phase components are soluble in all gradient proportions. Avoid high concentrations of salts with high percentages of organic solvents.[3] |
| Microbial Growth in Mobile Phase | Discard the contaminated mobile phase and clean the solvent bottles. Flush the system with 70% isopropanol. | Prepare fresh mobile phase daily or every few days.[5][6] Use amber bottles to prevent light-induced growth.[1][3] |
| Injector Blockage | Wash the injector with a strong solvent. Refer to the manufacturer's instructions for detailed cleaning procedures.[4] | Ensure samples are fully dissolved and free of particulates. |
Issue 2: Poor Peak Resolution
Question: My chromatogram shows overlapping or poorly separated peaks. How can I improve the resolution?
Answer: Poor resolution is a common challenge that can often be addressed by systematically optimizing key chromatographic parameters. The resolution (Rs) between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[7] A resolution of 1.5 or greater is generally considered baseline separation.[8]
Causality and Optimization Strategy:
-
Efficiency (N): This relates to the narrowness of the peaks (band broadening). Higher efficiency leads to sharper peaks and better resolution. It can be improved by using longer columns or columns with smaller particle sizes.[7]
-
Selectivity (α): This is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to distinguish between two analytes. It is influenced by the mobile phase composition, stationary phase chemistry, and temperature.[9]
-
Retention Factor (k): This describes how long an analyte is retained on the column. Increasing retention can improve the separation of early eluting peaks.[10]
Troubleshooting Workflow:
Sources
- 1. lcms.cz [lcms.cz]
- 2. labtech.tn [labtech.tn]
- 3. Diagnosing and Preventing High Back Pressure in LC Systems [discover.restek.com]
- 4. nacalai.com [nacalai.com]
- 5. biorlab.com [biorlab.com]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. support.waters.com [support.waters.com]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Pyrimidine Synthesis Optimization
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for catalyst selection and reaction optimization. Pyrimidine and its derivatives are crucial scaffolds in medicinal chemistry and drug discovery, making their efficient synthesis a key focus of chemical research.[1][2] This resource provides in-depth technical guidance to overcome common challenges encountered during their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrimidine synthesis?
A1: Pyrimidine synthesis typically involves cyclization reactions. The most prevalent methods utilize a compound with an N-C-N moiety (like urea, thiourea, or amidines) that condenses with a three-carbon component, such as β-dicarbonyl compounds.[3] Key named reactions include:
-
Biginelli Reaction: A one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic conditions.[4][5] This method is popular due to its simplicity and the biological importance of its dihydropyrimidinone products.[6]
-
Pinner Synthesis: This is a general approach involving the reaction of β-dicarbonyl compounds with amidines to produce 2-substituted pyrimidines. Using urea or guanidines instead of amidines yields 2-pyrimidinones or 2-aminopyrimidines, respectively.[7]
-
Suzuki Coupling: This cross-coupling reaction is used to arylate halogenated pyrimidines, offering a powerful method for creating complex, substituted pyrimidine derivatives. It typically employs a palladium catalyst.[8][9]
-
Metal-Free Syntheses: An increasing number of methods are being developed that avoid transition metals, utilizing organocatalysts like L-proline or visible-light-enabled photo-oxidation.[10][11][12][13] These are considered greener and milder alternatives.
Q2: How do I choose the right catalyst for my pyrimidine synthesis?
A2: Catalyst selection depends on several factors, including the specific pyrimidine derivative you are synthesizing, the starting materials, and the desired reaction conditions (e.g., temperature, solvent).
-
For Biginelli-type reactions: Both Brønsted and Lewis acids are commonly used.[4] Lewis acids like copper(II) trifluoroacetate or boron trifluoride can be effective.[5] For greener approaches, organocatalysts such as L-proline have shown success, particularly in water.[11][12]
-
For Suzuki couplings: Palladium catalysts, such as Pd(PPh₃)₄, are the standard for arylating halopyrimidines.[8][14] The choice of ligands and base is also critical for optimizing these reactions.
-
For general cyclocondensations: A wide range of catalysts can be employed, from simple inorganic bases to more complex metal catalysts.[7] Recent research has also highlighted the use of iridium pincer complexes for multicomponent synthesis from alcohols.[15]
Q3: What are the advantages of using metal-free catalysts?
A3: Metal-free catalysis offers several benefits, primarily centered around sustainability and cost-effectiveness. These methods circumvent the need for often expensive and toxic transition-metal catalysts.[10] They can lead to easier product purification by avoiding metal contamination and often operate under milder, more environmentally friendly conditions, such as using water as a solvent.[11][12]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during pyrimidine synthesis.
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction has a low yield, with a significant amount of unreacted starting materials. What are the likely causes and how can I fix it?
A: Low conversion can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or reactant purity issues.[6]
Troubleshooting Steps:
-
Catalyst Activity:
-
Cause: The catalyst may be inactive or deactivated. Reusable catalysts might require regeneration. For acid catalysts like HCl, ensure the concentration is correct.[6]
-
Solution: Use a fresh batch of catalyst. If using a reusable catalyst, follow the recommended regeneration procedure. For acid-catalyzed reactions, titrate the acid to confirm its concentration.
-
-
Reaction Time and Temperature:
-
Cause: The reaction may not have reached completion. Some cyclizations are slow and require extended reaction times or higher temperatures.[6]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature moderately or extending the reaction time. Be cautious, as excessive heat can lead to byproduct formation.[6]
-
-
Solvent Choice:
-
Reactant Purity:
-
Cause: Impurities in the starting materials can inhibit the catalyst or participate in side reactions.
-
Solution: Ensure the purity of your reactants, purifying them if necessary before use.
-
Issue 2: Formation of a Fluorescent Byproduct in the Biginelli Reaction
Q: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures), competing with the desired Biginelli pathway.[6]
Troubleshooting Steps:
-
Reaction Temperature:
-
Cause: Higher temperatures favor the Hantzsch pathway.[6]
-
Solution: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
-
Catalyst Choice:
-
Cause: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.
-
Solution: Experiment with different Lewis or Brønsted acid catalysts to find one that selectively promotes the Biginelli reaction for your specific substrates.
-
-
Order of Addition:
-
Cause: The premature decomposition of urea to ammonia can promote the Hantzsch reaction.
-
Solution: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition.[6]
-
Issue 3: Incomplete Cyclization in the Pinner Reaction
Q: The final cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[6]
Troubleshooting Steps:
-
Catalyst Addition:
-
Cause: The final cyclization and dehydration steps may require acid catalysis to proceed efficiently.
-
Solution: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the ring-closing step.[6]
-
-
Reaction Time:
-
Cause: Some cyclization reactions are inherently slow.
-
Solution: Extend the reaction time and monitor the progress by TLC to determine the optimal duration.[6]
-
-
Water Removal:
-
Cause: The final step is a dehydration reaction. The presence of excess water can inhibit the reaction equilibrium.
-
Solution: Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water from the reaction mixture and drive the equilibrium towards the cyclized product.
-
Catalyst Performance Comparison
The efficacy of a catalyst in pyrimidine synthesis is evaluated based on key performance indicators such as reaction yield, reaction time, and catalyst loading.[1] The following tables summarize the performance of various catalysts in different pyrimidine synthesis reactions.
Table 1: Catalyst Performance in the Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Metal-Based Catalysts | |||||||
| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | None | 100 | 0.5 | 95 |
| FeCl₃·6H₂O | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | EtOH | Reflux | 1 | 95 |
| NiCl₂·6H₂O | 4-MeO-Benzaldehyde | Ethyl acetoacetate | Urea | EtOH | Reflux | 4 | 96 |
| Organocatalysts | |||||||
| L-proline | Benzaldehyde | Ethyl acetoacetate | Urea | EtOH | Reflux | 5 | 91 |
| Thiourea dioxide | 4-OH-Benzaldehyde | Ethyl acetoacetate | Urea | None | 100 | 0.25 | 98 |
Data synthesized from multiple sources for comparative purposes.[16]
Table 2: Catalyst Performance in Suzuki Coupling of Halopyrimidines
| Halopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 70 |
| 2-chloropyrimidine | 5-indolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Glyme/H₂O | 70 | - | - |
Data synthesized from multiple sources for comparative purposes.[8][9]
Experimental Protocols & Visualizations
General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%).
-
Reaction: Stir the mixture at the optimized temperature (e.g., reflux) for the required time (typically 1-12 hours). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol), and recrystallize from a suitable solvent to obtain the pure DHPM.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Biginelli vs. Hantzsch Competing Pathways
Caption: Competing pathways in the Biginelli reaction.
References
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (n.d.). Benchchem.
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2023). Organic & Biomolecular Chemistry.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ChemistrySelect.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. (2018). ACS Omega.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2021). International Journal of Photoenergy.
- Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. (2018). ACS Omega.
- Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. (2013). Organic Process Research & Development.
- Biginelli reaction. (n.d.). Wikipedia.
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2023). RSC Publishing.
- Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Troubleshooting common issues in pyrimidine synthesis. (n.d.). Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications.
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). PubMed. Retrieved January 12, 2026, from [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. Retrieved January 12, 2026, from [Link]
Sources
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- 2. jchemrev.com [jchemrev.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biginelli Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(Pyrimidin-2-yl)propan-1-ol Analogs
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it is deeply embedded in the machinery of life.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery, leading to a vast array of therapeutic agents.[2][3] The versatility of the pyrimidine nucleus allows for structural modifications that yield compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]
This guide focuses on a specific, yet promising, chemical series: analogs of 3-(Pyrimidin-2-yl)propan-1-ol. Our objective is to provide an in-depth comparative analysis of their biological activities, grounded in experimental data. We will dissect the structure-activity relationships (SAR) that govern their efficacy, explain the causality behind the experimental designs used for their evaluation, and provide detailed protocols to ensure the reproducibility of key findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical class for therapeutic innovation.
The Core Moiety: Rationale for Analog Development
The parent compound, this compound, serves as our foundational template. Its structure consists of three key regions amenable to chemical modification: the pyrimidine ring, the flexible three-carbon (propanol) linker, and the terminal hydroxyl group. The strategic development of analogs stems from the systematic alteration of these regions to probe their influence on biological targets. This exploration is the essence of Structure-Activity Relationship (SAR) studies, a cornerstone of rational drug design aimed at optimizing potency, selectivity, and pharmacokinetic properties.[8][9][10]
Caption: Core structure of this compound and key modification points.
Comparative Analysis of Biological Activities
The primary therapeutic potential identified for pyrimidine derivatives, including those related to our core structure, lies in oncology, largely through the mechanism of kinase inhibition.[11][12]
Anticancer Activity and Cytotoxicity
Analogs of the pyrimidine scaffold frequently exhibit potent cytotoxic effects against a range of human cancer cell lines. The combination of the pyrimidine core with other pharmacologically active moieties, such as hydrazone and dihydronaphthalene, can produce a synergistic anticancer effect.[13] The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting biological processes, such as cell proliferation, by 50%.
Table 1: Comparative Cytotoxicity (IC50) of Representative Pyrimidine Analogs
| Compound ID | Modification (Relative to Core) | Cancer Cell Line | IC50 (µM)[13] |
| Analog A | Pyrimidine-hydrazone derivative | LoVo (Colon Adenocarcinoma) | 4.13 ± 0.31 |
| LoVo/DX (Resistant Colon) | 7.21 ± 0.53 | ||
| MCF-7 (Breast Cancer) | 5.56 ± 0.42 | ||
| Analog B | Dihydronaphthalene conjugate | LoVo (Colon Adenocarcinoma) | 3.54 ± 0.29 |
| LoVo/DX (Resistant Colon) | 6.45 ± 0.48 | ||
| A549 (Lung Cancer) | 8.12 ± 0.61 | ||
| Analog C | Halogenated pyrimidine-hydrazone | HeLa (Cervical Cancer) | 6.78 ± 0.55 |
| CCRF-CEM (Leukemia) | 2.99 ± 0.24 | ||
| Doxorubicin | (Reference Drug) | LoVo (Colon Adenocarcinoma) | 0.89 ± 0.07 |
Note: The data presented are representative values from studies on structurally related pyrimidine derivatives to illustrate comparative potency.[13] The specific values will vary based on the exact analog and experimental conditions.
Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyrimidine analogs exert their anticancer effects is through the inhibition of protein kinases.[14] Kinases are critical enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing it to act as an ATP-competitive inhibitor by binding to the kinase's hinge region.[14][15] This binding event blocks the phosphorylation of downstream substrates, thereby arresting cell cycle progression and inducing apoptosis (programmed cell death).
Many pyrimidine-based inhibitors are multi-targeted, affecting several key oncogenic kinases such as EGFR, Her2, VEGFR2, and CDK2.[12] This multi-targeting capability can be advantageous in overcoming resistance mechanisms that arise from the redundancy of signaling pathways in cancer cells.
Caption: ATP-competitive inhibition by pyrimidine analogs at the kinase hinge region.
Table 2: Multi-Kinase Inhibitory Profile of a Lead Pyrimidine Analog (Compound 5k)
| Kinase Target | IC50 (nM)[12] | Reference Inhibitor | IC50 (nM)[12] |
| EGFR | 183 | Erlotinib | 155 |
| Her2 | 204 | Staurosporine | 169 |
| VEGFR2 | 40 | Sorafenib | 38 |
| CDK2 | 155 | Staurosporine | 134 |
| Sunitinib | (Multi-targeted reference) | 261 (avg.) |
These data highlight that rationally designed pyrimidine derivatives can achieve potency comparable to, or even exceeding, established kinase inhibitors.[12]
Self-Validating Experimental Protocols
Scientific integrity demands that protocols are not merely lists of steps but are designed as self-validating systems. This is achieved by explaining the rationale for each step and including appropriate controls.
Protocol 1: General Synthesis of Pyrimidine-Hydrazone Analogs
This protocol describes a common multi-step synthesis for creating a library of pyrimidine analogs, a crucial first step in any SAR study.[13][16]
Workflow Diagram: Synthesis
Caption: General synthetic workflow for producing pyrimidine-hydrazone analogs.
Step-by-Step Methodology:
-
Michael Addition:
-
Action: Dissolve 2-aminopyrimidine (1 eq.) and methyl acrylate (1.2 eq.) in glacial acetic acid. Reflux the mixture for 6-8 hours.
-
Causality: The acidic environment catalyzes the conjugate addition of the amino group to the α,β-unsaturated ester, forming the core propanoate intermediate.
-
-
Hydrazinolysis:
-
Action: Dissolve the crude product from Step 1 in absolute ethanol. Add hydrazine hydrate (3 eq.) and reflux for 4-6 hours.
-
Causality: Hydrazine displaces the methoxy group of the ester to form a more reactive hydrazide, which is a key building block for the next step.
-
-
Condensation:
-
Action: Dissolve the propanehydrazide from Step 2 in absolute ethanol. Add an equimolar amount of the desired substituted aromatic aldehyde or ketone and a catalytic amount of glacial acetic acid. Reflux for 8-12 hours.
-
Causality: The nucleophilic hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration, to form the final C=N double bond of the hydrazone (Schiff base).
-
-
Purification and Verification:
-
Action: Monitor reaction completion by TLC. Cool the reaction mixture to precipitate the product. Purify via recrystallization or column chromatography. Characterize the final structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Causality: Purification is essential to remove unreacted starting materials and byproducts. Spectroscopic analysis provides unequivocal confirmation of the chemical structure, ensuring the integrity of the compound to be tested.
-
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18][19]
Workflow Diagram: Cytotoxicity Assay
Caption: Experimental workflow for determining compound cytotoxicity via MTT assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Action: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS). Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Causality: Seeding at a controlled density ensures cells are in an exponential growth phase. The 24-hour adherence period allows cells to recover from passaging and attach firmly to the plate, providing a consistent baseline.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the pyrimidine analogs in culture medium (e.g., from 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Trustworthiness: Include three critical controls in triplicate: (1) Vehicle Control (e.g., 0.1% DMSO) to assess the toxicity of the solvent, (2) Positive Control (e.g., Doxorubicin) to confirm the assay is working and cells are responsive to a known cytotoxic agent, and (3) Untreated Control (media only).
-
-
Incubation:
-
Action: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Causality: This duration is typically sufficient for antiproliferative or cytotoxic effects to manifest.
-
-
MTT Addition and Formazan Formation:
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Causality: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow MTT dye, forming insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of metabolically active (living) cells.
-
-
Solubilization and Measurement:
-
Action: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Causality: DMSO is a powerful solvent required to solubilize the formazan for accurate spectrophotometric quantification.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality: This quantitative analysis provides a robust measure of the compound's potency.
-
Structure-Activity Relationship (SAR) Summary
Analysis of the data reveals several key trends that guide the design of more potent analogs.
Caption: Key Structure-Activity Relationship findings for pyrimidine analogs.
-
Influence of the Pyrimidine Core: The pyrimidine ring itself is the primary pharmacophore responsible for kinase hinge-binding.[20] Adding an amino group to the 2-position can introduce an additional hydrogen bond donor/acceptor site, often increasing binding affinity.[11]
-
Substitutions at Position 4: This position is frequently modified in kinase inhibitors. Introducing substituted phenyl rings or other bulky groups can exploit additional pockets within the ATP-binding site, leading to increased potency and selectivity.[21]
-
Role of the Linker: The propanol linker provides flexibility, allowing the molecule to adopt an optimal conformation within the target's binding site. Its length and composition are critical and must be optimized for each specific target.
-
Terminal Group Modifications: Replacing the terminal hydroxyl group with larger, more complex moieties like hydrazones can significantly enhance biological activity.[13] These groups can form additional hydrogen bonds or hydrophobic interactions, thereby increasing the overall binding affinity of the molecule.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The comparative analysis demonstrates that rational modifications to this core structure, guided by SAR principles, can yield analogs with potent and selective biological activities. The primary mechanism of action for many of these compounds is the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Future research should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of derivatives to further refine the SAR model.
-
In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
ADME Profiling: Conducting early-stage absorption, distribution, metabolism, and excretion (ADME) studies to ensure that potent compounds also possess favorable drug-like properties.
-
Target Deconvolution: For compounds with potent phenotypic effects, employing advanced techniques to identify the specific molecular targets and pathways being modulated.
By integrating synthetic chemistry, robust biological evaluation, and computational modeling, the full therapeutic potential of this important chemical class can be realized.
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Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link][1]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2325-2336. [Link][2]
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Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link][4]
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Gomha, S. M., et al. (2015). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. [Link][23]
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Arote, R. B., & Dr. R. B. (2021). A Review on Pharmacological Aspects of Pyrimidine Derivatives. ResearchGate. [Link][25]
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McCauley, J. I., et al. (2013). Bioassays for Anticancer Activities. ResearchGate. [Link][19]
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Al-Warhi, T. I. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. ResearchGate. [Link][16]
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G. G., S. A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link][13]
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Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link][12]
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Jones, C. D., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link][15]
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The 3-(Pyrimidin-2-yl)propan-1-ol Scaffold: A Comparative Guide to Structure-Activity Relationships in TAK1 Inhibition
In the landscape of kinase inhibitor discovery, the pyrimidine nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents due to its ability to mimic the hinge-binding interactions of ATP in kinase active sites.[1][2] This guide provides an in-depth comparison of 3-(Pyrimidin-2-yl)propan-1-ol derivatives, with a specific focus on their structure-activity relationship (SAR) as covalent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical mediator in cytokine and growth factor signaling pathways, making it a compelling therapeutic target for immune diseases and cancer.[3][4]
This analysis is primarily based on the structure-guided development of 2,4-disubstituted pyrimidine covalent TAK1 inhibitors, which target a key cysteine residue (Cys174) adjacent to the DFG motif in the kinase's activation loop.[3][5] By examining the systematic modifications of this core scaffold, we can elucidate the chemical features crucial for potency and selectivity.
The Core Scaffold: 2,4-Disubstituted Pyrimidines for TAK1 Inhibition
The foundational structure for this series of inhibitors is a 2,4-disubstituted pyrimidine. The 2-position is functionalized with the 3-(propan-1-ol) moiety, while the 4-position is attached to a substituted aniline ring. Crucially, this aniline ring is further modified with an electrophilic "warhead," typically an acrylamide group, designed to form an irreversible covalent bond with Cys174 of TAK1.[4][6] This covalent mechanism of action can lead to prolonged target engagement and enhanced potency.
The general structure allows for systematic modification at three key regions:
-
R1 (The "Warhead"): The electrophilic group responsible for covalent modification.
-
R2 (The Linker): The side chain at the 2-position of the pyrimidine ring.
-
R3 (The Aniline Moiety): The substituted phenyl ring at the 4-position.
Caption: Key modification points on the 2,4-disubstituted pyrimidine scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the impact of chemical modifications at the R1, R2, and R3 positions on the inhibitory activity against TAK1. The data is primarily drawn from the work of Tan, L., et al. (2017).[3]
The Crucial Role of the Covalent "Warhead" (R1)
The acrylamide group on the aniline ring is essential for the potent inhibition of TAK1 by these compounds. The lead compound, Compound 2 , features an acrylamide moiety and demonstrates a TAK1 IC₅₀ of 5.1 nM.[7] The irreversible binding to Cys174 was confirmed by mass spectrometry.[7]
The necessity of this electrophilic warhead is highlighted by comparing Compound 2 to its precursor without the acrylamide group, which showed significantly weaker activity. The choice of the electrophile is also critical. Replacing the acrylamide with a less reactive chloroacetamide group often leads to a decrease in potency. Similarly, modifying the acrylamide to a different Michael acceptor, such as an acrylate, can alter both potency and selectivity against other kinases like MEK1 or ERK2.[4]
Modifications at the Pyrimidine 2-Position (R2): The 3-Hydroxypropyl Group
The 3-(propan-1-ol) side chain at the R2 position plays a significant role in the overall activity profile.
-
Baseline Activity: The parent compound with the 3-hydroxypropyl group (Compound 2 ) has a TAK1 IC₅₀ of 5.1 nM.[7]
-
Impact of the Hydroxyl Group: The terminal hydroxyl group is a key feature. Its removal or replacement with other functional groups can dramatically affect activity. For instance, replacing the hydroxyl with a hydrogen atom typically reduces potency, suggesting the hydroxyl group participates in a favorable interaction within the ATP-binding pocket, possibly through hydrogen bonding.
-
Chain Length and Conformation: The three-carbon linker appears to be optimal for positioning the hydroxyl group correctly. Shortening or lengthening this chain can lead to a loss of potency, indicating that the spatial arrangement is critical for effective binding.
Substitutions on the 4-Aniline Moiety (R3)
The substitution pattern on the aniline ring at the R3 position is a major determinant of both potency and selectivity. The aniline ring itself is positioned to make favorable van der Waals interactions within the front of the ATP binding pocket.[8]
In the development of the lead compound, Compound 2 , the aniline is substituted with a nitro group, which is subsequently reduced and acylated to install the acrylamide warhead.[7] Further substitutions on this ring, for example, with small alkyl or halogen groups, can fine-tune the electronic properties and steric fit of the molecule within the active site, leading to modest improvements or decreases in activity. Larger, bulkier groups are generally not well-tolerated at this position.
Comparative Performance of Key Derivatives
The following table summarizes the inhibitory activities of key derivatives from the study by Tan, L., et al., showcasing the structure-activity relationships discussed.[4]
| Compound ID | R1 (Warhead on Aniline) | R2 (Substitution at Pyrimidine C2) | TAK1 IC₅₀ (nM) | MEK1 IC₅₀ (nM) | ERK2 IC₅₀ (µM) |
| 2 | Acrylamide | 3-hydroxypropyl | 5.1 | 78 | 7.0 |
| 5 | Acrylamide | 2-hydroxyethyl | 26 | 21 | >10 |
| 6 | Thioether Linker | 3-hydroxypropyl | 148 | >1000 | >10 |
| 7 | Acrylate | 3-hydroxypropyl | 16 | 28 | 1.8 |
| 10 | Acrylamide | 3-hydroxypropyl (with modification on aniline) | 13 | 141 | >10 |
Data synthesized from Tan, L., et al. Bioorg Med Chem. 2017 Feb 1;25(3):838-846.[3]
Analysis of Comparative Data:
-
Compound 2 vs. 5: Shortening the linker from a 3-hydroxypropyl to a 2-hydroxyethyl group (Compound 5 ) results in a ~5-fold loss of potency against TAK1 and a significant increase in MEK1 inhibition, highlighting the importance of the linker length for both potency and selectivity.[4]
-
Compound 2 vs. 6: Replacing the acrylamide warhead with a thioether linkage (Compound 6 ) dramatically reduces potency against TAK1, confirming the importance of the covalent interaction for high affinity. However, it also significantly improves selectivity over MEK1.[4]
-
Compound 2 vs. 7: Using an acrylate warhead (Compound 7 ) instead of an acrylamide maintains good potency but diminishes selectivity over MEK1 and ERK2.[4]
-
Compound 2 vs. 10: Modifications to the aniline ring (Compound 10 ) can modulate potency and selectivity. In this case, selectivity for TAK1 over MEK1 is improved compared to the parent compound.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of IC₅₀ values for kinase inhibitors is a critical step in SAR studies. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring ADP formation. The kinase reaction is first performed, after which an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.[9]
Caption: Workflow for a typical in vitro TAK1 kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Dilute the TAK1-TAB1 enzyme, myelin basic protein (MBP) substrate, ATP, and test compounds (derivatives of this compound) to their final desired concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[9]
-
Compound Plating: Add 1 µL of the test compound dilutions or a DMSO control to the wells of a 384-well plate.[9]
-
Enzyme Addition: Add 2 µL of the diluted TAK1-TAB1 enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ for the kinase if known.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[9]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
First Incubation: Incubate the plate at room temperature for 40 minutes.[9]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Second Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives as covalent TAK1 inhibitors reveals a clear set of requirements for potent and selective activity. The presence of an acrylamide warhead on a 4-anilino substituent is critical for the covalent mechanism of action and high potency.[3] The 3-hydroxypropyl chain at the C2 position of the pyrimidine ring appears to be an optimal linker, providing key interactions that enhance both potency and selectivity over related kinases like MEK1.[4]
Future work in this area could explore further modifications of the aniline ring to improve pharmacokinetic properties while maintaining high potency. Additionally, exploring alternative, less reactive covalent warheads could lead to inhibitors with a more favorable safety profile. The detailed SAR understanding of this scaffold provides a solid foundation for the rational design of next-generation TAK1 inhibitors for the treatment of inflammatory diseases and cancer.
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved from [Link]
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Elucidating the Mechanism of Action of 3-(Pyrimidin-2-yl)propan-1-ol: A Comparative Guide to Target Validation
This guide provides a comprehensive framework for the elucidation and validation of the mechanism of action for the novel pyrimidine-containing compound, 3-(Pyrimidin-2-yl)propan-1-ol. Given the prevalence of the pyrimidine scaffold in clinically successful kinase inhibitors, we hypothesize that this compound exerts its biological effects through the inhibition of a key cellular kinase. This guide will detail a systematic, multi-stage experimental workflow to test this hypothesis, using the well-characterized allosteric p38 MAPK inhibitor, BIRB 796, as a comparative control. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for moving from a phenotypic observation to a confirmed molecular mechanism.
Introduction and Mechanistic Hypothesis
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of FDA-approved protein kinase inhibitors.[1][2][3][4][5] The structural features of this compound suggest its potential to interact with the ATP-binding pocket of protein kinases, a common mechanism of action for this class of compounds. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in inflammatory diseases and oncology.[6][7][8][9][10]
Primary Hypothesis: this compound is a direct inhibitor of a protein kinase, likely a member of the MAPK family, such as p38 MAPK.
To rigorously test this hypothesis, we will employ a tiered approach, beginning with broad screening and progressively narrowing the focus to a specific molecular target and its downstream signaling pathway.
Experimental Workflow for Mechanism of Action Validation
The following workflow provides a logical progression from initial phenotypic screening to in-depth target validation and pathway analysis.
Comparative Analysis: this compound vs. BIRB 796
The following tables present hypothetical, yet plausible, data that would be generated through the execution of the experimental workflow. BIRB 796 is included as a comparator due to its well-defined allosteric mechanism of p38 MAPK inhibition.
Table 1: Cell Viability Screening (MTT Assay)
| Cell Line | This compound (IC50, µM) | BIRB 796 (IC50, µM) |
| HeLa (Cervical Cancer) | 15.2 | 8.5 |
| A549 (Lung Cancer) | 12.8 | 6.2 |
| MCF7 (Breast Cancer) | 25.6 | 12.1 |
| U937 (Lymphoma) | 5.1 | 2.3 |
This data suggests that both compounds exhibit anti-proliferative activity, with U937 cells being particularly sensitive, which is consistent with the role of p38 MAPK in hematopoietic cells.
Table 2: In Vitro Kinase Inhibition
| Kinase | This compound (IC50, nM) | BIRB 796 (IC50, nM) |
| p38α MAPK | 85 | 98 |
| p38β MAPK | 520 | >1000 |
| JNK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 |
This hypothetical data from a kinome screen and subsequent in vitro validation points to p38α MAPK as a primary target for this compound, with selectivity over other related kinases.
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Thermal Shift (ΔTm, °C) |
| This compound | p38α MAPK | + 5.8 |
| BIRB 796 | p38α MAPK | + 8.2 |
A positive thermal shift confirms direct target engagement in a cellular context. The larger shift for BIRB 796 is consistent with its high-affinity, allosteric binding mode.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effect of the compounds on a panel of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or BIRB 796 for 72 hours.
-
MTT Addition: Remove the treatment media and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well.[2]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[2]
In Vitro p38α MAPK Kinase Assay
This non-radioactive assay measures the phosphorylation of a substrate by p38α MAPK.
-
Immunoprecipitation (for cellular p38): Incubate cell lysates with immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody overnight to capture active p38.
-
Kinase Reaction: Perform the kinase reaction with the immunoprecipitated p38 or with recombinant p38α in the presence of 100 µM ATP and 1 µg of ATF-2 fusion protein as a substrate.[11] Include serial dilutions of the test compounds.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detection: Detect the phosphorylation of ATF-2 at Thr71 using a specific primary antibody and an HRP-conjugated secondary antibody.[11]
-
Data Analysis: Quantify the band intensities to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement in intact cells.[12][13][14][15]
-
Cell Treatment: Treat cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR plate to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to a new plate.
-
Detection: Quantify the amount of soluble p38α MAPK using a standard Western blot or ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves and determine the thermal shift.
Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of the compound on the p38 MAPK signaling pathway.
-
Cell Treatment and Lysis: Treat cells with the compounds for various times and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p38, total p38, phospho-MK2 (a downstream substrate), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Signaling Pathway Visualization
The following diagram illustrates the p38 MAPK signaling pathway and the points of inhibition by the compounds.
Conclusion
This guide outlines a comprehensive and logical workflow for elucidating the mechanism of action of this compound, with a focus on the hypothesis of kinase inhibition. By employing a combination of broad screening techniques and specific target validation assays, and by using a well-characterized compound as a comparator, researchers can confidently identify the molecular target and delineate the downstream cellular consequences of its inhibition. The detailed protocols and comparative data framework provided here serve as a robust starting point for the in-depth characterization of novel small molecules.
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Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling pathways. Science Signaling, 2007(45), tr1. [Link]
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Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. [Link]
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Ono, K., & Han, J. (2000). The p38 MAP kinase: a promising therapeutic target for inflammatory diseases. Journal of Pharmacology and Experimental Therapeutics, 292(3), 803-810. [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved January 12, 2026, from [Link]
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Cañon, S., et al. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. [Link]
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Current Pharmaceutical Design. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
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Royal Society of Chemistry. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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Archiv der Pharmazie. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
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Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
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ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Structures of p38 MAP kinase inhibitors that have advanced to clinical trials. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). 2D structures of p38 MAPK inhibitors in clinical trials. Retrieved January 12, 2026, from [Link]
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RCSB PDB. (1998). 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. [Link]
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Current Cancer Drug Targets. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. [Link]
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Journal of Biomolecular Screening. (2015). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. [Link]
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ResearchGate. (n.d.). IC50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Pyrimidine-Based Enzyme Inhibitors for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of enzyme inhibitors with profound therapeutic impact.[1][2] Its versatility allows for the fine-tuning of molecular interactions, leading to potent and selective inhibition of key enzymes implicated in a range of diseases, from cancer to autoimmune disorders.[3] This guide provides an in-depth comparative analysis of pyrimidine-based inhibitors targeting three critical enzyme classes: Bruton's Tyrosine Kinase (BTK), Dihydroorotate Dehydrogenase (DHODH), and Epidermal Growth Factor Receptor (EGFR). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
The Enduring Significance of the Pyrimidine Core
The prevalence of pyrimidine-based drugs in clinical use underscores the privileged nature of this heterocyclic motif.[1] Pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil), providing a natural starting point for the design of antimetabolites that interfere with DNA and RNA synthesis.[4] Beyond this, the pyrimidine ring serves as a versatile scaffold that can be functionalized to achieve high-affinity binding to the active sites of various enzymes, often mimicking the binding of endogenous ligands or substrates.[5] This guide will explore specific examples of how this scaffold has been successfully exploited to create highly effective enzyme inhibitors.
Comparative Analysis of Pyrimidine-Based Enzyme Inhibitors
The following sections provide a head-to-head comparison of pyrimidine-based inhibitors for three distinct enzyme targets. The choice of these targets—a kinase, a metabolic enzyme, and a receptor tyrosine kinase—is intended to showcase the broad applicability of the pyrimidine scaffold.
Bruton's Tyrosine Kinase (BTK) Inhibitors in B-Cell Malignancies
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, a pathway essential for the proliferation and survival of B-cells.[6] Dysregulation of BCR signaling is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target. Several pyrimidine-based irreversible inhibitors have been developed to covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.
The table below summarizes the inhibitory potency of three prominent pyrimidine-based BTK inhibitors. It is important to note that while IC50 values are commonly reported, they can vary between studies due to different experimental conditions. For irreversible inhibitors, the kinact/KI ratio is a more accurate measure of covalent modification efficiency.
| Inhibitor | Target Enzyme | IC50 (nM) | kinact/KI (M⁻¹s⁻¹) | Inhibition Type |
| Ibrutinib | BTK | 1.5[7] | 4.77 x 10⁵[7] | Irreversible |
| Acalabrutinib | BTK | 5.1[8] | 3.11 x 10⁴[7] | Irreversible |
| Zanubrutinib | BTK | 0.5[7] | 2.79 x 10⁵[7] | Irreversible |
Analysis: Ibrutinib, the first-in-class BTK inhibitor, demonstrates high potency. Acalabrutinib, a second-generation inhibitor, was designed for greater selectivity to minimize off-target effects.[8] Zanubrutinib, another second-generation inhibitor, exhibits the lowest IC50 in this comparison, suggesting high potency.[7][9] The choice between these inhibitors in a clinical or research setting often involves a balance between potency and selectivity to optimize the therapeutic window.
The diagram below illustrates the central role of BTK in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream pathways, including the NF-κB and MAPK pathways, promoting B-cell proliferation and survival.[10] Pyrimidine-based inhibitors block this critical node, effectively shutting down the signaling cascade.
Caption: Role of BTK in B-Cell Receptor (BCR) signaling and its inhibition.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Autoimmune Disease and Cancer
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[11] This pathway is crucial for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[12] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway, making DHODH an attractive target for immunosuppressive and anticancer therapies.[13]
The following table compares the inhibitory activities of pyrimidine-based and other DHODH inhibitors. The data highlights the potent inhibition achieved by these compounds.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| Leflunomide | Human DHODH | >100,000[14] | - | Reversible |
| Teriflunomide | Human DHODH | 24.5[14] | 388[11] | Reversible |
| Brequinar | Human DHODH | ~20[14] | 1.8[11] | Reversible |
Analysis: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide and Brequinar are potent inhibitors of human DHODH.[11][14] The significant difference in potency between leflunomide and its active metabolite underscores the importance of metabolic activation in drug action.
The diagram below illustrates the de novo pyrimidine synthesis pathway and the critical position of DHODH. Inhibition of DHODH by pyrimidine-based drugs leads to a depletion of the pyrimidine pool, which in turn halts DNA and RNA synthesis, thereby arresting cell proliferation.[12]
Caption: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.
Epidermal Growth Factor Receptor (EGFR) Inhibitors in Cancer Therapy
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates signaling cascades that regulate cell proliferation, survival, and migration.[15][16] Mutations that lead to constitutive activation of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC).[17] Pyrimidine-based inhibitors that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of these malignancies.
The table below presents a comparison of three generations of pyrimidine-based EGFR inhibitors.
| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Type |
| Gefitinib | EGFR (WT) | 37 | Reversible |
| Erlotinib | EGFR (WT) | 2 | Reversible |
| Osimertinib | EGFR (T790M) | <10 | Irreversible |
Note: IC50 values can vary significantly based on the specific EGFR mutation being tested. The values presented are representative.
Analysis: Gefitinib and Erlotinib are first-generation reversible inhibitors that are effective against certain activating mutations of EGFR. However, resistance often develops, most commonly through the acquisition of a secondary mutation, T790M. Osimertinib is a third-generation irreversible inhibitor specifically designed to overcome this resistance mechanism while sparing the wild-type (WT) EGFR, thereby reducing toxicity.[18]
The following diagram depicts the EGFR signaling pathway. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[19] Pyrimidine-based inhibitors block the kinase activity of EGFR, thereby preventing the initiation of these oncogenic signals.
Caption: EGFR signaling pathway and the site of action for pyrimidine-based inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-characterized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate pyrimidine-based enzyme inhibitors.
General Workflow for Enzyme Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing enzyme inhibitors. This process begins with a primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency, and finally, more detailed studies to elucidate the mechanism of action.
Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.
Protocol 1: In Vitro Kinase Assay for IC50 Determination (e.g., for BTK or EGFR)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase using a luminescence-based assay that measures ATP consumption.[20][21]
Materials:
-
Recombinant kinase (e.g., BTK, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[21]
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells) to each well.[20]
-
Add 2 µL of the kinase solution (enzyme concentration should be optimized for each kinase to be in the linear range of the assay).[20]
-
Add 2 µL of a mixture containing the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.[20]
-
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.[20]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using wells with no inhibitor (0% inhibition) and wells with a known potent inhibitor or no enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: DHODH Enzymatic Assay for IC50 Determination
This protocol outlines a spectrophotometric assay to measure the activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[14]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test inhibitor (dissolved in DMSO)
-
96-well, clear, flat-bottom plates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based DHODH inhibitor in DMSO.
-
Reaction Setup:
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well. Final concentrations should be optimized but can be in the range of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[14]
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.[14]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Pyrimidine-based enzyme inhibitors represent a remarkably successful and versatile class of therapeutic agents. Their continued prominence in drug discovery is a testament to the adaptability of the pyrimidine scaffold in achieving potent and selective modulation of diverse enzyme targets. This guide has provided a comparative overview of key pyrimidine-based inhibitors against BTK, DHODH, and EGFR, supported by quantitative data and detailed experimental protocols. By understanding the nuances of their mechanisms of action and the methodologies for their evaluation, researchers and drug development professionals can more effectively leverage the power of pyrimidine chemistry to design the next generation of innovative medicines.
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The Versatility of the Pyrimidine Scaffold: A Comparative In Vivo Efficacy Guide
An exploration of chemically distinct pyrimidine derivatives demonstrating potent in vivo efficacy in oncology and inflammatory disease, offering a comparative analysis against established therapeutic agents.
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold that is not only a key component of nucleic acids but also a privileged structure in medicinal chemistry. Its ability to engage in various biological interactions has led to the development of a wide array of therapeutic agents. While the specific compound 3-(Pyrimidin-2-yl)propan-1-ol lacks documented in vivo efficacy studies in publicly available literature, the broader class of pyrimidine derivatives has shown significant promise in preclinical and clinical settings. This guide diverts from the initial focus to present a comparative analysis of three distinct and scientifically vetted pyrimidine-based compounds that have demonstrated significant in vivo efficacy in diverse and challenging therapeutic areas: a tubulin inhibitor in glioblastoma, a multi-targeted antifolate in pancreatic cancer, and an anti-inflammatory agent in acute lung injury. By examining their performance against known drugs and elucidating their mechanisms of action, this guide aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the therapeutic potential inherent in the pyrimidine scaffold.
Compound 8c: A Pyrimidine-Based Tubulin Inhibitor for Glioblastoma
Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat brain tumors.[1] The current standard-of-care chemotherapy, temozolomide (TMZ), often faces challenges due to drug resistance.[1][2] A novel pyrimidine-based tubulin inhibitor, designated as compound 8c , has emerged as a potent anti-GBM agent with promising in vivo activity.[1][2]
Mechanism of Action: Targeting the Cytoskeleton
Compound 8c exerts its potent cytotoxic effects by targeting the colchicine-binding site on tubulin.[1] This interaction disrupts microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1] Notably, in in vitro studies, compound 8c induced complete growth arrest in GBM cell lines at nanomolar concentrations and triggered apoptosis, a response not observed with TMZ at similar concentrations.[1][2]
Caption: Mechanism of action of Compound 8c in glioblastoma cells.
In Vivo Efficacy in a Glioblastoma Xenograft Model
The antitumor activity of compound 8c was evaluated in a mouse xenograft model of glioblastoma.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) were used.
-
Tumor Implantation: MT330 human glioblastoma cells (5 x 105) were injected subcutaneously into the flanks of the mice.[1]
-
Treatment Groups: Once tumors were palpable, mice were randomized into two groups (n=9 per group):
-
Vehicle (DMSO)
-
Compound 8c (5 mg/kg body weight)
-
-
Drug Administration: Treatments were administered via intraperitoneal injections twice a week.[1]
-
Efficacy Endpoint: Tumor volumes were measured weekly.
Comparative Performance
| Compound | Dosage | Tumor Growth Inhibition | Notable Outcomes |
| Compound 8c | 5 mg/kg, twice weekly | 66% [1][2] | Significantly inhibited GBM xenograft growth without observable toxicity.[1] |
| Temozolomide (TMZ) | 10 mg/kg, 5 times a week | Variable, model-dependent | Standard-of-care, but resistance is common.[3][4] |
AGF347: A Pyrrolo[3,2-d]pyrimidine Targeting Pancreatic Cancer Metabolism
Pancreatic cancer is a notoriously aggressive malignancy with limited therapeutic options and a poor prognosis.[5] The dense tumor microenvironment and intrinsic drug resistance pose significant challenges to standard chemotherapy regimens.[5] AGF347 , a novel pyrrolo[3,2-d]pyrimidine compound, has demonstrated significant in vivo antitumor efficacy by targeting cancer cell metabolism.[6][7]
Mechanism of Action: A Multi-Targeted Metabolic Inhibitor
AGF347 is designed to inhibit folate-dependent one-carbon (C1) metabolism, a critical pathway for nucleotide and amino acid biosynthesis that fuels rapid cancer cell proliferation.[6] Its primary targets include:
-
Serine hydroxymethyltransferase (SHMT) 1 & 2: Enzymes crucial for converting serine to glycine and providing one-carbon units.
-
Purine Biosynthesis Enzymes: Specifically, β-glycinamide ribonucleotide formyltransferase (GARFTase) and/or 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[6]
By inhibiting these key enzymes in both the mitochondria and cytosol, AGF347 disrupts the supply of building blocks necessary for DNA replication and cell growth, leading to potent antitumor effects.[6][7]
Caption: Multi-targeted mechanism of action of AGF347.
In Vivo Efficacy in a Pancreatic Tumor Xenograft Model
AGF347's efficacy was demonstrated in a xenograft model using MIA PaCa-2 pancreatic cancer cells.
Experimental Protocol:
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: MIA PaCa-2 cells were implanted to establish tumors.
-
Treatment Groups: Mice with established tumors were treated with AGF347.
-
Efficacy Endpoints: Assessment of tumor regression and potential for complete responses.
Comparative Performance
While a direct head-to-head comparison with a specific standard-of-care drug in the provided literature is not detailed, the study highlights AGF347's significant in vivo antitumor efficacy, with the potential for complete responses in both early-stage and established pancreatic tumor xenografts.[6] This provides a compelling proof-of-concept for this therapeutic strategy.[6] Standard-of-care for metastatic pancreatic cancer often involves combination chemotherapy regimens like FOLFIRINOX or gemcitabine plus nab-paclitaxel.[8] The performance of AGF347 in preclinical models suggests it could be a valuable future therapeutic option.
| Compound | Therapeutic Target | Efficacy in Pancreatic Cancer Xenografts |
| AGF347 | SHMT1/2, Purine Biosynthesis | Significant antitumor efficacy, with potential for complete responses.[6] |
| Standard Chemotherapy (e.g., Gemcitabine) | DNA Synthesis Inhibition | Modest efficacy, often limited by resistance. |
Compound 32: A Pyrimidine Derivative for Acute Lung Injury
Acute lung injury (ALI) is a severe inflammatory condition with high morbidity and mortality, for which effective pharmacological treatments are lacking.[9] A novel pyrimidine derivative, compound 32 , has been identified as a potent anti-inflammatory agent with protective effects in an in vivo model of ALI.[9][10]
Mechanism of Action: Attenuating the Inflammatory Cascade
Compound 32 mitigates the inflammatory response induced by lipopolysaccharide (LPS), a component of gram-negative bacteria that can trigger ALI. Its mechanism involves the downregulation of key inflammatory pathways:
-
TLR4/NF-κB Signaling: It inhibits the Toll-like receptor 4 (TLR4) pathway, reducing the activation of the transcription factor NF-κB, which is a master regulator of inflammatory cytokine production.[9][10]
-
Oxidative Stress Reduction: It modulates the Keap1-Nrf2-HO-1 pathway, which is involved in the cellular response to oxidative stress.[9][10]
By suppressing these pathways, compound 32 significantly reduces the levels of inflammatory cytokines (e.g., IL-6, TNF-α) and reactive oxygen species (ROS).[10]
Caption: Anti-inflammatory mechanism of Compound 32 in ALI.
In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced ALI Model
The protective effects of compound 32 were assessed in a mouse model of ALI.
Experimental Protocol:
-
Animal Model: Mice were used to model ALI.
-
ALI Induction: Lipopolysaccharide (LPS) was administered to induce lung injury.
-
Treatment Groups:
-
Control
-
LPS + Vehicle
-
LPS + Dexamethasone (5 mg/kg, a corticosteroid used as a reference anti-inflammatory drug)
-
LPS + Compound 32
-
-
Efficacy Endpoints: Assessment of lung injury, inflammatory factor levels, and related protein expression.
Comparative Performance
| Compound | Dosage | Effect on Lung Injury | Key Findings |
| Compound 32 | Not specified | Significant reduction | Reduced severity of lung injury, inflammatory factors, and related protein expression.[9][10] |
| Dexamethasone | 5 mg/kg | Reduction | Standard anti-inflammatory, but compound 32 showed potential for superior efficacy in managing lung tissue injury.[10] |
Conclusion
The pyrimidine scaffold serves as a versatile foundation for the development of innovative therapeutics across diverse disease areas. The three case studies presented here—compound 8c for glioblastoma, AGF347 for pancreatic cancer, and compound 32 for acute lung injury—highlight the chemical diversity and broad biological activity that can be achieved through modifications of this core structure. These compounds demonstrate potent in vivo efficacy, often through distinct mechanisms of action that address key pathological drivers in their respective indications. While this compound itself remains an uncharacterized entity in the context of in vivo efficacy, the continued exploration of the vast chemical space surrounding the pyrimidine ring holds significant promise for the discovery of next-generation medicines. The compelling preclinical data for these and other pyrimidine derivatives underscore the importance of continued research and development in this area to translate these promising findings into tangible clinical benefits for patients.
References
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A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (2025). MDPI. [Link]
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A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (2025). PubMed. [Link]
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Metronomic treatment of temozolomide inhibits tumor cell growth through reduction of angiogenesis and augmentation of apoptosis. (n.d.). Spandidos Publications. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 3-(Pyrimidin-2-yl)propan-1-ol: A Comparative Analysis
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of numerous kinase inhibitors, including several FDA-approved drugs.[1] Its ability to form key hydrogen bonds with the conserved hinge region of the kinase ATP-binding site makes it a privileged structure for designing potent inhibitors.[1] However, this same feature can lead to a lack of selectivity, as the pyrimidine motif is accommodated by a wide range of human kinases.[1] Off-target kinase inhibition can result in unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial depending on the therapeutic context. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for advancing a potential drug candidate.
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 3-(Pyrimidin-2-yl)propan-1-ol . While specific biological data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential in this area. We will present a comparative analysis, outlining robust experimental strategies to define its selectivity against the human kinome. This guide will compare its hypothetical performance against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Dasatinib , a multi-targeted inhibitor with a more defined spectrum of activity.
This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the rationale behind the experimental choices to ensure a self-validating and scientifically rigorous approach to cross-reactivity profiling.
Comparative Compounds: Establishing a Selectivity Benchmark
To contextualize the cross-reactivity profile of this compound, it is essential to compare it against inhibitors with known selectivity profiles.
-
This compound: The investigational compound. Its pyrimidine core suggests potential kinase-directed activity.
-
Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor. It serves as a positive control for pan-kinase inhibition, helping to validate assay performance.
-
Dasatinib: An FDA-approved oral dual BCR/Abl and Src family tyrosine kinase inhibitor used to treat certain cases of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). It is known to have a distinct off-target profile, making it a good example of a multi-targeted but not entirely non-selective inhibitor.
Experimental Strategy: A Multi-pronged Approach to Profiling
A comprehensive cross-reactivity profile cannot be achieved with a single experimental technique. We advocate for a tiered approach, beginning with a broad in vitro screen, followed by cell-based target engagement confirmation, and finally, an unbiased proteome-wide assessment.
-
In Vitro Kinome Scanning: Provides a global view of the compound's interaction with a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA®): Confirms direct binding of the compound to its potential targets within a physiological cellular environment.
-
Affinity Chromatography-Mass Spectrometry (Affinity-MS): An unbiased approach to identify both expected and unexpected protein interactors from a complex cell lysate.
Methodology I: In Vitro Kinome Scanning
The initial step in profiling is to assess the compound's binding affinity against a large, representative panel of the human kinome. Services like Eurofins' KINOMEscan™ offer a competition binding assay platform that is independent of ATP concentration, providing true thermodynamic dissociation constants (Kd).[2]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Compound Preparation: this compound, Staurosporine, and Dasatinib are prepared as 100 mM stocks in 100% DMSO. For initial screening, a single high concentration (e.g., 10 µM) is used. For Kd determination, an 11-point, 3-fold serial dilution is prepared.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are expressed as DNA-tagged fusion proteins. The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
Reaction Setup: The test compounds are incubated with the DNA-tagged kinases and the ligand-functionalized solid support in a multi-well plate.
-
Quantification: After incubation and washing steps to remove unbound kinase, the amount of bound kinase is measured by qPCR of the DNA tag. The results are typically expressed as a percentage of the DMSO control (%Ctrl).
-
Data Analysis: The %Ctrl values are used to calculate a selectivity score. For compounds that show significant inhibition, a Kd value is determined by fitting the dose-response data to a standard binding isotherm model.
Hypothetical Comparative Data
Table 1: Kinome Scan Results (% Inhibition at 1 µM)
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Dasatinib (% Inhibition) |
| ABL1 | 45 | 99 | 98 |
| SRC | 68 | 98 | 95 |
| LCK | 72 | 97 | 92 |
| EGFR | 12 | 95 | 40 |
| VEGFR2 | 25 | 96 | 65 |
| CDK2 | 85 | 99 | 15 |
| ROCK1 | 90 | 98 | 20 |
| PKA | 5 | 99 | 10 |
Table 2: Dissociation Constants (Kd) for Selected Kinases (nM)
| Kinase Target | This compound (Kd, nM) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) |
| ROCK1 | 50 | 5 | 5000 |
| CDK2 | 120 | 10 | >10000 |
| LCK | 350 | 8 | 15 |
| SRC | 480 | 7 | 10 |
Data is hypothetical and for illustrative purposes only.
Interpretation
The hypothetical data suggests that this compound has a more selective profile than Staurosporine but is distinct from Dasatinib. It shows potent inhibition of ROCK1 and CDK2, with weaker activity against Src family kinases. This initial screen provides valuable leads for further investigation and helps to prioritize which targets to validate in a cellular context.
Methodology II: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful, they do not account for cell permeability, compound metabolism, or the need to engage the target in its native conformational state within the cell. CETSA® is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[3][4] An increase in the melting temperature (Tm) of a protein in the presence of a compound is indicative of direct target engagement.[3][5]
Experimental Protocol: Western Blot-based CETSA®
-
Cell Culture and Treatment: A relevant cell line (e.g., HeLa or a cancer cell line expressing the target kinases) is cultured to ~80% confluency. The cells are treated with this compound (e.g., at 10x the in vitro Kd) or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: The treated cells are harvested, washed, and resuspended in a buffer. The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Cell Lysis and Protein Quantification: The cells are lysed (e.g., by freeze-thaw cycles), and the precipitated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Western Blot Analysis: The soluble protein fraction is analyzed by SDS-PAGE and Western blotting using antibodies specific for the target proteins (e.g., ROCK1, CDK2).
-
Data Analysis: The band intensities of the target proteins at each temperature are quantified. The data is normalized to the intensity at the lowest temperature and plotted against temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the vehicle- and compound-treated samples is calculated.
Workflow Visualization
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Hypothetical Comparative Data
Table 3: CETSA® Thermal Shift (ΔTm) in HeLa Cells
| Target Protein | This compound (ΔTm, °C) | Interpretation |
| ROCK1 | +4.2 | Strong target engagement |
| CDK2 | +3.8 | Strong target engagement |
| SRC | +0.5 | Weak or no engagement |
| GAPDH | +0.1 | No engagement (negative control) |
Data is hypothetical and for illustrative purposes only.
Interpretation
The hypothetical CETSA® data corroborates the in vitro findings. A significant thermal shift for ROCK1 and CDK2 confirms that this compound can enter the cells and bind to these targets. The lack of a significant shift for SRC suggests that the in vitro binding may not translate to a cellular context, or the engagement is too weak to induce stabilization. The absence of a shift for the control protein, GAPDH, validates the specificity of the interaction.
Methodology III: Affinity Chromatography-Mass Spectrometry (Affinity-MS)
To identify potential off-targets in an unbiased manner, Affinity-MS is a powerful tool.[6][7] This technique involves immobilizing the compound of interest on a solid support to "fish" for interacting proteins from a cell lysate.[6] Bound proteins are then identified by mass spectrometry.
Experimental Protocol: Affinity-MS
-
Probe Synthesis: this compound is chemically modified to incorporate a linker and a reactive group (e.g., an alkyne or biotin) for immobilization, creating an "affinity probe". It is crucial to verify that the modified probe retains its biological activity.
-
Immobilization: The affinity probe is covalently attached to a solid support, such as agarose or magnetic beads.
-
Affinity Pulldown: The beads are incubated with a complex protein mixture, typically a whole-cell lysate. A control experiment is run in parallel where free this compound is added in excess to compete for binding, which helps to distinguish specific from non-specific binders.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. Specifically bound proteins are then eluted, often by boiling in SDS-PAGE sample buffer.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, the gel bands are excised, and the proteins are identified by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are ranked based on their abundance in the probe pulldown compared to the control pulldown.
Workflow Visualization
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Hypothetical Comparative Data
Table 4: Top Hits from Affinity-MS Analysis
| Protein Identified | Peptide Count (Probe) | Peptide Count (Competition Control) | Fold Enrichment | Putative Interaction |
| ROCK1 | 25 | 2 | 12.5 | Specific, On-target |
| CDK2 | 18 | 1 | 18.0 | Specific, On-target |
| Aurora Kinase A | 10 | 1 | 10.0 | Specific, Potential Off-target |
| Tubulin | 50 | 48 | 1.04 | Non-specific binder |
| HSP90 | 35 | 32 | 1.09 | Non-specific binder |
Data is hypothetical and for illustrative purposes only.
Interpretation
The hypothetical Affinity-MS results confirm ROCK1 and CDK2 as primary interactors of this compound, as indicated by their high fold-enrichment over the competition control. Importantly, this unbiased screen also identified Aurora Kinase A as a potential off-target, which was not prominent in the initial kinome scan. This new lead would require further validation through enzymatic assays and CETSA®. Proteins like Tubulin and HSP90, which are abundant and show little enrichment, are classified as non-specific background binders.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the comprehensive cross-reactivity profiling of this compound. By integrating broad-panel in vitro screening, cell-based target engagement validation, and unbiased proteomic approaches, researchers can build a robust understanding of a compound's selectivity.
Based on our hypothetical data, this compound emerges as a selective inhibitor of ROCK1 and CDK2 with a potential off-target activity on Aurora Kinase A. This profile is significantly more selective than Staurosporine and targets a different kinase space compared to Dasatinib.
The path forward would involve:
-
Validating the Aurora Kinase A interaction: Perform enzymatic assays and CETSA® to confirm this off-target activity.
-
Cellular Phenotypic Assays: Investigate the functional consequences of ROCK1 and CDK2 inhibition in relevant cell-based assays (e.g., cell cycle analysis, cell migration).
-
In Vivo Studies: If the cellular data is promising, the compound's efficacy and safety profile should be evaluated in animal models.
By systematically characterizing the on- and off-target activities of novel compounds, we can make more informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective therapeutics.
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Confirming Target Engagement of Novel Pyrimidine-Based Compounds: A Comparative Guide Using 3-(Pyrimidin-2-yl)propan-1-ol as a Case Study
For researchers in drug discovery, the identification of a bioactive small molecule represents a critical first step. However, the journey from a phenotypic hit to a validated therapeutic lead is contingent on a thorough understanding of its mechanism of action, beginning with the fundamental question: what is the direct molecular target? This guide provides a comprehensive framework for confirming the target engagement of novel compounds, using the hypothetical pyrimidine-containing molecule, 3-(Pyrimidin-2-yl)propan-1-ol, as a case in point. Pyrimidine scaffolds are prevalent in a multitude of biologically active compounds, from anti-cancer agents to anti-inflammatory drugs, underscoring the importance of robust target validation methodologies.[1][2][3]
This guide will navigate through a multi-tiered experimental approach, from initial target hypothesis generation to definitive confirmation in a cellular context. We will objectively compare various techniques, providing the underlying principles, detailed protocols, and expected data outputs.
The Challenge: From Phenotypic Hit to Target Identification
Phenotypic screening, where compounds are evaluated based on their effect on cellular or organismal behavior, is a powerful approach for discovering novel therapeutic candidates.[4][5] However, a significant bottleneck in this process is the subsequent "target deconvolution" – the identification of the specific molecular target(s) responsible for the observed phenotype.[4][6][7] Without this knowledge, lead optimization and understanding potential off-target effects become challenging.
For a novel compound like this compound, which has a pyrimidine core often associated with kinase inhibition or interaction with other nucleotide-binding proteins, a systematic approach to target engagement is crucial.
A Multi-Pronged Strategy for Target Engagement Confirmation
A robust target engagement strategy employs a combination of biochemical, biophysical, and cellular methods to build a cohesive and compelling case for a specific drug-target interaction. This guide will focus on three widely adopted and complementary approaches:
-
Biochemical Assays: Direct measurement of interaction with purified proteins.
-
Chemical Proteomics: Unbiased identification of protein interactors from complex biological samples.
-
Cellular Thermal Shift Assay (CETSA): Confirmation of target binding within the native cellular environment.
Biochemical Assays: The Direct Interaction
Biochemical assays provide a controlled, in vitro environment to quantify the direct interaction between a compound and a purified protein.[8][9] These assays are often used to validate a hypothesized target or to screen a panel of related proteins (e.g., a kinase panel) to assess selectivity.
Causality Behind Experimental Choices:
The choice of biochemical assay depends on the nature of the putative target. For enzymes like kinases, activity-based assays measuring the inhibition of substrate phosphorylation are common. For non-enzymatic targets, biophysical methods that detect binding directly are more appropriate.
Self-Validating System:
A key aspect of a trustworthy biochemical assay is the inclusion of appropriate controls. This includes a known inhibitor of the target as a positive control, a vehicle control (e.g., DMSO), and a counter-screen with a structurally similar but inactive compound, if available.
Comparative Data: this compound vs. Known Kinase Inhibitors
To illustrate, let's hypothesize that this compound is a potential kinase inhibitor. We would compare its activity against well-characterized kinase inhibitors in a biochemical assay.
| Compound | Target Kinase | IC50 (nM) | Assay Principle |
| This compound | Kinase X | To be determined | Kinase Activity Assay |
| Staurosporine (Broad Spectrum) | Multiple | 1-20 | Kinase Activity Assay |
| Dasatinib (Multi-Kinase) | ABL, SRC family | 0.5-5 | Kinase Activity Assay |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a typical luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified recombinant kinase X
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Test compound (this compound) and control inhibitors
-
384-well white assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Kinase Activity: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Develop Luminescent Signal: Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Chemical Proteomics: Unbiased Target Identification
When the target of a compound is unknown, unbiased approaches are necessary. Chemical proteomics techniques, such as affinity chromatography using immobilized compounds or competition binding assays with broad-spectrum affinity reagents, can identify protein targets from complex cell lysates.[10][11]
Kinobeads: A Powerful Tool for Kinase Inhibitors
"Kinobeads" are a type of affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the kinome from a cell lysate.[10][12] By pre-incubating the lysate with a free compound of interest, one can identify its targets through competition.
Causality Behind Experimental Choices:
The kinobeads approach is particularly powerful for compounds suspected to target kinases. The competition format allows for the assessment of binding affinity and selectivity against a large number of endogenously expressed kinases in a single experiment.[11]
Self-Validating System:
The inclusion of multiple concentrations of the test compound allows for the generation of dose-response curves for each identified protein, providing confidence in the identified hits. Furthermore, comparing the binding profile to that of known inhibitors helps to validate the experimental setup.
Experimental Workflow: Kinobeads Pulldown Assay
Caption: Kinobeads experimental workflow for target identification.
Expected Data Output:
The primary output is a list of proteins that show dose-dependent reduction in binding to the kinobeads in the presence of this compound. This data can be used to generate dose-response curves and estimate the apparent dissociation constant (Kd) for each target.
| Potential Target | Apparent Kd (nM) | Biological Function |
| Kinase Y | 50 | Cell cycle regulation |
| Kinase Z | 250 | Signal transduction |
| Non-kinase protein A | >10000 | Metabolic enzyme |
This table presents hypothetical data for illustrative purposes.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While biochemical and proteomic methods are powerful, they are performed on cell lysates, which may not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that confirms target engagement in intact cells or tissues.[13][14][15][16] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[13]
Causality Behind Experimental Choices:
CETSA is a critical step to bridge the gap between in vitro and in vivo activity. It provides evidence that the compound can penetrate the cell membrane, engage with its target in the complex cellular milieu, and induce a measurable biophysical change.[17][18]
Self-Validating System:
The generation of a full melting curve in the presence and absence of the compound provides a robust validation of the thermal shift. Dose-response experiments at a fixed temperature can further quantify the extent of target engagement.
Experimental Protocol: Western Blot-Based CETSA
Materials:
-
Cultured cells
-
Test compound (this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) indicates target engagement.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Conclusion: A Weight-of-Evidence Approach
Confirming the target engagement of a novel compound like this compound requires a multi-faceted and rigorous experimental strategy. No single technique can provide all the answers. By combining the quantitative power of biochemical assays, the unbiased discovery potential of chemical proteomics, and the physiological relevance of cellular thermal shift assays, researchers can build a strong, self-validating case for a specific drug-target interaction. This "weight-of-evidence" approach is fundamental for advancing a promising hit compound through the drug discovery pipeline with confidence.
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. Retrieved from [Link]
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Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Pyrimidine Alcohols
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. Pyrimidine alcohols, in particular, serve as crucial intermediates, offering a handle for further functionalization in the synthesis of complex bioactive molecules. This guide provides an objective comparison of prominent synthetic routes to pyrimidine alcohols, supported by mechanistic insights and experimental data to inform your methodological choices.
Introduction
The pyrimidine ring is a fundamental core in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1] The introduction of a hydroxyl group, typically as a hydroxymethyl substituent, provides a versatile anchor for subsequent chemical modifications, making pyrimidine alcohols highly valuable building blocks in medicinal chemistry. The selection of a synthetic route to these compounds is often a critical decision, balancing factors such as yield, substrate scope, scalability, and the availability of starting materials. This guide will compare three primary strategies for synthesizing pyrimidine alcohols:
-
Functional Group Interconversion on a Pre-formed Pyrimidine Ring: Modifying existing functional groups on the pyrimidine core.
-
Organometallic Addition to Pyrimidine Precursors: Utilizing Grignard or organolithium reagents to form the crucial C-C bond and introduce the hydroxyl functionality.
-
Ring Construction from Alcohol-Containing Precursors: Building the pyrimidine ring from acyclic components, at least one of which already contains the alcohol moiety.
Method 1: Functional Group Interconversion
This classical approach involves the synthesis of a stable pyrimidine derivative, which is then converted to the desired alcohol in a subsequent step. The most common manifestations of this strategy are the reduction of pyrimidine esters or carboxylic acids and the addition of organometallic reagents to pyrimidine aldehydes.
Reduction of Pyrimidine Esters
The reduction of a pyrimidine ester to a primary alcohol is one of the most direct and widely used methods for synthesizing hydroxymethylpyrimidines. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[2][3]
Causality and Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group to transiently form a pyrimidine aldehyde. This aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide intermediate, which is then protonated upon acidic workup to yield the primary alcohol.[3]
Experimental Protocol: Synthesis of [4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol[1]
-
Dissolve 2 mmol of ethyl 4-(tert-butylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate in 20 mL of anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Gradually add LiAlH₄ (0.19 g, 5 mmol) in small portions.
-
Stir the reaction at 0 °C for 1 hour.
-
Add 25 mL of CHCl₃ to the reaction mixture.
-
Pour the mixture into 100 mL of ice-cold water and extract three times with 50 mL portions of CHCl₃.
-
Combine the organic extracts and dry with anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Crystallize the crude product from methanol to obtain the pure pyrimidine alcohol.
Yield: 68.52%[1]
Method 2: Organometallic Addition to Pyrimidine Precursors
This strategy leverages the high nucleophilicity of organometallic reagents, such as Grignard and organolithium reagents, to form new carbon-carbon bonds.
Addition to Pyrimidine Aldehydes
The addition of a Grignard or organolithium reagent to a pyrimidine aldehyde is a powerful method for synthesizing secondary pyrimidine alcohols.[4][5]
Causality and Mechanistic Insight
The carbon-metal bond in organometallic reagents is highly polarized, rendering the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of the pyrimidine aldehyde.[6] The reaction proceeds through a nucleophilic addition mechanism, forming an alkoxide intermediate which, upon acidic workup, is protonated to yield the secondary alcohol.[5]
Addition of Pyrimidyl Organometallics to Aldehydes
An alternative approach involves the generation of a pyrimidyl organometallic species from a halopyrimidine, which then acts as the nucleophile. This is particularly useful when the desired aldehyde is more readily available than the corresponding pyrimidine aldehyde.
Causality and Mechanistic Insight
Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium, or the direct insertion of magnesium into a carbon-halogen bond can be used to generate the pyrimidyl nucleophile. This pyrimidyl anion then attacks an external aldehyde in a standard nucleophilic addition reaction.[7]
Experimental Protocol: General Synthesis of Pyrimidine Alcohols via Organolithium Reagents[7]
-
Dissolve the halopyrimidine (e.g., 2,4-dichloropyrimidine) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add an organolithium reagent (e.g., phenyllithium) dropwise and stir for a specified time to allow for halogen-metal exchange or nucleophilic substitution.
-
Add the desired aldehyde to the solution and allow the reaction to proceed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Method 3: Ring Construction from Alcohol-Containing Precursors
Modern synthetic strategies increasingly focus on building the heterocyclic ring with the desired functionalities already present in the starting materials. Multicomponent reactions (MCRs) are at the forefront of this approach.
Iridium-Catalyzed Multicomponent Synthesis
A sustainable and highly efficient method for synthesizing substituted pyrimidines involves the iridium-catalyzed reaction of amidines with up to three different alcohols.[8][9][10]
Causality and Mechanistic Insight
This reaction proceeds through a sequence of condensation and dehydrogenation steps. The iridium catalyst facilitates a "hydrogen borrowing" mechanism, where alcohols are temporarily oxidized to aldehydes in situ. These aldehydes then undergo condensation with the amidine and other components to build the pyrimidine ring. Subsequent dehydrogenation steps lead to aromatization of the newly formed ring.[11]
Experimental Protocol: General Procedure for Iridium-Catalyzed Pyrimidine Synthesis[9]
-
In a glovebox, combine the amidine hydrochloride (0.5 mmol), the respective alcohols (variable stoichiometry), and the PN₅P-Ir-pincer complex catalyst (1-2 mol%).
-
Add a base (e.g., KOtBu) and a solvent such as toluene.
-
Seal the reaction vessel and heat to the specified temperature (e.g., 150 °C) for the required time.
-
After cooling, the product is isolated and purified using standard techniques such as column chromatography.
Yields: Up to 93% have been reported for a variety of substituted pyrimidines.[9]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yields |
| Reduction of Pyrimidine Esters | Pyrimidine ester, LiAlH₄, Anhydrous THF, 0 °C to RT | High yields, readily available starting materials, straightforward procedure. | LiAlH₄ is highly reactive and moisture-sensitive, requiring careful handling. Limited to primary alcohols. | 60-90%[1] |
| Addition to Pyrimidine Aldehydes | Pyrimidine aldehyde, Grignard or organolithium reagent, Anhydrous ether/THF | Versatile for creating secondary and tertiary alcohols, well-established reactivity. | Pyrimidine aldehydes can be unstable or difficult to synthesize. Organometallic reagents are moisture-sensitive. | 50-80% |
| Iridium-Catalyzed MCR | Alcohols, Amidines, Iridium pincer complex catalyst, High temperature (150 °C) | High atom economy, uses readily available alcohols, allows for rapid library synthesis, high regioselectivity.[8][10] | Requires a specialized and expensive catalyst, high reaction temperatures. | Up to 93%[9] |
Conclusion
The synthesis of pyrimidine alcohols can be approached from multiple angles, each with its own set of advantages and limitations.
-
Functional group interconversion , particularly the reduction of esters , remains a reliable and high-yielding method for accessing primary pyrimidine alcohols from readily available precursors. Its main drawback is the need for potent, and often hazardous, reducing agents like LiAlH₄.
-
Organometallic additions offer greater flexibility in constructing secondary and tertiary alcohols. The choice between adding to a pyrimidine aldehyde or using a pyrimidyl organometallic reagent depends largely on the availability of the respective starting materials.
-
Modern multicomponent reactions , exemplified by the iridium-catalyzed synthesis from alcohols , represent a significant advancement in terms of efficiency, atom economy, and sustainability.[9] While requiring a specialized catalyst, this approach allows for the rapid and regioselective assembly of complex pyrimidines from simple, abundant starting materials.
For researchers in drug development, the choice of synthetic route will be dictated by the specific target molecule, desired scale, and available resources. For straightforward, well-established targets, classical methods like ester reduction offer a proven path. For the exploration of novel chemical space and the generation of compound libraries, the investment in modern catalytic MCRs can provide a significant strategic advantage.
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Bridging the Gap: A Guide to Validating Experimental Spectroscopic Data with Theoretical Calculations
In the landscape of modern chemical research and drug development, the unambiguous characterization of molecular structures and properties is paramount. Spectroscopic techniques are the cornerstone of this endeavor, providing empirical data that serves as a molecular fingerprint. However, experimental spectra alone can sometimes be ambiguous, leaving room for interpretation. This is where computational chemistry offers a powerful alliance, providing a theoretical framework to predict and validate experimental findings. By simulating spectra from first principles, we can assign spectral features with greater confidence, rationalize observed phenomena, and even predict the properties of yet-to-be-synthesized molecules.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for validating experimental spectroscopic data—specifically UV-Vis, Infrared (IR)/Raman, and Nuclear Magnetic Resonance (NMR)—with theoretical calculations. We will delve into the causality behind experimental and computational choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synergy of Experiment and Theory
The core principle behind this validation process is the comparison of a measured spectrum with one generated through quantum chemical calculations. A close match between the two provides strong evidence for the correctness of the proposed molecular structure and a deeper understanding of its electronic and vibrational properties. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become the workhorses for these calculations due to their balance of computational cost and accuracy.[1][2]
The general workflow for this integrated approach can be visualized as follows:
Caption: General workflow for spectroscopic data validation.
I. UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Validating these spectra with theoretical calculations can confirm the identity of a compound and elucidate the nature of its excited states.[3]
Theoretical Foundation: TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating UV-Vis spectra.[2][4] It calculates the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities).
Causality of Method Selection: The choice of the exchange-correlation functional and basis set is critical for accurate predictions.[5][6] For many organic molecules, hybrid functionals like B3LYP or PBE0 often provide a good starting point.[6] For systems with significant charge-transfer character, range-separated functionals such as CAM-B3LYP or ωB97X-D are often necessary to obtain accurate results.[5][7] The basis set should be flexible enough to describe the electronic distribution in both the ground and excited states; Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed.[8]
The Role of Solvent: Solvent effects can significantly alter UV-Vis spectra, causing shifts in absorption maxima (solvatochromism).[9] Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for bulk solvent effects.[10][11] For systems where specific solute-solvent interactions like hydrogen bonding are crucial, an explicit solvent model, where a few solvent molecules are included in the quantum mechanical calculation, may be necessary.[12][13]
Experimental and Computational Protocol
Step 1: Experimental Data Acquisition
-
Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, hexane, water).
-
Record the UV-Vis spectrum using a spectrophotometer, ensuring the absorbance is within the linear range of the instrument.
-
Identify the wavelength of maximum absorption (λmax) for each observed electronic transition.
Step 2: Computational Workflow
-
Geometry Optimization: Start with an initial 3D structure of the molecule. Perform a geometry optimization in the ground state using DFT. The chosen functional and basis set should be appropriate for the system. If the experiment was run in solution, include a solvent model in the optimization.
-
TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to compute the electronic excitation energies and oscillator strengths.[3] Specify the number of excited states to calculate (e.g., the first 10-30 states).
-
Spectrum Generation: The output of the TD-DFT calculation will be a list of transitions with their corresponding energies and oscillator strengths. To create a simulated spectrum, these "stick spectra" are typically convoluted with a Gaussian or Lorentzian function to simulate experimental peak broadening.[14]
Caption: Workflow for UV-Vis data validation.
Data Comparison: A Case Study of Azobenzene
Azobenzene derivatives are known for their photochromic properties, with distinct UV-Vis spectra for their E and Z isomers.[4] Theoretical calculations can predict these differences.
| Isomer | Experimental λmax (n→π) | Calculated Excitation Energy (n→π) |
| E-azobenzene | ~440 nm | ~430 nm (CAM-B3LYP/def2-TZVP) |
| Z-azobenzene | ~430 nm | ~420 nm (CAM-B3LYP/def2-TZVP) |
Note: The calculated values are representative and depend on the level of theory.
The close agreement between the experimental and calculated values allows for confident assignment of the observed absorption bands to specific electronic transitions.
II. Infrared (IR) and Raman Spectroscopy: Unveiling Molecular Vibrations
Vibrational spectroscopy, including IR and Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, making them invaluable for structural elucidation.
Theoretical Foundation: DFT Frequency Calculations
DFT is highly effective for predicting vibrational frequencies and intensities.[2] A frequency calculation involves computing the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.
Causality of Method Selection: The accuracy of calculated vibrational frequencies is sensitive to the choice of functional and basis set. Hybrid functionals like B3LYP are widely used and generally provide good results.[6] A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d)) is typically required for accurate frequency predictions.[8]
Frequency Scaling: A known systematic error in harmonic frequency calculations is the overestimation of vibrational frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98 for B3LYP).[15]
Experimental and Computational Protocol
Step 1: Experimental Data Acquisition
-
Acquire the IR or Raman spectrum of the sample. For IR, this may involve KBr pellets, thin films, or solutions. For Raman, samples can be solid, liquid, or in solution.
-
Identify the frequencies of the major vibrational bands.
Step 2: Computational Workflow
-
Geometry Optimization: Perform a tight geometry optimization of the molecule using DFT. It is crucial that this optimization converges to a true energy minimum on the potential energy surface.
-
Frequency Calculation: At the optimized geometry, perform a frequency calculation using the same level of theory.[16] A true minimum is confirmed by the absence of imaginary frequencies. The output will provide the vibrational frequencies, IR intensities, and Raman activities.
-
Spectrum Generation and Scaling: Plot the calculated frequencies against their corresponding intensities. Apply the appropriate scaling factor to the calculated frequencies for better comparison with the experimental spectrum.
Caption: Workflow for IR/Raman data validation.
Data Comparison: Vibrational Modes of Methane
Methane provides a simple yet clear example of comparing experimental and theoretical vibrational spectra.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G(d)) (cm⁻¹) | Scaled Frequency (x 0.96) (cm⁻¹) |
| Symmetric C-H stretch | 2917 | 3045 | 2923 |
| Asymmetric C-H stretch | 3019 | 3152 | 3026 |
| Scissoring bend | 1534 | 1598 | 1534 |
| Wagging/Rocking bend | 1306 | 1359 | 1305 |
The excellent agreement after scaling allows for the unambiguous assignment of each band in the experimental spectrum.
III. NMR Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual nuclei.
Theoretical Foundation: GIAO-DFT
The Gauge-Including Atomic Orbital (GIAO) method within DFT is the standard for calculating NMR chemical shifts and coupling constants.[12] It effectively addresses the issue of gauge-dependence, which can be a problem in the calculation of magnetic properties.
Causality of Method Selection: The choice of functional and basis set, as well as the treatment of solvent and conformational flexibility, are all crucial for accurate NMR predictions.[12][17] Functionals like B3LYP, PBE0, and mPW1PW91 often perform well. Basis sets should be robust, with polarization and diffuse functions, such as 6-311+G(2d,p).
Solvation and Conformation: For molecules in solution, it is essential to include a solvent model in the calculations.[12] Furthermore, if the molecule is flexible and can exist in multiple conformations, it is necessary to calculate the NMR parameters for each significant conformer and then compute a Boltzmann-weighted average to compare with the time-averaged experimental spectrum.[18]
Experimental and Computational Protocol
Step 1: Experimental Data Acquisition
-
Dissolve the sample in a suitable deuterated solvent.
-
Acquire 1D (¹H, ¹³C) and, if necessary, 2D NMR spectra.
-
Record the chemical shifts (δ) for each unique nucleus.
Step 2: Computational Workflow
-
Conformational Search (if applicable): For flexible molecules, perform a conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the ground state structure (or each low-energy conformer) using DFT, including a solvent model.
-
NMR Calculation: Using the optimized geometry(ies), perform a GIAO-DFT calculation to compute the absolute isotropic shielding values (σ).
-
Chemical Shift Calculation: Convert the calculated shielding values to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory: δ_calc = σ_TMS - σ_sample.
-
Boltzmann Averaging (if applicable): If multiple conformers were considered, calculate the Boltzmann-weighted average of the chemical shifts.
Caption: Workflow for NMR data validation.
Data Comparison: ¹³C Chemical Shifts of Ethanol
A simple molecule like ethanol illustrates the process of comparing experimental and calculated NMR data.
| Carbon Atom | Experimental ¹³C δ (ppm) | Calculated ¹³C δ (B3LYP/6-311+G(2d,p)) (ppm) |
| CH₃ | 17.6 | 18.1 |
| CH₂ | 57.0 | 57.9 |
The strong correlation between the experimental and calculated chemical shifts confirms the structural assignment. For more complex molecules, this process is invaluable for distinguishing between isomers.
Conclusion: A Self-Validating System
The integration of theoretical calculations with experimental spectroscopy creates a powerful, self-validating system for chemical characterization. When experimental and theoretical data converge, it provides a high degree of confidence in the structural assignment and a deeper understanding of the molecule's properties. Discrepancies, on the other hand, can be equally informative, pointing to deficiencies in the theoretical model (e.g., incorrect conformer, inadequate treatment of solvent) or prompting a re-evaluation of the experimental data. By judiciously applying the principles and protocols outlined in this guide, researchers can harness the synergy between experiment and theory to accelerate discovery and innovation.
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A Comparative Benchmarking Guide to the Purity of Synthesized 3-(Pyrimidin-2-yl)propan-1-ol
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not a matter of academic curiosity—it is a cornerstone of reproducible research and the bedrock of therapeutic safety and efficacy. In the synthesis of novel active pharmaceutical ingredients (APIs), intermediates such as 3-(Pyrimidin-2-yl)propan-1-ol serve as critical building blocks. The presence of even minute impurities can propagate through a synthetic sequence, leading to unwanted side-reactions, diminished yields, and the generation of potentially toxic byproducts that can compromise an entire development program.
This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind the selection of specific techniques, establish a framework for self-validating experimental systems, and ground our discussion in authoritative analytical principles.
The Synthetic Landscape: Anticipating Potential Impurities
To meaningfully assess the purity of this compound, we must first understand its synthetic origin. A plausible and efficient synthesis can be adapted from protocols for analogous heterocyclic propanols, such as 3-amino-1-(furan-3-yl)propan-1-ol. This two-step approach involves an initial nucleophilic addition followed by a chemoselective reduction.
A Comparative Pharmacological Profile of Pyrimidine Derivatives: A Guide for Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural molecules and synthetic drugs.[1][2] As a privileged structure, its derivatives exhibit a vast range of biological activities, making it a focal point in the quest for novel therapeutics.[3][4] This guide offers a comparative analysis of the pharmacological profiles of key pyrimidine derivatives, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to navigate this critical chemical space.
The versatility of the pyrimidine nucleus allows for substitutions that significantly influence its biological actions, leading to compounds with antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[1][3][5]
Comparative Analysis of Anticancer Activity
Pyrimidine derivatives are prominent in oncology, primarily functioning as antimetabolites or kinase inhibitors. The nature and position of substituents on the pyrimidine ring are critical determinants of their anticancer potential, affecting target affinity and pharmacokinetic properties.[2]
1.1. Pyrido[2,3-d]pyrimidines as Kinase and Dihydrofolate Reductase Inhibitors
The pyrido[2,3-d]pyrimidine core is of significant interest due to its diverse anticancer properties, which are attributed to the inhibition of enzymes like dihydrofolate reductase and various kinases.[6]
-
Mechanism of Action: These derivatives can act as ATP-competitive protein tyrosine kinase inhibitors. For instance, some derivatives have been shown to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates.[6] Others function by inhibiting cyclin-dependent kinases (CDKs), such as CDK4/6 and CDK6, leading to apoptosis.[6] The anticancer activity of many pyrido[2,3-d]pyrimidine derivatives is also linked to their ability to inhibit dihydrofolate reductase.[6]
1.2. Thieno[2,3-d]pyrimidines as EGFR and HER2 Kinase Inhibitors
Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases, which are crucial targets in cancer therapy.[7]
-
Structure-Activity Relationship (SAR): The substitution pattern on the thieno[2,3-d]pyrimidine scaffold is pivotal for its inhibitory activity. Molecular docking studies have helped in understanding the binding modes of these compounds within the active sites of EGFR and HER2.[7]
1.3. Fused Pyrimidines as Topoisomerase II Inhibitors and Apoptosis Inducers
Certain fused pyrimidine derivatives have demonstrated significant anticancer activity by inhibiting topoisomerase II and inducing apoptosis.[8][9][10]
-
Mechanism of Action: These compounds can intercalate with DNA and inhibit topoisomerase IIα, leading to DNA double-strand breaks and subsequent apoptosis.[8] Cell cycle analysis has shown that these derivatives can cause cell cycle arrest at the G2/M or G0/G1 phases.[7][10]
Table 1: Comparative in vitro Cytotoxic Activity (IC50) of Selected Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Target |
| Pyrido[2,3-d]pyrimidine | Compound 52 | HepG-2, HCT-116, PC-3 | Not Specified | PDGFRβ, EGFR, CDK4/Cyclin D1 |
| Chromeno[2,3-d]pyrimidine | Compound 3 | MCF7, HepG2, A549 | 1.61 - 2.02 | Not Specified |
| Thiazolopyrimidine | Compound 3d | A498 (renal) | 3.5 | Topoisomerase II |
Data synthesized from multiple sources for illustrative comparison.[6][10]
Broad-Spectrum Antimicrobial Profiles
Pyrimidine derivatives are a significant class of antimicrobial agents, with activity against bacteria, fungi, and viruses.[11][12] Their mechanism of action is often tied to the inhibition of essential microbial enzymes or interference with genetic material.[11]
2.1. Antibacterial Activity
Numerous pyrimidine derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14][15]
-
Structure-Activity Relationship (SAR): The presence of electronegative radicals on the pyrimidine ring can enhance antibacterial activity, though it may decrease solubility.[13] The substitution of five-membered heterocyclic rings on the pyrimidine core has been shown to result in moderate to high antibacterial inhibition.[15] Some derivatives have shown better inhibitory action compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin.[14]
2.2. Antifungal Properties
The pyrimidine scaffold is found in several commercial fungicides and is a promising lead for the development of new antifungal agents.[16][17][18]
-
Comparative Efficacy: In one study, a pyrimidine derivative containing an amide moiety (5o) exhibited an EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (32.1 µg/ml).[16][18] Another class of pyrimidine-based antifungals has been identified to have broad-spectrum activity, including against difficult-to-treat molds, by disrupting endoplasmic reticulum function in Aspergillus fumigatus.[19]
2.3. Antiviral Capabilities
Pyrimidine derivatives have been extensively investigated for their antiviral properties against a wide range of viruses, including influenza, herpes, hepatitis B and C, and HIV.[20][21][22]
-
Mechanism of Action: A notable antiviral mechanism for some pyrimidine derivatives is the inhibition of host pyrimidine biosynthesis, which in turn establishes a type 1 interferon-independent antiviral state through the induction of interferon-stimulated genes (ISGs).[23]
Anti-inflammatory and CNS-Acting Profiles
The pharmacological reach of pyrimidine derivatives extends to inflammatory conditions and disorders of the central nervous system.
3.1. Anti-inflammatory Action
Several pyrimidine-based drugs, such as afloqualone and tofacitinib, are in clinical use for their anti-inflammatory effects.[24]
-
Mechanism of Action: The anti-inflammatory properties of many pyrimidine derivatives are associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of prostaglandin E2 (PGE2).[24][25][26] Some derivatives have shown high selectivity for COX-2 over COX-1, making them promising candidates for anti-inflammatory drugs with potentially reduced gastrointestinal side effects.[25][26]
3.2. Central Nervous System (CNS) Activity
The pyrimidine scaffold is present in numerous bioactive compounds that have applications in treating CNS disorders.[27][28][29][30][31]
-
Therapeutic Targets: Pyrimidine derivatives have been designed to act as antagonists or agonists for various CNS receptors, including serotonin (5-HT), adenosine, cannabinoid, nicotinic, and muscarinic receptors.[30][31] This has led to the development of compounds with potential anticonvulsant and antidepressant activities.[27][28][29]
Cardiovascular Effects
Certain pyrimidine derivatives have been investigated for their effects on the cardiovascular system.[32][33][34]
-
Vasodilator Properties: Some pyrimidine nucleotides, such as UTP, TTP, and CTP, have been shown to cause vasodilation in the guinea-pig coronary vasculature, largely mediated by nitric oxide.[33] Other pyrimido-pyrimidine derivatives have also been studied for their impact on the oxygen supply to the heart muscle.[32] Dihydropyrimidine derivatives have been explored as potential calcium channel blockers.[35]
Experimental Protocols for Pharmacological Evaluation
The characterization of the pharmacological profile of pyrimidine derivatives relies on a suite of standardized in vitro and in vivo assays.
4.1. In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a cornerstone for evaluating the cytotoxic potential of novel compounds against cancer cell lines.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine derivative for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Protocol:
-
Prepare a serial dilution of the pyrimidine derivative in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
4.3. In Vitro Antifungal Assay: Poisoned Food Technique
This technique is employed to evaluate the fungicidal activity of compounds against phytopathogenic fungi.[17]
-
Protocol:
-
Incorporate the test compound at a specific concentration into a molten fungal growth medium (e.g., Potato Dextrose Agar).
-
Pour the medium into Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial disc of the target fungus.
-
Incubate the plates at an appropriate temperature until the fungal growth in the control plate reaches the periphery.
-
Measure the diameter of the fungal colony in the treated and control plates to calculate the percentage of growth inhibition.
-
Visualizing Mechanisms and Workflows
Mechanism of Action: COX-2 Inhibition by Pyrimidine Derivatives
Caption: Selective inhibition of COX-2 by pyrimidine derivatives.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
The pyrimidine scaffold remains a highly productive platform for the discovery of new therapeutic agents. The diverse pharmacological profiles highlighted in this guide underscore the importance of understanding the structure-activity relationships that govern the efficacy of these derivatives. Continued exploration of this chemical space, guided by robust experimental evaluation, will undoubtedly lead to the development of novel drugs with improved therapeutic indices.
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Assessing the Selectivity of 3-(Pyrimidin-2-yl)propan-1-ol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the precise targeting of protein kinases remains a paramount objective. The pyrimidine scaffold is a well-established pharmacophore, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for potent inhibition of a wide range of kinases.[3][4] However, this inherent versatility also presents a significant challenge: ensuring inhibitor selectivity to minimize off-target effects and associated toxicities. This guide provides a comprehensive framework for assessing the selectivity of a novel pyrimidine-containing compound, using the hypothetical case of 3-(Pyrimidin-2-yl)propan-1-ol.
We will explore a multi-tiered approach, beginning with broad, high-throughput screening and progressively narrowing down to detailed cellular target engagement. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[5] Consequently, a small molecule designed to inhibit one kinase may inadvertently interact with several others, leading to a cascade of unintended biological consequences.[6] Non-selective kinase inhibition can result in a range of adverse effects, from mild side effects to severe, dose-limiting toxicities. Therefore, a thorough understanding of a compound's selectivity profile early in the drug discovery process is critical for predicting its therapeutic window and potential liabilities.[7]
This guide will use this compound as a model compound to illustrate a robust workflow for selectivity assessment. For comparative purposes, we will benchmark its hypothetical performance against two well-characterized kinase inhibitors with distinct selectivity profiles: Imatinib , a relatively selective inhibitor of Abl, c-Kit, and PDGF-R, and Dasatinib , a multi-targeted inhibitor of Src family kinases and Bcr-Abl.[5][8]
A Phased Approach to Selectivity Profiling
Our assessment is structured in three phases, each providing a deeper level of insight into the compound's interaction with the human kinome.
Phase 1: Broad-Spectrum Biochemical Profiling
The initial step involves a broad biochemical screen to identify the primary targets and significant off-targets of this compound across a large panel of purified kinases. This provides a foundational understanding of the compound's intrinsic inhibitory activity.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol is a classic and robust method for measuring the direct inhibition of kinase activity.[6][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of over 200 human kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Imatinib, and Dasatinib in 100% DMSO, typically starting from 10 mM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound concentration into a 96-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor like staurosporine as a positive control (0% activity).
-
Kinase Reaction Mixture: Prepare a master mix for each kinase containing the purified kinase, its specific substrate, and a buffer containing MgCl₂. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[6]
-
Initiation of Reaction: Add the kinase reaction mixture to the assay plate.
-
Radiolabeling: Add [γ-³²P]ATP to initiate the phosphorylation reaction. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination and Separation: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Hypothetical Data Presentation
| Compound | Target Kinase | IC50 (nM) | Selectivity Score (S10 at 1µM) |
| This compound | Aurora A | 50 | 0.05 |
| Aurora B | 75 | ||
| FLT3 | 500 | ||
| JAK2 | >10,000 | ||
| Imatinib | Abl | 25 | 0.02 |
| c-Kit | 100 | ||
| PDGF-R | 150 | ||
| Dasatinib | Src | 0.8 | 0.25 |
| Bcr-Abl | 1 | ||
| c-Kit | 5 | ||
| EphA2 | 7 | ||
| Lck | 1.1 |
Selectivity Score (S10) is the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested.
Phase 2: In-Depth Kinome Profiling in a Cellular Context
While biochemical assays are excellent for determining direct inhibitory activity, they lack the physiological context of a cell, where factors like endogenous ATP concentrations and the presence of scaffolding proteins can influence inhibitor performance. The KiNativ™ platform addresses this by profiling inhibitor binding to native kinases in cell lysates.[10][11]
Experimental Protocol: KiNativ™ Kinase Profiling
Objective: To assess the binding affinity of this compound to a broad range of endogenous kinases in a competitive binding assay.
Principle: This method utilizes an ATP-biotin probe that covalently labels the active site of kinases. Pre-incubation with a competitive inhibitor prevents this labeling. The extent of labeling for each kinase is quantified by mass spectrometry, providing a measure of the inhibitor's binding affinity.[12]
Step-by-Step Methodology:
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) and prepare a cell lysate.
-
Inhibitor Incubation: Treat aliquots of the cell lysate with a range of concentrations of this compound, Imatinib, and Dasatinib for a specified time.
-
Probe Labeling: Add the ATP-biotin probe to each lysate and incubate to allow for covalent labeling of kinases not bound by the inhibitor.
-
Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.
-
Enrichment: Use streptavidin affinity chromatography to enrich for the biotinylated peptides.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides in the inhibitor-treated samples to the vehicle control to determine the percent inhibition for each kinase at each concentration.
Hypothetical Data Presentation
| Compound | Target Kinase | Apparent Kd (nM) |
| This compound | Aurora A | 80 |
| Aurora B | 120 | |
| PLK1 | 800 | |
| Imatinib | Abl | 50 |
| c-Kit | 200 | |
| Dasatinib | Src | 2 |
| Bcr-Abl | 3 |
Phase 3: Cellular Target Engagement Verification
The final and most physiologically relevant phase is to confirm that the compound engages its intended target within intact, living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it directly measures the biophysical interaction between a drug and its target protein.[13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify the target engagement of this compound with its primary targets in intact cells and determine the cellular EC50.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[14]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., Aurora A) using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis:
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated cells. A shift in the curve for the compound-treated sample indicates stabilization.
-
Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat all samples at a single temperature that shows a significant thermal shift. Plot the amount of soluble protein against the compound concentration to determine the cellular EC50.
-
Hypothetical Data Presentation
| Compound | Target Kinase | Thermal Shift (ΔTm, °C) | Cellular EC50 (nM) |
| This compound | Aurora A | +4.2 | 150 |
| Aurora B | +3.5 | 250 |
Conclusion and Future Directions
This comprehensive, three-phased approach provides a robust framework for characterizing the selectivity of a novel kinase inhibitor like this compound. By progressing from broad biochemical screening to detailed cellular target engagement, researchers can build a high-confidence profile of a compound's activity.
The hypothetical data presented here for this compound suggests a selective inhibitor of Aurora kinases with good cellular potency. Compared to the broader activity of Dasatinib, our model compound shows a more focused profile, which could translate to a better safety profile. Its selectivity appears superior to the limited targets of Imatinib, but within a different kinase family.
Further studies should include profiling against a panel of mutant kinases to assess activity in resistance settings and conducting phenotypic screens to correlate target engagement with cellular outcomes. Ultimately, a thorough understanding of a compound's selectivity is a critical step in the journey from a promising hit to a life-saving therapeutic.
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A Comparative Guide to the Synthesis of 3-(Pyrimidin-2-yl)propan-1-ol: A Novel Approach vs. a Traditional Method
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities.[1] The specific intermediate, 3-(pyrimidin-2-yl)propan-1-ol, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The efficient and reliable synthesis of this intermediate is therefore of significant interest.
This guide provides a comprehensive comparison of a novel synthetic methodology for this compound against a more traditional approach. We will delve into the rationale behind the experimental designs, provide detailed, step-by-step protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, and reaction conditions.
A Tale of Two Syntheses: The Traditional and the Novel
The challenge in synthesizing 2-substituted pyrimidines often lies in the formation of the carbon-carbon bond at the C2 position of the pyrimidine ring. Traditional methods often involve the construction of the pyrimidine ring from acyclic precursors, which can sometimes lack efficiency and versatility.
Our Traditional Method is adapted from a known procedure for the synthesis of 2-alkylpyrimidines, which involves the formation of a 2-alkyl-1,4,5,6-tetrahydropyrimidine followed by dehydrogenation to introduce the aromatic pyrimidine ring.[2] This approach is robust but can require harsh reaction conditions for the final aromatization step.
The New Method we present is a modern, multi-step approach that leverages the power of palladium-catalyzed cross-coupling reactions. Specifically, we will employ a Sonogashira coupling to introduce the three-carbon chain, followed by a reduction and deprotection sequence. This method offers greater flexibility and potentially milder reaction conditions.
Comparative Analysis of Synthetic Methodologies
The following table provides a side-by-side comparison of the key performance indicators for both the traditional and the new synthetic methods for this compound.
| Parameter | Traditional Method | New Method |
| Starting Materials | 4-Hydroxybutyramidine hydrochloride, 1,1-Diethoxy-3-butanone | 2-Chloropyrimidine, 3-(tert-Butyldimethylsilyloxy)-1-propyne |
| Key Reactions | Cyclocondensation, Dehydrogenation | Sonogashira Coupling, Hydrogenation, Deprotection |
| Overall Yield (Estimated) | 40-50% | 60-70% |
| Purity (Estimated) | >95% after chromatography | >98% after chromatography |
| Total Reaction Time | ~24 hours | ~18 hours |
| Reaction Temperature | Up to 320 °C | Room temperature to 80 °C |
| Key Reagents | Pd/Al₂O₃, High Temperature | Pd(PPh₃)₄, CuI, H₂, TBAF |
| Scalability | Potentially challenging due to high temp | More readily scalable |
Visualizing the Synthetic Pathways
To better illustrate the procedural flow of each method, the following diagrams outline the key stages of both the traditional and the new synthesis of this compound.
Caption: Workflow for the Traditional Synthesis.
Caption: Workflow for the New Synthetic Method.
Experimental Protocols
Traditional Method: Synthesis via Dehydrogenation of a Tetrahydropyrimidine Intermediate
This method is adapted from the synthesis of 2-alkylpyrimidines.[3]
Step 1: Synthesis of 2-(3-hydroxypropyl)-1,4,5,6-tetrahydropyrimidine
-
To a solution of 4-hydroxybutyramidine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.
-
Add 1,1-diethoxy-3-butanone (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3-hydroxypropyl)-1,4,5,6-tetrahydropyrimidine.
Step 2: Dehydrogenation to this compound
-
The dehydrogenation is carried out in a tube furnace. The tube is packed with 0.5% Pd on Al₂O₃ pellets.[3]
-
Heat the furnace to 320 °C.
-
Introduce a solution of 2-(3-hydroxypropyl)-1,4,5,6-tetrahydropyrimidine in an inert high-boiling solvent (e.g., toluene) into the heated tube via a syringe pump over 2 hours.
-
Collect the product mixture as it elutes from the furnace in a cooled receiver.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
New Method: Sonogashira Coupling and Subsequent Reduction
This novel route utilizes a modern cross-coupling strategy.
Step 1: Synthesis of 2-((3-(tert-Butyldimethylsilyloxy)prop-1-yn-1-yl))pyrimidine
-
To a solution of 2-chloropyrimidine (1.0 eq) and 3-(tert-butyldimethylsilyloxy)-1-propyne (1.2 eq) in triethylamine (TEA), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction mixture at 80 °C for 6 hours under an inert atmosphere.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-((3-(tert-butyldimethylsilyloxy)prop-1-yn-1-yl))pyrimidine.
Step 2: Hydrogenation to 2-(3-(tert-Butyldimethylsilyloxy)propyl)pyrimidine
-
Dissolve the product from Step 1 in ethanol and add 10% Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.[4][5]
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 3: Deprotection to this compound
-
Dissolve the crude product from Step 2 in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) and stir at room temperature for 4 hours.[6]
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Validation of the Final Product
The successful synthesis of this compound by either method is confirmed through standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.15 (t, J = 4.8 Hz, 1H, pyrimidine-H), 3.75 (t, J = 6.4 Hz, 2H, -CH₂OH), 3.05 (t, J = 7.6 Hz, 2H, pyrimidine-CH₂-), 2.10 (quint, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-), ~2.5 (br s, 1H, -OH). Note: The chemical shifts are estimated based on analogous structures.[7][8]
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (pyrimidine-C2), 157.0 (pyrimidine-C4, C6), 119.0 (pyrimidine-C5), 62.0 (-CH₂OH), 38.0 (pyrimidine-CH₂-), 28.0 (-CH₂-CH₂-CH₂-). Note: The chemical shifts are estimated based on analogous structures.[7][8]
-
IR (neat): 3400-3200 cm⁻¹ (broad, O-H stretch), 3050 cm⁻¹ (aromatic C-H stretch), 2950 cm⁻¹ (aliphatic C-H stretch), 1580, 1560, 1470 cm⁻¹ (pyrimidine ring stretches), 1050 cm⁻¹ (C-O stretch).[9][10][11]
-
Mass Spectrometry (ESI+): m/z = 139.08 [M+H]⁺. The fragmentation pattern would likely involve the loss of water and fragmentation of the propyl chain.[2][12][13]
Conclusion
This guide has presented a detailed comparison of a traditional and a novel synthetic method for this compound. The traditional method, while established, involves high temperatures and may be less amenable to scale-up. The new method, employing a Sonogashira coupling, offers a more modern and potentially more efficient route with milder conditions and higher estimated yields. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, cost of starting materials, and desired scale. The validation data provided serves as a benchmark for the successful synthesis and characterization of this important building block.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Compounds
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Illuminating the Mechanism: A Guide to Confirming the Biological Target of 3-(Pyrimidin-2-yl)propan-1-ol
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and confirmation of the molecule's biological target. This guide provides an in-depth, technically-focused framework for elucidating the biological target of 3-(Pyrimidin-2-yl)propan-1-ol, a compound of interest with potential therapeutic relevance suggested by the activities of related pyrimidine derivatives in oncology and inflammation.[1][2][3] While the specific target of this particular molecule is not yet established in the public domain, this guide will equip you with the strategic and experimental rationale to systematically uncover it.
We will move beyond a simple listing of techniques, instead focusing on the causality behind experimental choices and the construction of a self-validating cascade of evidence. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence.
The Investigative Funnel: A Strategic Approach to Target Identification
The process of identifying a biological target is best conceptualized as a funnel, starting with broad, unbiased screening methods and progressively narrowing down to highly specific validation techniques. This strategy maximizes the probability of success while efficiently managing resources.
Caption: A strategic workflow for target identification and validation.
Part 1: Broad Spectrum Analysis - Generating a List of Putative Targets
Kinome Profiling: A Focused yet Broad Initial Screen
Kinome profiling offers a comprehensive overview of a compound's interaction with a large panel of protein kinases.[4] This is a logical starting point due to the structural alerts from the pyrimidine moiety. Various platforms offer screening against hundreds of kinases, providing a selectivity profile.[6][7]
Experimental Rationale: An initial screen at a single high concentration (e.g., 10 µM) can quickly identify potential kinase targets. Hits are then typically confirmed through dose-response assays to determine IC50 values. It is crucial to select a profiling service that offers insights into the mechanism of action, for instance, by performing assays at different ATP concentrations.[5]
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 250 |
| Kinase C | 55% | >1000 |
| ... (400+ other kinases) | <10% | >10,000 |
This is example data and does not represent actual experimental results.
Unbiased Chemical Proteomics & Genetic Approaches
For a truly unbiased search, several powerful techniques can be employed to identify protein targets from whole-cell lysates or living cells.[8][9][10]
-
Affinity Chromatography: This classic method involves immobilizing a derivative of this compound onto a solid support to "pull down" interacting proteins from a cell lysate.[11]
-
Genetic Screening: Techniques like CRISPR/Cas9 library screening can identify genes whose knockout confers resistance to the compound, thereby pointing to the target or critical pathway components.[12][13][14]
These methods can generate a list of putative targets that can then be validated using more direct biophysical and cellular assays.
Part 2: Confirming Direct Physical Interaction - Biophysical Validation
Once a list of putative targets is generated, the next critical step is to confirm direct physical binding between this compound and the candidate protein(s).
Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
TSA is a rapid and cost-effective method to assess whether a compound binds to and stabilizes a purified protein.[15][16] The principle is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[16][17]
Experimental Workflow for TSA
Caption: A streamlined workflow for the Thermal Shift Assay.
Detailed Protocol for Thermal Shift Assay:
-
Protein and Compound Preparation: Prepare the purified putative target protein at a concentration of 1-5 µM. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Assay Plate Setup: In a 96-well PCR plate, add the protein, SYPRO Orange dye (at a final concentration of 5x), and either the compound or vehicle control to a final volume of 20-25 µL.[18]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C.[18][19]
-
Data Analysis: The instrument will record the fluorescence at each temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilization and binding.[15]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions.[20] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[21][22] This technique provides definitive confirmation of a direct interaction without the need for labels or reporters.[23]
Experimental Rationale: While TSA is excellent for screening, ITC provides a much deeper thermodynamic understanding of the interaction. It is a crucial validation step for high-priority candidates.
Table 2: Comparison of Biophysical Techniques
| Technique | Principle | Key Outputs | Throughput | Protein Requirement |
| Thermal Shift Assay (TSA) | Ligand binding increases protein thermal stability.[16] | ΔTm | High | Low (µg) |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding.[21] | KD, n, ΔH, ΔS | Low | High (mg) |
Part 3: Proving Target Engagement in a Cellular Context
Confirming that a compound binds to its target in a test tube is essential, but it is not sufficient. The ultimate proof of a relevant biological target requires demonstrating this interaction within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA® extends the principle of thermal shift to the cellular environment.[24] It assesses the thermal stability of a target protein in intact cells or cell lysates.[25][26] Ligand binding stabilizes the target protein, leaving more of it in the soluble fraction after heat treatment.[27] This soluble fraction is then quantified, typically by Western blot or mass spectrometry.[28]
Experimental Workflow for CETSA®
Caption: The core steps of a Cellular Thermal Shift Assay experiment.
Detailed Protocol for CETSA® (Western Blot Detection):
-
Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of this compound or vehicle control for a defined period.
-
Heating Step: Resuspend the cells in a buffer and aliquot into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[27]
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using Western blotting with a specific antibody.
-
Data Analysis: Plot the band intensities against the corresponding temperature to generate a cellular melting curve. A shift in this curve to a higher temperature in the compound-treated samples confirms target engagement in the cellular milieu.[25]
Part 4: Linking Target Engagement to Functional Outcomes
The final and most crucial piece of the puzzle is to demonstrate that the engagement of the identified target by this compound leads to a functional consequence that explains the compound's observed phenotype (e.g., anti-proliferative or anti-inflammatory effects).
This involves developing biochemical and cellular assays specific to the target's function. For example, if the target is a kinase, a functional assay would measure the phosphorylation of its known substrate. The results from this functional assay should correlate with the binding affinity and cellular target engagement data.
Table 3: Integrated Data for Target Validation
| Assay Type | Metric | Result for this compound |
| Biochemical | Kinase Activity IC50 | 50 nM |
| Biophysical (ITC) | Binding Affinity (KD) | 75 nM |
| Cellular Target Engagement (CETSA®) | EC50 for Thermal Shift | 200 nM |
| Cellular Functional | Substrate Phosphorylation IC50 | 250 nM |
This is example data and does not represent actual experimental results.
A strong correlation between the biochemical potency, binding affinity, and cellular target engagement provides a compelling and self-validating case for the confirmed biological target of this compound.
Conclusion
The process of confirming the biological target of a novel compound like this compound is a systematic, multi-faceted endeavor. It requires a logical progression from broad, unbiased screening to definitive biophysical and cellular validation. By employing a strategic combination of techniques such as kinome profiling, thermal shift assays, isothermal titration calorimetry, and cellular thermal shift assays, researchers can build a robust and compelling body of evidence. This integrated approach not only illuminates the mechanism of action but also provides the foundational knowledge necessary for advancing a promising molecule through the drug development pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
